1-Benzylazetidin-3-amine dihydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-benzylazetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-10-7-12(8-10)6-9-4-2-1-3-5-9;;/h1-5,10H,6-8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJBWUKPJLINKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=CC=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704391 | |
| Record name | 1-Benzylazetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307683-81-3 | |
| Record name | 1-Benzylazetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20704391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 1-Benzylazetidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical and biological properties of 1-Benzylazetidin-3-amine dihydrochloride. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines established data with well-founded estimations based on the properties of structurally similar compounds and general chemical principles.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, properties such as melting point, boiling point, and solubility are often not experimentally determined for every research chemical and are therefore presented as predicted or unconfirmed.
| Property | Value | Source |
| CAS Number | 1307683-81-3 | Vendor Information |
| Molecular Formula | C₁₀H₁₆Cl₂N₂ | Vendor Information |
| Molecular Weight | 235.15 g/mol | Vendor Information |
| Appearance | White to off-white solid (Predicted) | General knowledge of amine hydrochlorides |
| Melting Point | Not experimentally determined. Expected to be a crystalline solid with a relatively high melting point, likely decomposing upon melting, which is characteristic of amine dihydrochlorides. | Inferred from properties of similar compounds |
| Boiling Point | Not applicable. Decomposes at high temperatures. | General knowledge of amine hydrochlorides |
| Solubility | Expected to be soluble in water and lower alcohols (e.g., methanol, ethanol) due to its ionic nature.[1] Limited solubility is expected in non-polar organic solvents.[2] | Inferred from properties of amine salts[1][2] |
Chemical Structure
The chemical structure of this compound is depicted below. The molecule consists of a central four-membered azetidine ring, with a benzyl group attached to the nitrogen atom and an amine group at the 3-position. The dihydrochloride salt form indicates that both nitrogen atoms are protonated.
Caption: 2D structure of this compound.
Experimental Protocols
Generalized Synthesis Workflow
Caption: Generalized synthetic workflow for this compound.
Disclaimer: This is a representative, non-validated protocol. Researchers should consult relevant literature for detailed procedures and optimize conditions for their specific needs. Standard laboratory safety precautions should be strictly followed.
Biological and Research Context
Azetidine-containing compounds are of significant interest in medicinal chemistry and drug discovery, particularly in the field of neuroscience.[3] The constrained four-membered ring of the azetidine scaffold can impart favorable properties to drug candidates, such as improved metabolic stability and receptor-binding affinity.
Potential Applications in Neuroscience Research
-
Scaffold for Drug Design: this compound can serve as a versatile building block for the synthesis of more complex molecules targeting the central nervous system.[3]
-
GABA Uptake Inhibition: Structurally related azetidine derivatives have been investigated as inhibitors of gamma-aminobutyric acid (GABA) uptake, suggesting a potential role in modulating neurotransmission.[4]
-
Glycine Transporter-1 (GlyT1) Inhibition: Azetidine-based compounds have been developed as selective inhibitors of GlyT1, which have shown memory-enhancing properties in preclinical studies.[5]
-
Antidepressant Activity: Certain tricyclic derivatives of azetidine have demonstrated potential antidepressant activity in animal models.[6]
The benzyl group in this compound can serve as a handle for further chemical modification or may contribute to the molecule's interaction with biological targets through hydrophobic and aromatic interactions. The primary amine group provides a site for further functionalization or can act as a key pharmacophoric feature.
Safety and Handling
A comprehensive, experimentally verified safety profile for this compound is not available. However, based on the general properties of amine hydrochlorides, the following precautions are recommended:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: The toxicological properties have not been fully investigated. Handle with care and avoid exposure.
Researchers should always consult the material safety data sheet (MSDS) provided by the supplier for the most current and detailed safety information.
Conclusion
This compound is a valuable research chemical with potential applications as a building block in the synthesis of novel compounds, particularly for neuroscience drug discovery. While specific experimental data on its physicochemical properties are limited, its structural features suggest it is a water-soluble, crystalline solid. Further research is warranted to fully characterize its physical, chemical, and biological properties to unlock its full potential in the development of new therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with memory enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azetidine derivatives of tricyclic antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Benzylazetidin-3-amine dihydrochloride
CAS Number: 1307683-81-3
This technical guide provides a comprehensive overview of 1-Benzylazetidin-3-amine dihydrochloride, a key intermediate in pharmaceutical research and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and characterization.
Chemical Properties and Data
This compound is a white to off-white solid. Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1307683-81-3 | [1] |
| Molecular Formula | C₁₀H₁₆Cl₂N₂ | |
| Molecular Weight | 235.15 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Inert atmosphere, 2-8°C |
Synthesis and Experimental Protocols
Synthesis of 1-Benzylazetidin-3-ol
A robust method for the preparation of 1-benzylazetidin-3-ol involves the reaction of benzylamine with epichlorohydrin.[2][3]
Experimental Protocol:
-
To a solution of benzylamine in water at 0-5°C, slowly add epichlorohydrin.
-
Stir the reaction mixture at this temperature for 16 hours.
-
Isolate the crude product by filtration, wash with water, and dry under vacuum.
-
Dissolve the crude product in acetonitrile and add sodium carbonate.
-
Heat the mixture to 80-90°C and stir for 16 hours under reflux.
-
After completion, the product, 1-benzylazetidin-3-ol, can be isolated and purified.
DOT Script for the Synthesis of 1-Benzylazetidin-3-ol:
Conversion of 1-Benzylazetidin-3-ol to 1-Benzylazetidin-3-amine
Two primary strategies can be employed for this conversion:
Method A: Via Mesylation and Amination
This method involves the activation of the hydroxyl group by mesylation, followed by nucleophilic substitution with an amine source.[4]
Experimental Protocol:
-
React 1-benzylazetidin-3-ol with methanesulfonyl chloride in the presence of a base like triethylamine in a suitable solvent such as acetonitrile.
-
The resulting mesylate intermediate is then treated with an ammonia source, such as ammonium hydroxide in isopropanol, in a sealed reactor at elevated temperature (e.g., ~70°C) to yield 1-benzylazetidin-3-amine.[4]
Method B: Via Oxidation and Reductive Amination
This route involves the oxidation of the alcohol to a ketone, followed by reductive amination.
Experimental Protocol:
-
Oxidize 1-benzylazetidin-3-ol to 1-benzylazetidin-3-one using a suitable oxidizing agent (e.g., Swern oxidation).
-
Perform a reductive amination of the resulting ketone with an ammonia source in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) to form 1-benzylazetidin-3-amine.[5][6]
Formation of the Dihydrochloride Salt
The final step involves the formation of the dihydrochloride salt to improve stability and solubility.
Experimental Protocol:
-
Dissolve the free base, 1-benzylazetidin-3-amine, in a suitable organic solvent (e.g., diethyl ether, isopropanol).
-
Add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with the solvent, and dry under vacuum.
DOT Script for the Overall Synthetic Workflow:
Characterization Data
Detailed analytical data for this compound is crucial for confirming its identity and purity. While a comprehensive public dataset is not available, typical characterization would include NMR spectroscopy, mass spectrometry, and HPLC analysis. For reference, spectral data of related compounds are often used to predict the expected signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the benzyl group protons (in the aromatic region, ~7.2-7.4 ppm), the benzylic methylene protons, and the protons of the azetidine ring. The protons on the azetidine ring will likely appear as multiplets due to coupling.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons of the benzyl group, the benzylic methylene carbon, and the carbons of the azetidine ring.
Note: Specific chemical shift values can be obtained from commercial suppliers or through direct experimental analysis.[1]
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the free base (C₁₀H₁₄N₂). The expected molecular ion peak [M+H]⁺ would be at m/z 179.12.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique to assess the purity of the final compound. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with an additive like trifluoroacetic acid or formic acid) would typically be employed.
Applications in Research and Drug Development
Substituted azetidines are recognized as important scaffolds in medicinal chemistry due to their ability to introduce conformational rigidity and act as bioisosteres for other cyclic systems.[7][8][9] this compound serves as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine and the benzyl group offer sites for further functionalization, allowing for the exploration of a wide chemical space in the development of novel drug candidates. Azetidine derivatives have been investigated for a range of biological activities, including as antibacterial, anti-inflammatory, and central nervous system agents.[8][10][11] The specific pharmacological profile of this compound and its derivatives would be the subject of further biological screening and investigation.
References
- 1. 1307683-81-3|this compound|BLD Pharm [bldpharm.com]
- 2. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. acgpubs.org [acgpubs.org]
- 11. mdpi.com [mdpi.com]
In-Depth Technical Guide: Molecular Weight of 1-Benzylazetidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed breakdown of the molecular weight of 1-Benzylazetidin-3-amine dihydrochloride, a compound of interest in pharmaceutical research and drug development. This document outlines the determination of its molecular formula and the subsequent calculation of its molecular weight, presenting all quantitative data in clear, structured tables.
Chemical Identity and Molecular Formula
1-Benzylazetidin-3-amine is a substituted azetidine, featuring a benzyl group attached to the nitrogen atom of the azetidine ring and an amine group at the 3-position. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms by two equivalents of hydrogen chloride.
Through a comprehensive review of chemical databases, the molecular formula of the free base, 1-Benzylazetidin-3-amine, has been determined to be C₁₀H₁₄N₂.
The dihydrochloride salt incorporates two molecules of hydrogen chloride (HCl). Therefore, the molecular formula of this compound is C₁₀H₁₆Cl₂N₂ .
Calculation of Molecular Weight
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The atomic weights used for this calculation are the standard atomic weights recommended by the International Union of Pure and Applied Chemistry (IUPAC).
The following table summarizes the atomic weights of the elements present in this compound.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | 12.011 |
| Hydrogen | H | 1.008 |
| Nitrogen | N | 14.007 |
| Chlorine | Cl | 35.453 |
The molecular weight is calculated by multiplying the number of atoms of each element by its atomic weight and summing the results.
Calculation for 1-Benzylazetidin-3-amine (C₁₀H₁₄N₂):
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | 10 | 12.011 | 120.11 |
| Hydrogen | 14 | 1.008 | 14.112 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Total | 162.236 |
Calculation for Hydrogen Chloride (HCl):
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Hydrogen | 1 | 1.008 | 1.008 |
| Chlorine | 1 | 35.453 | 35.453 |
| Total | 36.461 |
Calculation for this compound (C₁₀H₁₆Cl₂N₂):
The molecular weight of the dihydrochloride is the sum of the molecular weight of the free base and two times the molecular weight of HCl.
| Component | Molecular Weight ( g/mol ) |
| 1-Benzylazetidin-3-amine | 162.236 |
| 2 x Hydrogen Chloride | 72.922 |
| Total Molecular Weight | 235.158 |
Summary of Molecular Weight Data
The following table provides a concise summary of the molecular weight information for 1-Benzylazetidin-3-amine and its dihydrochloride salt.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 1-Benzylazetidin-3-amine | C₁₀H₁₄N₂ | 162.24 |
| This compound | C₁₀H₁₆Cl₂N₂ | 235.16 |
Note: Molecular weights are rounded to two decimal places for convenience.
Logical Relationship of Components
The following diagram illustrates the relationship between the constituent parts that contribute to the final molecular weight of this compound.
Caption: Component contribution to the final molecular weight.
Experimental Protocols
The determination of the molecular weight of a compound like this compound is typically confirmed experimentally using techniques such as mass spectrometry.
Protocol for Mass Spectrometry Analysis:
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, for instance, a Time-of-Flight (TOF) or Orbitrap mass analyzer, is used.
-
Ionization: Electrospray ionization (ESI) is a commonly employed technique for this type of molecule. The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets.
-
Desolvation: The charged droplets are passed through a heated capillary, causing the solvent to evaporate and leaving behind protonated molecular ions of the analyte. For the dihydrochloride salt, the primary observed ion would likely be the [M+H]⁺ or [M+2H]²⁺ of the free base.
-
Mass Analysis: The ions are then guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
-
Data Interpretation: The peak corresponding to the protonated molecule of 1-Benzylazetidin-3-amine (e.g., at an m/z corresponding to C₁₀H₁₅N₂⁺) is identified. The high-resolution measurement allows for the confirmation of the elemental composition and, consequently, the accurate molecular weight of the free base. The presence of the dihydrochloride is inferred from the sample identity and can be supported by techniques like elemental analysis.
Elemental Analysis Protocol:
-
Sample Preparation: A precisely weighed amount of the dry, pure this compound is used.
-
Instrumentation: A CHN analyzer is used for the determination of carbon, hydrogen, and nitrogen content. A separate analysis is performed for chlorine content, often by titration or ion chromatography after combustion.
-
Combustion: The sample is combusted in a high-temperature furnace in the presence of an oxidant. This process converts carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas.
-
Separation and Detection: The combustion products are separated by gas chromatography and detected by thermal conductivity or other suitable detectors. The amount of each gas is quantified.
-
Calculation: The weight percentages of carbon, hydrogen, nitrogen, and chlorine in the sample are calculated.
-
Comparison: The experimentally determined percentages are compared with the theoretical percentages calculated from the molecular formula (C₁₀H₁₆Cl₂N₂). A close agreement confirms the molecular formula and, by extension, the calculated molecular weight.
Elucidation of the Structure of 1-Benzylazetidin-3-amine Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzylazetidin-3-amine dihydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its substituted azetidine core. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, making it a valuable scaffold in the design of novel therapeutics. This technical guide provides a comprehensive overview of the structural elucidation of this compound, detailing plausible synthetic routes, methodologies for characterization, and expected analytical data. The information presented herein is compiled from established chemical principles and spectroscopic data from closely related analogues, offering a robust framework for researchers working with this and similar molecules.
Chemical Structure and Properties
-
IUPAC Name: 1-benzylazetidin-3-amine;dihydrochloride
-
CAS Number: 1307683-81-3
-
Molecular Formula: C₁₀H₁₆Cl₂N₂
-
Molecular Weight: 235.15 g/mol
-
Canonical SMILES: C1N(C(C1)N)CC2=CC=CC=C2.Cl.Cl
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 235.15 g/mol | Calculated |
| Topological Polar Surface Area | 29.26 Ų | Calculated |
| Hydrogen Bond Donor Count | 3 | Calculated |
| Hydrogen Bond Acceptor Count | 2 | Calculated |
| Rotatable Bond Count | 2 | Calculated |
Synthesis and Characterization
A likely synthetic pathway starts from 1-benzhydrylazetidin-3-ol, which can be synthesized from benzhydrylamine and epichlorohydrin. The hydroxyl group can then be converted to a leaving group (e.g., mesylate) and subsequently displaced by an amine source, such as ammonia. Finally, debenzhydrylation followed by N-benzylation would yield the target compound. A more direct, albeit potentially lower-yielding, route could involve the direct N-benzylation of 3-aminoazetidine.
Proposed Synthesis Workflow
Caption: Proposed synthetic routes to this compound.
Spectroscopic Data for Structure Elucidation
The following tables summarize the expected spectroscopic data for this compound, based on the analysis of its functional groups and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Data (400 MHz, D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.4-7.6 | m | 5H | Phenyl-H |
| ~ 4.4 | s | 2H | Benzyl-CH₂ |
| ~ 4.1-4.3 | m | 2H | Azetidine-CH₂ (adjacent to N) |
| ~ 3.8-4.0 | m | 2H | Azetidine-CH₂ (adjacent to CH-NH₂) |
| ~ 3.5-3.7 | m | 1H | Azetidine-CH |
Table 3: Predicted ¹³C NMR Data (100 MHz, D₂O)
| Chemical Shift (δ) ppm | Assignment |
| ~ 130-135 | Phenyl-C (quaternary) |
| ~ 128-130 | Phenyl-CH |
| ~ 60 | Benzyl-CH₂ |
| ~ 55 | Azetidine-CH₂ (adjacent to N) |
| ~ 48 | Azetidine-CH |
| ~ 30 | Azetidine-CH₂ (adjacent to CH-NH₂) |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3400-3200 | Strong, broad | N-H stretch (amine) |
| ~ 3000-2850 | Medium | C-H stretch (aliphatic) |
| ~ 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |
| ~ 1250-1000 | Medium | C-N stretch |
| ~ 750-700 | Strong | C-H bend (monosubstituted benzene) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Fragmentation
| m/z | Interpretation |
| 162 | [M-2HCl]⁺ (Free base molecular ion) |
| 91 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |
| 71 | [C₄H₇N]⁺ (Fragment from azetidine ring cleavage) |
Experimental Protocols
The following are generalized experimental protocols for the techniques used in the structural elucidation of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Biological Context and Signaling Pathways
Azetidine-containing compounds have garnered significant attention in drug discovery for their ability to modulate the activity of various biological targets.[1] For instance, derivatives of this class have been investigated as inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[2] The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is implicated in numerous cancers.
Caption: Potential inhibition of the STAT3 signaling pathway by azetidine derivatives.
Conclusion
The structural elucidation of this compound can be systematically achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry. While specific experimental data for this compound is not widely published, a comprehensive understanding of its structure can be inferred from the well-established principles of organic chemistry and spectroscopy, and by comparison with closely related analogues. The azetidine scaffold present in this molecule makes it and its derivatives attractive candidates for further investigation in drug discovery programs, potentially targeting signaling pathways crucial in various diseases. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the potential of this and similar compounds.
References
An In-depth Technical Guide on the Spectral Analysis of 1-Benzylazetidin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 1-Benzylazetidin-3-amine dihydrochloride, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data based on the analysis of its structural components and data from analogous compounds. Furthermore, detailed experimental protocols for acquiring such data are provided to guide researchers in their analytical workflows.
Predicted Spectral Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are derived from established principles of spectroscopy and data from similar chemical structures.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~ 7.3 - 7.5 | m | 5H | Aromatic protons (C₆H₅) |
| ~ 4.3 - 4.5 | t | 2H | CH₂ adjacent to benzyl group |
| ~ 4.0 - 4.2 | m | 1H | CH-NH₃⁺ |
| ~ 3.8 - 4.0 | t | 2H | CH₂ in azetidine ring |
| ~ 3.5 - 3.7 | m | 2H | CH₂ in azetidine ring |
| ~ 9.0 - 10.0 | br s | 3H | -NH₃⁺ |
| ~ 4.5 - 5.0 | s | 2H | Benzyl CH₂ |
Note: Spectra recorded in D₂O will not show the -NH₃⁺ peak due to proton exchange. Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the solvent used.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~ 130 - 135 | Quaternary | Aromatic C (ipso) |
| ~ 128 - 130 | Tertiary | Aromatic CH |
| ~ 127 - 129 | Tertiary | Aromatic CH |
| ~ 125 - 127 | Tertiary | Aromatic CH |
| ~ 60 - 65 | Secondary | Benzyl CH₂ |
| ~ 55 - 60 | Secondary | Azetidine CH₂ |
| ~ 45 - 50 | Tertiary | Azetidine CH-NH₃⁺ |
Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary based on the solvent used.
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z Value | Ion Type | Comments |
| 177.14 | [M+H]⁺ | Monoisotopic mass of the free base |
| 91.05 | [C₇H₇]⁺ | Tropylium ion, characteristic fragment of benzyl group |
| 86.06 | [C₄H₈N]⁺ | Fragment from azetidine ring cleavage |
Note: Mass spectrometry of the dihydrochloride salt will typically show the mass of the protonated free base. Fragmentation patterns can vary depending on the ionization technique used (e.g., ESI, CI).
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~ 3000 - 2800 | Strong, Broad | N-H Stretch | -NH₃⁺ group |
| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~ 2980 - 2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~ 1600, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic ring |
| ~ 1600 - 1500 | Medium | N-H Bend | -NH₃⁺ scissoring |
| ~ 1250 - 1020 | Medium | C-N Stretch | Aliphatic amine |
| ~ 740, 700 | Strong | C-H Bend | Monosubstituted benzene |
Note: The broadness of the N-H stretch is characteristic of amine salts. The fingerprint region (<1500 cm⁻¹) will contain more complex vibrations.
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Materials:
-
This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., D₂O, DMSO-d₆, or Methanol-d₄)
-
NMR tubes (5 mm)
-
Internal standard (optional, e.g., TMS or a residual solvent peak)
-
NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)
Procedure:
-
Sample Preparation:
-
Accurately weigh the required amount of the compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube. For samples that are difficult to dissolve, gentle warming or vortexing may be applied. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.[1]
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
Typically, 16-64 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the probe to the ¹³C frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.[2][3][4]
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard.
-
Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both ¹H and ¹³C spectra.
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Materials:
-
This compound (~1 mg)
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water with 0.1% formic acid)
-
Mass Spectrometer (e.g., LC-MS with ESI source)
Procedure:
-
Sample Preparation:
-
Instrument Setup:
-
Calibrate the mass spectrometer using a known standard.
-
Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature for ESI).
-
Select the desired mass range and scan mode (e.g., full scan, product ion scan).
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, either via direct infusion or through an LC system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
If fragmentation data is required, perform MS/MS analysis on the parent ion.
-
-
Data Analysis:
-
Identify the molecular ion peak and compare its m/z value with the calculated molecular weight.
-
Analyze the fragmentation pattern to confirm the presence of key structural motifs, such as the benzyl and azetidine groups.
-
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (1-2 mg)
-
Potassium bromide (KBr, IR grade)
-
Mortar and pestle
-
Pellet press
-
FTIR Spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[7]
-
Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: General workflow for the spectral analysis of a chemical compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. pure.mpg.de [pure.mpg.de]
- 3. nmr.ceitec.cz [nmr.ceitec.cz]
- 4. sc.edu [sc.edu]
- 5. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. Complete chemical modification of amine and acid functional groups of peptides and small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. orgchemboulder.com [orgchemboulder.com]
A Technical Guide to the Solubility Profile of 1-Benzylazetidin-3-amine Dihydrochloride and Related Amine Hydrochlorides for Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Solubility in Drug Discovery
Solubility, the ability of a compound to dissolve in a solvent to form a homogeneous solution, is a cornerstone of successful drug development.[1][2] For a drug to be effective, particularly when administered orally, it must first dissolve in the gastrointestinal fluid before it can be absorbed into the bloodstream and reach its target.[1][3] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities, leading to challenges in formulation, reduced bioavailability, and potentially misleading results in preclinical assays.[1][3] Therefore, determining the solubility profile of a drug candidate like 1-Benzylazetidin-3-amine dihydrochloride at the earliest stages of research is crucial to de-risk projects and guide lead optimization.[4][5] Early assessment of solubility helps in identifying potential liabilities, enabling chemists to make necessary structural modifications or allowing for the development of appropriate formulation strategies to enhance bioavailability.[3][4]
Physicochemical Properties Influencing Solubility of Amine Hydrochlorides
The solubility of a compound is governed by its physicochemical properties and the conditions of the solvent system.[3][6] For an amine hydrochloride salt like this compound, several factors are key:
-
Ionic Nature: As a dihydrochloride salt, the molecule is charged and polar. This ionic character generally promotes solubility in polar solvents like water, as the ions can interact favorably with water dipoles.[7]
-
Hydrogen Bonding: The amine groups in the molecule can act as hydrogen bond donors, and the nitrogen atoms as acceptors, facilitating interactions with protic solvents such as water.[7][8]
-
pH-Dependence: The solubility of amine salts is highly dependent on the pH of the medium. In acidic to neutral pH, the amine is protonated, existing in its more soluble salt form. As the pH increases, the amine can be deprotonated to its less soluble free base form.
-
Molecular Structure: The presence of the non-polar benzyl group introduces a hydrophobic region to the molecule. The overall solubility will be a balance between the hydrophilic contributions of the charged azetidine amine core and the hydrophobic nature of the benzyl substituent.[7][9]
-
Crystal Lattice Energy: For solid compounds, the energy of the crystal lattice must be overcome by the solvation energy for dissolution to occur. Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities.[3][6]
Experimental Protocols for Solubility Determination
Two primary types of solubility assays are employed in drug discovery: kinetic and thermodynamic.
Kinetic Solubility Assay
This high-throughput method is ideal for early-stage discovery to quickly assess a large number of compounds.[10][11] It measures the solubility of a compound that is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) upon addition to an aqueous buffer.[5][10] The result is often referred to as "apparent solubility" and can be influenced by the rate of precipitation and the presence of amorphous forms.
Detailed Protocol: Nephelometric Method
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).[11][12]
-
Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96- or 384-well microtiter plate.[12]
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4) to the wells to achieve the target compound concentrations.[12] The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.
-
Mixing and Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[10][12]
-
Measurement: Measure the turbidity of each well using a laser nephelometer, which detects light scattering from undissolved particles (precipitate).[10][12]
-
Data Analysis: The kinetic solubility is determined as the highest concentration at which no significant increase in light scattering is observed compared to controls.
Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility of a compound and is considered the "gold standard."[13][14] It is used in later stages of drug development to obtain precise data for formulation and preclinical studies.[5][10] The assay involves equilibrating an excess of the solid compound in the solvent of interest over a longer period.
Detailed Protocol: Shake-Flask Method
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a precise volume of the test solvent (e.g., water, PBS pH 7.4, simulated gastric fluid).[13][15] The presence of visible solid material is necessary to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a shaker or rotator at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10][13]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically done by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.45 µm PVDF).[10][15]
-
Quantification: Accurately dilute the clear, saturated supernatant with a suitable solvent.
-
Analysis: Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][15] A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Data Reporting: The thermodynamic solubility is reported in units such as µg/mL or µM.[15]
Data Presentation
Quantitative solubility data should be organized systematically to allow for clear interpretation and comparison across different conditions.
Table 1: Solubility Profile of this compound (Template)
| Assay Type | Solvent/Medium | pH | Temperature (°C) | Incubation Time (h) | Analytical Method | Solubility (µg/mL) | Solubility (µM) |
| Kinetic | PBS | 7.4 | 25 | 2 | Nephelometry | ||
| Kinetic | FaSSIF* | 6.5 | 37 | 2 | Nephelometry | ||
| Kinetic | FeSSIF** | 5.0 | 37 | 2 | Nephelometry | ||
| Thermodynamic | Water | ~5.0*** | 25 | 24 | HPLC-UV | ||
| Thermodynamic | PBS | 7.4 | 25 | 24 | HPLC-UV | ||
| Thermodynamic | SGF**** | 1.2 | 37 | 24 | LC-MS |
* Fasted State Simulated Intestinal Fluid ** Fed State Simulated Intestinal Fluid *** Approximate pH of the dihydrochloride salt in unbuffered water **** Simulated Gastric Fluid
Visualizing the Solubility Assessment Workflow
A logical workflow ensures a systematic approach to characterizing a compound's solubility. The following diagram illustrates a typical process from initial screening to detailed characterization.
References
- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 2. Solubility in drug discovery: Significance and symbolism [wisdomlib.org]
- 3. ucd.ie [ucd.ie]
- 4. bmglabtech.com [bmglabtech.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. enamine.net [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. evotec.com [evotec.com]
- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
A Technical Guide to the Stability and Storage of 1-Benzylazetidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the stability and recommended storage conditions for 1-Benzylazetidin-3-amine dihydrochloride. While specific public data on its degradation kinetics is limited, this guide synthesizes available information from safety data sheets and chemical supplier recommendations for this and structurally related compounds. It outlines best practices for storage and handling to ensure the compound's integrity and provides a general framework for experimental stability assessment.
Physicochemical and Stability Profile
While detailed experimental stability data for this compound is not extensively published, a profile can be constructed from supplier data and information on analogous amine hydrochloride compounds. The dihydrochloride salt form is utilized to enhance solubility and stability compared to the free base. However, like many amine salts, it can be susceptible to environmental factors.
Table 1: Summary of Stability and Storage Data
| Parameter | Recommendation / Data |
| Recommended Storage Temp. | 2°C to 8°C (Refrigerated)[1] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen)[1][2] |
| Light Sensitivity | Avoid direct sunlight and UV radiation[3] |
| Hygroscopicity | Assumed to be hygroscopic; protect from moisture[2][3] |
| Chemical Stability | Stable under recommended storage conditions[2][4] |
| Incompatible Materials | Strong oxidizing agents[2][4] |
| Container | Store in a tightly-closed container[2][4] |
| Hazardous Decomposition | Thermal decomposition may produce carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride (HCl) gas[2] |
Recommended Storage and Handling Procedures
To maintain the quality and integrity of this compound, the following storage and handling procedures are recommended:
-
Upon Receipt: The compound should be stored immediately in a refrigerator at 2°C to 8°C.
-
Inert Atmosphere: As the material may be sensitive to air and moisture, storage under an inert gas like argon or nitrogen is crucial, especially for long-term storage.[1][2] Many suppliers ship the product under an inert atmosphere.
-
Protection from Moisture: The compound is likely hygroscopic.[2][3] Keep the container tightly sealed to prevent moisture absorption, which can lead to degradation or hydrolysis. Handling should ideally occur in a controlled-humidity environment or a glovebox.
-
Protection from Light: To prevent photochemical degradation, store the compound in an opaque or amber vial.[3]
-
General Handling: Use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[5]
Framework for Experimental Stability Assessment
For drug development and research applications, it is often necessary to perform bespoke stability studies. A general workflow for such an assessment is presented below.
References
Synthesis of 1-Benzylazetidin-3-amine Dihydrochloride: A Technical Guide to Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic routes and starting materials for the preparation of 1-Benzylazetidin-3-amine dihydrochloride, a key intermediate in pharmaceutical development. The following sections detail the most common precursor molecules and provide insights into their conversion to the target compound, supported by experimental data and workflow visualizations.
Core Starting Materials and Synthetic Strategies
The synthesis of this compound predominantly originates from readily available and cost-effective chemical building blocks. The most frequently employed starting materials include epichlorohydrin and benzylamine, which undergo a series of reactions to form the core azetidine ring structure. Alternative routes may utilize precursors such as 3-amino-1-propanol or pre-formed azetidine rings like azetidin-3-ol.
The general synthetic pathway involves the initial formation of a 1-benzylazetidin-3-ol intermediate, which is then converted to the corresponding amine. The final step typically involves the formation of the dihydrochloride salt.
Key Synthetic Route: Epichlorohydrin and Benzylamine
A widely adopted and economically viable method for the synthesis of this compound begins with the reaction between epichlorohydrin and benzylamine.[1][2][3] This approach is favored due to the low cost and commercial availability of the starting materials.[4][5]
The initial reaction involves the ring-opening of epichlorohydrin by benzylamine to form an N-benzyl-3-amino-1-chloropropan-2-ol intermediate.[3] This intermediate is then cyclized to yield 1-benzylazetidin-3-ol.[1] Subsequent conversion of the hydroxyl group to an amine, followed by salt formation, yields the final product.
Caption: Synthetic workflow from epichlorohydrin and benzylamine.
Quantitative Data from Experimental Protocols
The following table summarizes key quantitative data from various experimental protocols for the synthesis of intermediates leading to this compound.
| Starting Materials | Intermediate Product | Reaction Conditions | Yield | Purity | Reference |
| Benzylamine, Epichlorohydrin | Intermediate Product | 0-5 °C, 12 hours in water | - | - | [2] |
| N-benzyl-3-amino-1-chloropropan-2-ol | 1-Benzylazetidin-3-ol | Reflux in triethylamine, 13 hours | - | - | [1] |
| Benzylamine, Epichlorohydrin | 1-Benzylazetidin-3-ol | - | >86% | >95% | [2] |
Detailed Experimental Protocols
Synthesis of N-benzyl-3-amino-1-chloropropan-2-ol from Epichlorohydrin and Benzylamine:
A common procedure involves the reaction of epichlorohydrin with benzylamine.[3] The reactants are typically mixed in an organic solvent, such as cyclohexane, at temperatures ranging from 10°C to 50°C for a duration of 12 to 36 hours.[3] An alternative method utilizes an aqueous reaction medium, which has been shown to provide useful yields.[1] One specific protocol involves dissolving benzylamine in water, cooling the solution to 0-5°C, and then slowly adding epichlorohydrin. The reaction is maintained at this temperature for 12 hours.[2]
Synthesis of 1-Benzylazetidin-3-ol by Cyclization:
The cyclization of N-benzyl-3-amino-1-chloropropan-2-ol is a crucial step in forming the azetidine ring.[1] A patented method describes taking up 333g of N-benzyl-3-amino-1-chloropropan-2-ol in 1665 ml of triethylamine, adding 10g of tetrabutylammonium iodide as a phase transfer catalyst, and refluxing the mixture for 13 hours.[1] After cooling, the hydrochloride precipitate is filtered off, and the filtrate is evaporated to yield the product.[1] The cyclization is generally carried out at an elevated temperature, for example, from 50° to 150°C.[3]
Alternative Starting Materials
While the epichlorohydrin route is prevalent, other starting materials can also be employed.
-
3-Amino-1-propanol: This commercially available amino alcohol can serve as a precursor.[6][7][8][9] Synthetic strategies would involve the protection of the amino group, activation of the hydroxyl group, and subsequent cyclization and deprotection steps.
-
Azetidin-3-ol: For syntheses where the azetidine ring is already formed, 1-benzylazetidin-3-ol can be used as the direct precursor.[4] This intermediate can be synthesized from benzylamine and epichlorohydrin.[4][5] The subsequent steps would then focus on the conversion of the hydroxyl group to the amine.
Caption: Relationship between various starting materials and the final product.
References
- 1. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
- 2. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 3. EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. univarsolutions.com [univarsolutions.com]
- 9. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]
1-Benzylazetidin-3-amine Dihydrochloride: A Review of Available Scientific Literature
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylazetidin-3-amine dihydrochloride is a synthetic organic compound featuring a core azetidine ring, a four-membered nitrogen-containing heterocycle. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The constrained nature of the azetidine ring can impart favorable pharmacological properties, such as increased metabolic stability and improved binding affinity to biological targets. This technical guide provides a review of the currently available scientific and technical information regarding this compound, with a focus on its synthesis, chemical properties, and potential applications in drug discovery.
Chemical Properties and Data
Publicly available data on this compound is primarily limited to basic chemical identifiers and properties. A summary of this information is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1307683-81-3 | BLD Pharm |
| Molecular Formula | C₁₀H₁₆Cl₂N₂ | BLD Pharm |
| Molecular Weight | 235.15 g/mol | BLD Pharm |
| Appearance | White to off-white solid (presumed) | General chemical knowledge |
| Solubility | Expected to be soluble in water | General chemical knowledge |
Synthesis and Experimental Protocols
A general workflow for the synthesis of substituted azetidines is depicted in the following diagram.
Caption: Proposed general synthetic workflow for this compound.
It is important to note that this represents a generalized scheme, and the specific reagents, reaction conditions, and purification methods would require experimental optimization.
While a specific protocol for the target molecule is elusive, a method for a related compound, 1-benzhydryl-3-hydroxylazetidine hydrochloride, has been described in the patent literature (CN104356040A). This process involves the reaction of benzhydrylamine with epichlorohydrin in methanol. Although not a direct synthesis of the target amine, it provides insight into the formation of the core azetidine structure.
Biological Activity and Applications in Drug Discovery
There is a significant lack of published data on the specific biological activity of this compound. However, the broader class of azetidine derivatives has been explored for a variety of therapeutic applications. For instance, derivatives of the related 1-benzhydryl-N-methylazetidin-3-amine have been investigated for their potential as anticonvulsant and antidepressant agents.[1]
The azetidine scaffold is often incorporated into drug candidates to modulate their physicochemical properties and pharmacological profiles. The benzyl group in this compound provides a lipophilic character, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. The primary amine at the 3-position offers a key functional group for further chemical modification and derivatization, allowing for the exploration of structure-activity relationships (SAR).
Given the structural similarities to other biologically active azetidines, it is plausible that this compound could serve as a valuable building block or intermediate in the synthesis of novel therapeutic agents targeting the central nervous system or other disease areas. However, without specific biological data, its role in any signaling pathway remains speculative.
Conclusion and Future Directions
This compound is a chemical entity with potential utility in medicinal chemistry and drug discovery. However, the publicly available scientific literature is currently sparse, with a notable absence of detailed synthetic protocols, quantitative biological data, and defined roles in cellular signaling. The information that is available is largely confined to chemical supplier databases and patent literature for related compounds.
For researchers and drug development professionals, this compound represents an under-explored area. Future research should focus on:
-
Development and publication of a robust and scalable synthetic route to make the compound more accessible for research.
-
Screening for biological activity across a range of therapeutically relevant targets to identify potential lead compounds.
-
Elucidation of the structure-activity relationships of derivatives to optimize for potency, selectivity, and pharmacokinetic properties.
The generation of such data will be crucial in determining the true potential of this compound and its derivatives as valuable tools in the development of new medicines.
References
The Ascendance of a Strained Scaffold: A Technical Guide to the Discovery and History of Azetidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidine, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry. Its inherent ring strain and unique stereochemical properties offer a compelling scaffold for the design of novel therapeutics. This technical guide provides an in-depth exploration of the discovery, historical synthetic evolution, and therapeutic applications of azetidine-containing molecules. We present a chronological journey through key synthetic methodologies, detailed experimental protocols for seminal preparations, and a focused look at the role of azetidines in modulating critical signaling pathways, supported by quantitative data and workflow visualizations.
The Genesis of a Strained Ring: Discovery and Early History
The history of azetidine begins in 1888 with the pioneering work of German chemists Siegmund Gabriel and J. Weiner.[1] Their landmark synthesis, published in the Berichte der deutschen chemischen Gesellschaft, detailed the intramolecular cyclization of γ-bromopropylamine upon treatment with a base.[1] This seminal discovery laid the foundation for the exploration of this unique heterocyclic system. The inherent ring strain of the four-membered ring, a consequence of bond angle deviation from the ideal tetrahedral geometry, posed a significant synthetic challenge to early chemists, making its initial isolation a remarkable achievement.[1]
The classical approach, and the one employed in its initial discovery, involves the intramolecular cyclization of a γ-amino halide or a related substrate.[1] While foundational, these early methods were often characterized by low yields and lacked general applicability.[1]
Evolution of Synthetic Methodologies
The growing recognition of the azetidine motif's potential in various scientific fields has catalyzed the development of more sophisticated and efficient synthetic strategies. These can be broadly categorized as follows:
-
Intramolecular Cyclizations: This remains a fundamental approach, with significant modern refinements.
-
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, has emerged as a powerful tool for constructing functionalized azetidines.[2]
-
Ring Contraction and Expansion: Methodologies involving the contraction of five-membered rings or the expansion of three-membered rings (aziridines) provide alternative routes to the azetidine core.[3]
-
Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) offers another viable synthetic pathway.[3]
Key Experimental Protocols
To provide a practical resource for researchers, this section details the experimental protocols for two significant azetidine syntheses: the classical synthesis of azetidine itself and a modern asymmetric synthesis of the biologically important azetidine-2-carboxylic acid.
Classical Synthesis of Azetidine
This procedure is adapted from the foundational principles of intramolecular cyclization.
Reaction: Intramolecular cyclization of γ-bromopropylamine hydrobromide.
Reagents and Conditions:
-
γ-bromopropylamine hydrobromide
-
Potassium hydroxide
-
Mineral oil (as solvent)
-
Heat (140-150 °C)
Procedure:
-
A stirred mixture of potassium hydroxide pellets in white mineral oil is heated to 140–150 °C in a four-necked, round-bottomed flask fitted with a stirrer, thermometer, dropping funnel, and a Vigreux column with a vacuum-distillation head.[4]
-
γ-bromopropylamine hydrobromide is added dropwise at a rate sufficient to maintain the reaction temperature at 150 °C.[4]
-
The resulting azetidine is distilled directly from the reaction mixture under reduced pressure.[4]
-
Redistillation of the crude product yields pure azetidine.[4]
Asymmetric Synthesis of (S)-Azetidine-2-carboxylic Acid
This modern protocol highlights the synthesis of a specific enantiomer, crucial for many pharmaceutical applications.[5]
Reaction: Multi-step synthesis starting from N-benzyl protected amino acid derivative.
Key Steps and Reagents:
-
Chlorination: Treatment of (S)-Benzyl [(2-hydroxy-ethyl)-(1-phenyl-ethyl)-amino]-ethanoate with thionyl chloride in dichloromethane.[5]
-
Cyclization: Intramolecular alkylation of the resulting chloro-derivative to form the azetidine ring.[5]
-
Deprotection: Hydrogenolysis using palladium on carbon (Pd/C) in methanol to remove the benzyl protecting groups.[5]
Detailed Protocol for Deprotection Step:
-
To a solution of (S)-1-benzyl-azetidine-2-carboxylic acid benzyl ester (205 mg, 0.7 mmol) in methanol (20 mL) is added 10 wt % Pd/C (200 mg).[5]
-
The resulting mixture is stirred under a hydrogen atmosphere for 4 days.[5]
-
The reaction mixture is filtered through a short plug of Celite, which is then rinsed with methanol.[5]
-
The filtrate is concentrated under reduced pressure to yield (S)-azetidine-2-carboxylic acid as a white crystalline solid (71 mg, quantitative yield).[5]
Quantitative Data Summary
The following tables summarize key quantitative data for the biological activity of representative azetidine compounds, specifically focusing on their role as STAT3 inhibitors.
Table 1: In Vitro STAT3 Inhibitory Potency of Azetidine Analogues [6][7]
| Compound | Target | Assay | IC50 (µM) |
| 5a | STAT3 | EMSA | 0.55 |
| 5o | STAT3 | EMSA | 0.38 |
| 8i | STAT3 | EMSA | 0.34 |
| Proline Analogue 3 | STAT3 | EMSA | 2.4 |
| Pipecolamide Analogue 4 | STAT3 | EMSA | 5.4 |
| 7g | STAT1/STAT5 | EMSA | > 18 |
| 9k | STAT1/STAT5 | EMSA | > 18 |
EMSA: Electrophoretic Mobility Shift Assay
Table 2: Binding Affinity and Cellular Activity of Azetidine-based STAT3 Inhibitors [6][8]
| Compound | Target | Method | K D (nM) | Cellular EC50 (µM) | Cell Line |
| 7g | STAT3 | ITC | 880 | 0.9 - 1.9 | MDA-MB-231 |
| 9k | STAT3 | ITC | 960 | 0.9 - 1.9 | MDA-MB-231 |
ITC: Isothermal Titration Calorimetry
Azetidines in Drug Discovery: Targeting Signaling Pathways
The unique structural features of azetidines have positioned them as "privileged scaffolds" in drug discovery. Their rigid conformation can lead to improved binding affinity and selectivity for biological targets. A prominent example is the development of azetidine-based inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).
STAT3 is a transcription factor that plays a critical role in cell growth, differentiation, and survival.[6] Aberrant STAT3 activation is implicated in numerous cancers.[6] Azetidine-containing compounds have been designed to bind to the SH2 domain of STAT3, preventing its dimerization, subsequent nuclear translocation, and transcriptional activity.
STAT3 Signaling Pathway and Inhibition by Azetidine Compounds
The following diagram illustrates the canonical STAT3 signaling pathway and the mechanism of its inhibition by azetidine-based compounds.
Caption: STAT3 signaling pathway and inhibition by azetidine compounds.
Experimental Workflow for Evaluating Azetidine-Based Inhibitors
The discovery and validation of novel azetidine-based inhibitors follow a structured experimental workflow, as depicted below.
Caption: Experimental workflow for azetidine inhibitor evaluation.
Conclusion
From its challenging initial synthesis, the azetidine ring has firmly established itself as a valuable scaffold in contemporary chemical and pharmaceutical research. The continuous development of innovative synthetic methodologies has made a diverse array of functionalized azetidines accessible, fueling their exploration in drug discovery. The success of azetidine-based compounds as potent and selective inhibitors of key biological targets, such as STAT3, underscores the profound impact of this strained heterocycle. As our understanding of structure-activity relationships deepens and synthetic capabilities expand, the role of azetidines in the development of next-generation therapeutics is set to grow even further.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Azetidines [manu56.magtech.com.cn]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide on the Biological Significance of the Azetidine Ring for Researchers, Scientists, and Drug Development Professionals.
The four-membered azetidine ring, a saturated nitrogen-containing heterocycle, has emerged from a synthetic curiosity to a privileged scaffold in modern drug discovery. Its unique conformational rigidity, poised between the highly strained aziridine and the more flexible five-membered pyrrolidine, provides a strategic advantage in the design of potent and selective therapeutic agents.[1] This guide delves into the core biological significance of the azetidine moiety, offering a comprehensive overview of its role in medicinal chemistry, detailed experimental protocols, and a summary of key quantitative data.
The Azetidine Ring: A Privileged Scaffold in Drug Design
The utility of the azetidine ring in medicinal chemistry stems from a unique combination of structural and physicochemical properties. Its strained four-membered architecture, with a ring strain energy of approximately 25.4 kcal/mol, imparts a significant degree of conformational rigidity.[2][3] This pre-organization of substituents can lead to a lower entropic penalty upon binding to a biological target, potentially increasing binding affinity and potency.[1]
Furthermore, the azetidine ring is more stable and easier to handle than the corresponding three-membered aziridine ring, making it more amenable to synthetic manipulation and incorporation into drug candidates.[2][3] The presence of the nitrogen atom provides a handle for introducing polarity and hydrogen bonding capabilities, while also serving as a versatile point for substitution to modulate pharmacokinetic and pharmacodynamic properties. The incorporation of this small, non-planar ring can also increase the fraction of sp³ carbons (Fsp³) in a molecule, a property often associated with improved solubility and reduced off-target toxicity.
Pharmacological Activities of Azetidine-Containing Compounds
Compounds incorporating the azetidine moiety have demonstrated a remarkably broad spectrum of pharmacological activities, underscoring the versatility of this scaffold in addressing a wide range of therapeutic targets.[4]
Anticancer Activity
Azetidine derivatives have shown significant promise as anticancer agents. One notable mechanism is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively activated in many human cancers and plays a key role in tumor cell proliferation, survival, and angiogenesis.[5][6] Novel azetidine-based compounds have been developed as potent and irreversible STAT3 inhibitors, demonstrating low micromolar to sub-micromolar inhibitory concentrations in various cancer cell lines.[7][8][9] Another class of azetidin-2-one analogues acts as potent tubulin polymerization inhibitors, inducing mitotic arrest and apoptosis in cancer cells with nanomolar efficacy.[10]
Central Nervous System (CNS) Activity
The rigid nature of the azetidine ring makes it an ideal scaffold for designing ligands for CNS targets, where precise conformational control is often crucial for selectivity and potency. Azetidine derivatives have been successfully developed as inhibitors of GABA uptake, with some analogues showing high potency for the GAT-1 transporter.[11] Additionally, azetidine-based compounds have been explored as dopamine antagonists and triple reuptake inhibitors for the potential treatment of various neurological and psychiatric disorders.[4]
Anti-inflammatory and Immunomodulatory Effects
The Janus kinase (JAK) inhibitor, tofacitinib, is a prime example of an azetidine-containing drug with potent immunomodulatory effects. By inhibiting the JAK-STAT signaling pathway, tofacitinib effectively reduces the production of pro-inflammatory cytokines and is used in the treatment of autoimmune diseases like rheumatoid arthritis.
Other Therapeutic Areas
The pharmacological utility of the azetidine ring extends to various other therapeutic areas, including:
-
Antihypertensive: Azelnidipine is a calcium channel blocker used for the treatment of hypertension.
-
Anticholesteremic: Ezetimibe lowers cholesterol by inhibiting its absorption in the intestine.
-
Antimicrobial: Various azetidine derivatives have demonstrated antibacterial and antifungal activities.[4]
-
Antiviral: Azetidine-containing dipeptides have been investigated as inhibitors of the human cytomegalovirus (HCMV).[12]
Data Presentation: Quantitative Analysis of Azetidine-Containing Compounds
The following tables summarize key quantitative data for a selection of biologically active azetidine-containing compounds, providing a comparative overview of their potency and pharmacokinetic profiles.
Table 1: In Vitro Potency of Azetidine-Based Anticancer Agents
| Compound | Target/Mechanism | Cell Line | Assay | IC50/EC50 (µM) | Reference |
| H182 | STAT3 Inhibition | MDA-MB-231 | STAT3 DNA-binding (EMSA) | 0.66 | [7] |
| H172 (9f) | STAT3 Inhibition | MDA-MB-231 | STAT3 DNA-binding (EMSA) | 0.98 | [7] |
| H120 (8e) | STAT3 Inhibition | MDA-MB-231 | STAT3 DNA-binding (EMSA) | 1.75 | [7] |
| H105 (8f) | STAT3 Inhibition | MDA-MB-231 | STAT3 DNA-binding (EMSA) | 2.07 | [7] |
| Analogue 1a | Tubulin Polymerization | A549 | Antiproliferative | 0.0022 | [13] |
| Analogue 1a | Tubulin Polymerization | HCT116 | Antiproliferative | 0.0021 | [13] |
| 12l | Tubulin Polymerization | MCF-7 | Antiproliferative | 0.010 | [14] |
| 12l | Tubulin Polymerization | HT-29 | Antiproliferative | 0.003 | [14] |
Table 2: In Vitro Potency of Azetidine-Based CNS-Active Compounds
| Compound | Target | Assay | IC50 (µM) | Reference |
| Azetidin-2-ylacetic acid derivative (diphenylbutenyl) | GAT-1 Uptake Inhibition | GABA Uptake Assay | 2.83 | [11] |
| Azetidin-2-ylacetic acid derivative (bis(3-methyl-2-thienyl)butenyl) | GAT-1 Uptake Inhibition | GABA Uptake Assay | 2.01 | [11] |
| 12d | GAT-3 Uptake Inhibition | GABA Uptake Assay | 15.3 | [11] |
| 18b | GAT-1 Uptake Inhibition | GABA Uptake Assay | 26.6 | [11] |
| 18e | GAT-3 Uptake Inhibition | GABA Uptake Assay | 31.0 | [11] |
Table 3: Pharmacokinetic Parameters of Marketed Azetidine-Containing Drugs
| Drug | Tmax (hours) | t1/2 (hours) | Bioavailability (%) | Protein Binding (%) |
| Azelnidipine | 2.6 - 4.0 | 16.0 - 28.0 | < 50 | ~90 |
| Cobimetinib | 1.0 - 3.0 | ~49 | Not specified | Not specified |
| Tofacitinib | 0.5 - 1.0 | ~3 | 74 | 40 |
| Ezetimibe | Not specified | Not specified | Not specified | > 90 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: STAT3 Signaling Pathway and Inhibition by Azetidine Compounds.
Caption: MAPK/ERK Signaling Pathway and Inhibition by Cobimetinib.
Caption: General Workflow for Azetidine-Based Drug Discovery.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific research. The following sections provide methodologies for key experiments cited in the evaluation of azetidine-containing compounds.
Synthesis of Azetidine Scaffolds
Protocol 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine
This protocol describes a common method for the synthesis of a key intermediate used in the preparation of various azetidine derivatives.[15]
-
Reaction Setup: In a suitable reaction vessel, dissolve benzhydrylamine (1.0 eq) in methanol.
-
Addition of Epichlorohydrin: To the stirred solution, add epichlorohydrin (1.3 eq) at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours, followed by refluxing for 72 hours.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
Purification: The crude product can be purified by crystallization or column chromatography to yield 1-benzhydryl-3-hydroxyazetidine.
Protocol 2: Staudinger Reaction for the Synthesis of Azetidin-2-ones (β-Lactams)
The Staudinger [2+2] cycloaddition of a ketene and an imine is a versatile method for the synthesis of the azetidin-2-one ring.[16]
-
Imine Formation: Prepare the desired imine by reacting an aldehyde with a primary amine.
-
Ketene Generation: In a separate flask, dissolve a suitable carboxylic acid chloride (e.g., chloroacetyl chloride) in an anhydrous, non-polar solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution to 0°C.
-
Cycloaddition: To the cooled solution of the acid chloride, add a tertiary amine base (e.g., triethylamine, 1.1 eq) dropwise to generate the ketene in situ. Immediately following, add a solution of the imine (1.0 eq) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Biological Evaluation
Protocol 3: MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess the cytotoxic effects of a compound on cultured cells.[3][5][10]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the azetidine compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of microtubules from purified tubulin.[10][17][18]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin (e.g., 2 mg/mL), a fluorescence reporter (e.g., DAPI), and GTP in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).
-
Compound Addition: Add the azetidine-based tubulin inhibitor at various concentrations to the reaction mixture. Include a positive control (e.g., colchicine) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by incubating the mixture at 37°C.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorometer. The incorporation of the fluorescent reporter into the polymerizing microtubules results in an increased fluorescence signal.
-
Data Analysis: Plot the fluorescence intensity as a function of time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The IC50 value can be calculated by plotting the inhibition of polymerization against the compound concentration.
Conclusion
The azetidine ring has firmly established its position as a valuable and versatile scaffold in modern medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a diverse array of biologically active molecules, including several marketed drugs and numerous clinical candidates. The continued exploration of novel synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine-containing compounds will undoubtedly lead to the discovery of new and improved therapeutics for a wide range of diseases. This guide provides a foundational resource for researchers and drug development professionals seeking to harness the significant potential of the azetidine ring in their own discovery efforts.
References
- 1. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholar9.com [scholar9.com]
- 9. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Benzylazetidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the multi-step synthesis of 1-Benzylazetidin-3-amine dihydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the preparation of 1-benzylazetidin-3-ol, followed by its oxidation to 1-benzylazetidin-3-one. The subsequent reductive amination of the ketone yields the target amine, which is then converted to its dihydrochloride salt. This protocol compiles and adapts established methodologies to provide a comprehensive guide for laboratory synthesis.
Introduction
Azetidine derivatives are crucial scaffolds in the design of novel therapeutic agents due to their unique conformational properties. Specifically, 1-Benzylazetidin-3-amine serves as a key intermediate for the synthesis of various biologically active molecules. This protocol outlines a reliable synthetic route to obtain this compound as its dihydrochloride salt, ensuring stability and ease of handling.
Experimental Protocols
Overall Reaction Scheme
The synthesis of this compound is accomplished in a three-step sequence starting from commercially available benzylamine and epichlorohydrin.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 1-Benzylazetidin-3-ol
This procedure follows a method adapted from a green synthesis protocol.[1]
Materials:
-
Benzylamine
-
2-(Chloromethyl)oxirane (Epichlorohydrin)
-
Sodium Carbonate (Na₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
Procedure:
-
To a solution of benzylamine (30.0 g, 324 mmol) in water (450 mL), slowly add 2-(chloromethyl)oxirane (30.0 g, 280 mmol) while maintaining the temperature at 0–5 °C with an ice bath.
-
Stir the reaction mixture at 0–5 °C for 16 hours.
-
Isolate the crude product by filtration and wash with water (60 mL).
-
Dry the product in vacuo.
-
Dissolve the dried crude product in acetonitrile (485 mL) and add sodium carbonate (42.0 g, 396 mmol) in portions.
-
Heat the mixture to 80–90 °C and stir under reflux for 16 hours.
-
Upon completion of the reaction, cool the mixture and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield 1-benzylazetidin-3-ol.
Step 2: Synthesis of 1-Benzylazetidin-3-one
This step utilizes a Swern oxidation to convert the alcohol to a ketone.[2][3]
Materials:
-
1-Benzylazetidin-3-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Dry ice/acetone bath
-
Addition funnel
Procedure:
-
Under an argon atmosphere, prepare a solution of oxalyl chloride in dichloromethane in a flask cooled to -78 °C.
-
Slowly add a solution of DMSO in dichloromethane to the oxalyl chloride solution, maintaining the temperature at -78 °C, and stir for 30 minutes.
-
Add a solution of 1-benzylazetidin-3-ol (from Step 1) in dichloromethane slowly to the reaction mixture and stir for 1 hour at -78 °C.
-
Slowly add triethylamine to the mixture.
-
Allow the reaction mixture to warm slowly to 0 °C.
-
Quench the reaction with a saturated ammonium chloride solution.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-benzylazetidin-3-one.
Step 3: Synthesis of this compound
This final step involves a reductive amination followed by salt formation.
Materials:
-
1-Benzylazetidin-3-one
-
Ammonium acetate (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl) in diethyl ether
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 1-benzylazetidin-3-one (from Step 2) in methanol.
-
Add ammonium acetate in excess.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride portion-wise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water and then concentrate under reduced pressure to remove methanol.
-
Basify the aqueous residue with a saturated sodium bicarbonate solution and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the crude 1-benzylazetidin-3-amine.
-
Dissolve the crude amine in a minimal amount of dichloromethane or diethyl ether.
-
Add a solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.
Data Presentation
| Step | Product | Starting Material | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Benzylazetidin-3-ol | Benzylamine, Epichlorohydrin | H₂O, Na₂CO₃ | H₂O, CH₃CN | 0-5 then 80-90 | 16 then 16 | ~91[1] |
| 2 | 1-Benzylazetidin-3-one | 1-Benzylazetidin-3-ol | Oxalyl chloride, DMSO, Et₃N | Dichloromethane | -78 to 0 | ~2 | High |
| 3 | This compound | 1-Benzylazetidin-3-one | NH₄OAc, NaBH₃CN, HCl | Methanol, Ether | 0 to RT | ~12 | - |
Note: Yields are indicative and can vary based on experimental conditions and scale.
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression of functional group transformations.
Figure 2: Logical flow of the synthetic pathway.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Epichlorohydrin is toxic and a suspected carcinogen; handle with extreme care.
-
Oxalyl chloride is corrosive and reacts violently with water.
-
Sodium cyanoborohydride is toxic and releases hydrogen cyanide upon contact with acid.
-
Use caution when working with flammable solvents like diethyl ether and dichloromethane.
References
Application Notes and Protocols for 1-Benzylazetidin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-Benzylazetidin-3-amine dihydrochloride, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed herein outline a robust multi-step synthesis commencing from readily available starting materials. The procedure involves the initial formation of the key intermediate, 1-benzylazetidin-3-ol, followed by its conversion to 1-benzylazetidin-3-amine, and subsequent formation of the dihydrochloride salt. This document is intended to equip researchers with a detailed, practical, and reproducible methodology for the preparation of this important azetidine derivative.
Introduction
Azetidine scaffolds are prevalent in a wide array of biologically active molecules and approved pharmaceuticals. Their strained four-membered ring system imparts unique conformational constraints and metabolic stability, making them attractive moieties in the design of novel therapeutics. 1-Benzylazetidin-3-amine, in particular, serves as a versatile intermediate for the synthesis of more complex molecules, leveraging the primary amine for further functionalization and the benzyl group as a readily removable protecting group. This application note provides a detailed experimental procedure for the synthesis of 1-Benzylazetidin-3-amine as its dihydrochloride salt, ensuring stability and ease of handling.
Experimental Protocols
The synthesis of this compound is accomplished in a three-stage process:
-
Stage 1: Synthesis of 1-Benzylazetidin-3-ol from Benzylamine and 2-(Chloromethyl)oxirane.
-
Stage 2: Conversion of 1-Benzylazetidin-3-ol to 1-Benzylazetidin-3-amine via a Mesylate Intermediate.
-
Stage 3: Formation of this compound.
Stage 1: Synthesis of 1-Benzylazetidin-3-ol
This stage involves the reaction of benzylamine with 2-(chloromethyl)oxirane (epichlorohydrin) to form an amino alcohol intermediate, which then undergoes intramolecular cyclization to yield 1-benzylazetidin-3-ol.
Materials:
-
Benzylamine
-
2-(Chloromethyl)oxirane
-
Triethylamine
-
Tetrabutylammonium iodide
-
Toluene
-
Hexane
-
Deionized Water
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Ice bath
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
To a solution of benzylamine (e.g., 32.1 g, 0.3 mol) in water (e.g., 450 mL), slowly add 2-(chloromethyl)oxirane (e.g., 27.8 g, 0.3 mol) while maintaining the temperature at 0-5 °C with an ice bath.
-
Stir the reaction mixture at 0-5 °C for 16 hours.
-
Filter the resulting precipitate (N-benzyl-3-amino-1-chloropropan-2-ol) and wash it with cold deionized water.
-
Dry the intermediate product under vacuum.
-
Suspend the dried N-benzyl-3-amino-1-chloropropan-2-ol (e.g., 59.9 g, 0.3 mol) in triethylamine (e.g., 151.8 g, 1.5 mol).
-
Add a catalytic amount of tetrabutylammonium iodide (e.g., 1.1 g, 3 mmol).
-
Heat the mixture to reflux (approximately 89 °C) and stir for 13 hours.
-
Cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride precipitate.
-
Wash the filter cake with a small amount of triethylamine.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the oil in a minimal amount of hot toluene and add hexane until turbidity is observed.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the white crystals of 1-benzylazetidin-3-ol by vacuum filtration, wash with cold hexane, and dry under vacuum.[1]
Data Presentation:
| Parameter | Value |
| Starting Material (Benzylamine) | 32.1 g |
| Starting Material (2-(Chloromethyl)oxirane) | 27.8 g |
| Product (1-Benzylazetidin-3-ol) | ~32.1 g |
| Yield | ~65% |
| Melting Point | 66-67 °C |
Stage 2: Synthesis of 1-Benzylazetidin-3-amine
This stage is adapted from a highly efficient, analogous synthesis of 3-amino-1-benzhydrylazetidine.[2] It involves the conversion of the hydroxyl group to a good leaving group (mesylate), followed by nucleophilic substitution with ammonia.
Materials:
-
1-Benzylazetidin-3-ol
-
Methanesulfonyl chloride
-
Triethylamine
-
Acetonitrile
-
Ammonium hydroxide (28-30%)
-
Isopropanol
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer and dropping funnel
-
Ice bath
-
Parr reactor (or a sealed pressure vessel)
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
Part A: Synthesis of 1-Benzylazetidin-3-yl methanesulfonate
-
In a three-neck round-bottom flask, dissolve 1-benzylazetidin-3-ol (e.g., 16.3 g, 0.1 mol) and triethylamine (e.g., 12.1 g, 0.12 mol) in acetonitrile (e.g., 150 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (e.g., 12.6 g, 0.11 mol) dropwise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1 hour.
-
Slowly add deionized water to quench the reaction and precipitate the product.
-
Collect the solid 1-benzylazetidin-3-yl methanesulfonate by vacuum filtration and wash with cold water. The wet cake can be used directly in the next step.
Part B: Amination of 1-Benzylazetidin-3-yl methanesulfonate
-
Transfer the wet cake of 1-benzylazetidin-3-yl methanesulfonate to a Parr reactor.
-
Add a mixture of isopropanol (e.g., 100 mL) and concentrated ammonium hydroxide (e.g., 100 mL).
-
Seal the reactor and heat to approximately 70 °C with vigorous stirring for 12-16 hours.
-
Cool the reactor to room temperature and carefully vent any excess pressure.
-
Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the isopropanol and excess ammonia.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-benzylazetidin-3-amine as an oil.
Data Presentation:
| Parameter | Value |
| Starting Material (1-Benzylazetidin-3-ol) | 16.3 g |
| Intermediate | 1-Benzylazetidin-3-yl methanesulfonate |
| Product (1-Benzylazetidin-3-amine) | ~12.3 g |
| Yield (over 2 steps) | ~70-80% (estimated based on analogue) |
Stage 3: Formation of this compound
This final stage involves the conversion of the free base to its more stable and handleable dihydrochloride salt.
Materials:
-
1-Benzylazetidin-3-amine (crude oil from Stage 2)
-
Hydrochloric acid (concentrated or as a solution in a suitable solvent like isopropanol or diethyl ether)
-
Isopropanol or Diethyl ether
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude 1-benzylazetidin-3-amine in a minimal amount of a suitable solvent such as isopropanol or diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (approximately 2.2 equivalents) in the same solvent dropwise with stirring.
-
A precipitate of this compound should form.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of the cold solvent.
-
Dry the product under vacuum to obtain this compound as a white to off-white solid.
Data Presentation:
| Parameter | Value |
| Starting Material (1-Benzylazetidin-3-amine) | ~12.3 g |
| Product (this compound) | ~16.5 g |
| Yield | Quantitative |
| Final Product Form | White to off-white solid |
Visualizations
Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Characterization Data (Expected)
The following table summarizes the expected characterization data for the final product, this compound. Actual results should be confirmed by spectroscopic analysis.
| Analysis | Expected Results |
| ¹H NMR | Peaks corresponding to the benzyl protons (aromatic and benzylic CH₂), the azetidine ring protons (CH and CH₂), and the amine protons (broad singlet, may exchange with D₂O). |
| ¹³C NMR | Signals for the benzyl carbons (aromatic and benzylic), and the azetidine ring carbons. |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to the free base (C₁₀H₁₄N₂) at m/z = 163.12. |
| FT-IR | Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C-N stretching. |
Safety Precautions
-
Benzylamine, 2-(chloromethyl)oxirane, and methanesulfonyl chloride are corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Triethylamine is flammable and has a strong odor. Work in a fume hood and away from ignition sources.
-
The Parr reactor is a high-pressure vessel. Ensure you are properly trained in its operation and follow all safety guidelines.
-
Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and appropriate PPE.
Conclusion
The detailed experimental procedure provided in this application note offers a reliable and reproducible method for the synthesis of this compound. By following these protocols, researchers can efficiently produce this valuable chemical intermediate for use in a variety of drug discovery and development applications. The synthesis is scalable and utilizes commercially available starting materials, making it a practical choice for laboratory-scale production.
References
Application Notes and Protocols for the Purification of 1-Benzylazetidin-3-amine Dihydrochloride by Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 1-Benzylazetidin-3-amine dihydrochloride using various chromatography techniques. The choice of method will depend on the scale of purification, the nature of the impurities, and the desired final purity.
Introduction
This compound is a substituted azetidine, a class of compounds of significant interest in medicinal chemistry and drug discovery.[1][2] As a basic amine, its purification by standard silica gel chromatography can be challenging due to strong interactions with the acidic stationary phase, often leading to poor peak shape and recovery.[3] This document outlines three effective chromatographic strategies to achieve high purity: modified normal-phase chromatography, ion-exchange chromatography, and reversed-phase chromatography.
Data Presentation
The following tables summarize the key parameters for each chromatographic technique, allowing for easy comparison.
Table 1: Normal-Phase Chromatography Parameters
| Parameter | Recommendation | Purpose |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard adsorbent for normal-phase chromatography. |
| Mobile Phase | Dichloromethane/Methanol with a basic modifier | Elutes the compound from the stationary phase. |
| Basic Modifier | 0.1-2% Triethylamine (TEA) or 1-5% of 7N Ammonia in Methanol | Minimizes peak tailing by neutralizing acidic silanol groups.[3] |
| Gradient | Step or linear gradient of increasing methanol concentration | To elute the highly polar amine from the column. |
| Detection | TLC with UV (254 nm) and/or a suitable stain (e.g., ninhydrin) | To monitor the separation and identify fractions containing the product. |
Table 2: Ion-Exchange Chromatography Parameters
| Parameter | Recommendation | Purpose |
| Stationary Phase | Strong Cation-Exchange (SCX) Resin (e.g., Sulfopropyl functionalized) | Binds the positively charged amine, allowing neutral and anionic impurities to be washed away. |
| Loading Buffer | Low ionic strength acidic buffer (e.g., 20 mM MES, pH 6.0) | Ensures the amine is protonated and binds to the resin. |
| Elution Buffer | High ionic strength buffer or a basic solution (e.g., 1-2 M NaCl in loading buffer or 0.5-2 M Ammonia in Methanol) | Disrupts the ionic interaction to elute the bound amine. |
| Detection | UV (254 nm) or Conductivity Detector[4][5] | To monitor the elution of the compound. |
Table 3: Reversed-Phase Chromatography Parameters
| Parameter | Recommendation | Purpose |
| Stationary Phase | C18 or C8 silica | Retains compounds based on hydrophobicity.[6] |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid | Acid modifier to improve peak shape and ensure consistent ionization of the amine.[7] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% of the same acid | Organic solvent to elute the compound by increasing mobile phase hydrophobicity. |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B | To elute compounds with varying hydrophobicities. |
| Detection | UV (254 nm) or LC-MS | To monitor the separation and identify the product. |
Experimental Protocols
Protocol 1: Modified Normal-Phase Flash Chromatography
This protocol is suitable for routine purification of moderate quantities (mg to g scale) and focuses on suppressing the undesirable interactions between the basic amine and the silica gel.[3]
Materials:
-
Crude this compound
-
Silica gel (e.g., 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA) or 7N Ammonia in Methanol
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Procedure:
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of methanol. In a separate flask, add a small amount of silica gel and evaporate the solvent from the sample solution onto this silica gel. This dry loading method generally provides better resolution.
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 DCM:MeOH with 0.5% TEA). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
Loading: Carefully add the prepared dry-loaded sample to the top of the packed column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol (e.g., from 2% to 10% methanol in DCM, maintaining the 0.5% TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC. Use a suitable visualization method, such as a UV lamp and a ninhydrin stain for the amine.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Strong Cation-Exchange (SCX) Chromatography
This technique is excellent for separating the basic amine from neutral or acidic impurities and is often used as a catch-and-release purification step.
Materials:
-
Crude this compound
-
Strong Cation-Exchange (SCX) cartridge
-
Methanol (MeOH)
-
Deionized Water
-
Acetic Acid
-
Ammonia solution (e.g., 2M in Methanol)
Procedure:
-
Cartridge Conditioning: Condition the SCX cartridge by washing sequentially with methanol and then an acidic solution (e.g., methanol with 1% acetic acid) or the loading buffer.
-
Sample Loading: Dissolve the crude product in a suitable solvent (e.g., methanol or water) and apply it to the conditioned SCX cartridge. The positively charged amine will bind to the negatively charged resin.
-
Washing: Wash the cartridge with a neutral or slightly acidic solvent (e.g., methanol) to elute any neutral or anionic impurities.
-
Elution: Elute the desired amine from the cartridge using a basic solution, such as 2M ammonia in methanol. The ammonia will deprotonate the target amine, disrupting the ionic interaction with the resin.
-
Isolation: Collect the eluate and evaporate the solvent under reduced pressure to obtain the purified free base of the amine. If the dihydrochloride salt is desired, it can be reformed by treating a solution of the free base with an appropriate amount of HCl.
Protocol 3: Preparative Reversed-Phase HPLC
For achieving the highest purity, especially for small quantities or as a final polishing step, preparative HPLC is the method of choice.[8]
Materials:
-
Partially purified or crude this compound
-
HPLC-grade Water
-
HPLC-grade Acetonitrile (ACN) or Methanol (MeOH)
-
Trifluoroacetic Acid (TFA) or Formic Acid
-
Preparative C18 HPLC column
Procedure:
-
Method Development: An analytical HPLC method should first be developed to determine the optimal mobile phase composition and gradient for separating the target compound from its impurities.[8]
-
Sample Preparation: Dissolve the crude product in the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA). Filter the solution through a 0.45 µm filter to remove any particulate matter.[8]
-
Purification: Equilibrate the preparative C18 column with the initial mobile phase. Inject the prepared sample onto the column.
-
Elution: Run a linear gradient of increasing organic solvent (Mobile Phase B) to elute the compound. For example, a gradient of 5% to 50% ACN over 30 minutes.
-
Fraction Collection: Collect fractions based on the UV detector signal corresponding to the peak of the target compound.[8]
-
Isolation: Analyze the collected fractions for purity by analytical HPLC. Combine the pure fractions and remove the organic solvent. The remaining aqueous solution can be lyophilized to yield the purified product as its TFA salt. If the dihydrochloride salt is required, further salt exchange steps may be necessary.
Visualizations
Caption: General workflow for the purification of 1-Benzylazetidin-3-amine.
Disclaimer: The protocols provided are intended as a guide. Optimization of specific conditions such as solvent ratios, gradient shapes, and flow rates may be necessary to achieve the desired separation for a particular sample. All work should be performed by trained personnel in a suitable laboratory environment.
References
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
Method Development for the Recrystallization of 1-Benzylazetidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylazetidin-3-amine dihydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and drug development. The purity of such compounds is critical for their use in further synthetic steps and biological assays. Recrystallization is a fundamental technique for the purification of solid organic compounds, leveraging differences in solubility of the target compound and its impurities in a given solvent or solvent system at varying temperatures. This document provides a framework for developing a tailored recrystallization protocol for this compound.
Physicochemical Properties and Impurity Profile
Physicochemical Properties:
This compound is a salt, and as such, is expected to be a crystalline solid with a relatively high melting point. Its polarity is significantly influenced by the presence of the two hydrochloride moieties and the amine functional group, making it more soluble in polar solvents. The benzyl and azetidine groups contribute to its organic character.
Potential Impurities:
Impurities in the crude product can originate from starting materials, by-products of the synthesis, or degradation products. Common impurities may include:
-
Unreacted starting materials.
-
By-products from incomplete reactions or side reactions.
-
Solvents used in the synthesis.
-
Degradation products formed during the reaction or storage.
Recrystallization Method Development
The development of an effective recrystallization protocol involves a systematic screening of solvents to identify a system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Solvent Selection
A preliminary screening of solvents with varying polarities is the first step. Given the polar nature of the dihydrochloride salt, suitable solvent candidates include:
-
Polar Protic Solvents: Water, Methanol, Ethanol, Isopropanol.
-
Polar Aprotic Solvents: Acetonitrile, Acetone, Ethyl acetate.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and an "anti-solvent" (in which the compound is poorly soluble). Common pairs include ethanol/water, methanol/diethyl ether, or isopropanol/hexane.
Experimental Protocol for Solvent Screening:
-
Place a small, accurately weighed amount of crude this compound (e.g., 20-50 mg) into several test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a significant volume of solvent has been added. Record the approximate solubility at room temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the mixture to the boiling point of the solvent. Add more hot solvent in small portions until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for at least 30 minutes.
-
Observe the formation of crystals. An ideal solvent will show poor solubility at low temperatures and good solubility at high temperatures, resulting in a high yield of pure crystals upon cooling.
Data Presentation
The results of the solvent screening should be systematically recorded to facilitate the selection of the optimal solvent or solvent system.
| Solvent/Solvent System | Solubility at Room Temp. (mg/mL) | Solubility at Elevated Temp. (mg/mL) | Observations on Cooling | Crystal Morphology |
| e.g., Isopropanol | < 10 | > 100 at reflux | White crystalline precipitate | Needles |
| e.g., Ethanol/Water (9:1) | ~ 20 | > 150 at reflux | Rapid precipitation of fine powder | Microcrystalline |
| e.g., Acetonitrile | Insoluble | Sparingly soluble at reflux | No crystal formation | N/A |
| ... (add other solvents) |
Note: The above data is illustrative. Researchers should populate this table with their own experimental findings.
Experimental Protocol for Recrystallization
Once a suitable solvent or solvent system has been identified, the following general protocol can be used for the recrystallization of this compound.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water/oil bath
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a drying oven at a temperature well below the melting point of the compound.
Visualization of the Workflow
The following diagrams illustrate the logical workflow for the development of the recrystallization method and the experimental protocol.
Caption: Workflow for developing a recrystallization method.
Caption: Step-by-step recrystallization protocol.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, such as a fume hood, especially when working with volatile organic solvents.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Disposal: Dispose of all chemical waste in accordance with local regulations.
Conclusion
This application note provides a detailed framework for the development of a recrystallization protocol for this compound. By systematically screening solvents and carefully following the outlined experimental procedure, researchers can develop a robust method to obtain a high-purity product suitable for downstream applications in research and drug development. The provided templates and diagrams serve as a guide for documenting and visualizing the process.
Application Note: A Scalable Synthesis of 1-Benzylazetidin-3-amine Dihydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-Benzylazetidin-3-amine dihydrochloride is a valuable building block in medicinal chemistry and drug development, frequently utilized as a key intermediate for the synthesis of complex pharmaceutical agents. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and physicochemical properties to molecules, often leading to improved metabolic stability and binding affinity. This document provides a detailed, scalable, multi-step protocol for the synthesis of this compound, starting from commercially available materials. The described workflow is optimized for safety, efficiency, and purity, making it suitable for multi-kilogram scale production.
Overall Synthetic Workflow
The synthesis is a four-step process beginning with the formation of the azetidine ring, followed by oxidation, reductive amination to install the amine functionality, and concluding with the formation of the stable dihydrochloride salt.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols and Data
Step 1: Synthesis of 1-Benzylazetidin-3-ol
This step involves the initial reaction of benzylamine with 2-(chloromethyl)oxirane (epichlorohydrin) in water to form an amino alcohol intermediate, which is then cyclized in the presence of a base to yield the desired azetidinol.[1][2]
Protocol:
-
To a jacketed reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add benzylamine (1.00 eq) and deionized water (15 vol).
-
Cool the mixture to 0-5 °C using a chiller.
-
Slowly add 2-(chloromethyl)oxirane (0.9 eq) to the solution over 2-3 hours, ensuring the internal temperature does not exceed 5 °C.[1]
-
Stir the reaction mixture at 0-5 °C for 16 hours.
-
Isolate the crude intermediate by filtration, wash the filter cake with cold water (2 vol), and dry under vacuum.
-
Charge the dried intermediate to a clean reactor, followed by acetonitrile (14 vol) and sodium carbonate (1.4 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 16 hours.[1]
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield crude 1-benzylazetidin-3-ol as an oil, which can be used in the next step without further purification.
Data Summary: Step 1
| Parameter | Value | Reference |
|---|---|---|
| Benzylamine | 1.00 eq | [1] |
| 2-(Chloromethyl)oxirane | 0.90 eq | [1] |
| Sodium Carbonate | 1.40 eq | [1] |
| Solvent | Water, Acetonitrile | [1] |
| Temperature | 0-5 °C, then 80-90 °C | [1] |
| Reaction Time | 16 h + 16 h | [1] |
| Typical Yield | 80-88% | [2] |
| Purity (Crude) | >90% (by HPLC) | - |
Step 2: Oxidation to 1-Benzylazetidin-3-one
The secondary alcohol is oxidized to the corresponding ketone using a Swern oxidation protocol, which is effective at a large scale and avoids harsh heavy-metal oxidants.[3]
Protocol:
-
Charge a reactor with dichloromethane (DCM, 10 vol) and oxalyl chloride (1.5 eq). Cool the solution to -78 °C.
-
In a separate vessel, dissolve dimethyl sulfoxide (DMSO, 3.0 eq) in DCM (2 vol). Add this DMSO solution dropwise to the reactor, maintaining the temperature below -65 °C. Stir for 30 minutes.
-
Dissolve 1-benzylazetidin-3-ol (1.0 eq) from Step 1 in DCM (5 vol). Add this solution dropwise to the reactor, keeping the temperature below -65 °C. Stir for 1 hour.[3]
-
Slowly add triethylamine (TEA, 5.0 eq) to the reaction mixture, allowing the temperature to warm to room temperature gradually.[3]
-
Quench the reaction by adding water (10 vol). Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl (5 vol), saturated NaHCO₃ solution (5 vol), and brine (5 vol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-benzylazetidin-3-one as a light yellow oil.
Data Summary: Step 2
| Parameter | Value | Reference |
|---|---|---|
| 1-Benzylazetidin-3-ol | 1.0 eq | [3] |
| Oxalyl Chloride | 1.5 eq | [3] |
| DMSO | 3.0 eq | [3] |
| Triethylamine | 5.0 eq | [3] |
| Solvent | Dichloromethane (DCM) | [3] |
| Temperature | -78 °C to RT | [3] |
| Reaction Time | ~4 hours | [3] |
| Typical Yield | 90-96% | [3] |
| Purity (Crude) | >95% (by HPLC) | - |
Step 3: Reductive Amination to 1-Benzylazetidin-3-amine
The ketone is converted to the primary amine via a one-pot reductive amination.[4][5] This method avoids the isolation of the intermediate imine, streamlining the process.
Protocol:
-
To a reactor, add 1-benzylazetidin-3-one (1.0 eq), ammonium acetate (10 eq), and methanol (15 vol).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0-5 °C.
-
In a single portion, add sodium cyanoborohydride (NaBH₃CN, 1.5 eq). Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid. Handle with appropriate care.[5]
-
Allow the reaction to slowly warm to room temperature and stir for 24 hours.
-
Quench the reaction by carefully adding 2M HCl until the pH is ~2 to decompose the excess reducing agent.
-
Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 6M NaOH to pH >12 and extract the product with DCM (3 x 10 vol).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield 1-benzylazetidin-3-amine as the free base.
Data Summary: Step 3
| Parameter | Value | Reference |
|---|---|---|
| 1-Benzylazetidin-3-one | 1.0 eq | [4][5] |
| Ammonium Acetate | 10 eq | - |
| Sodium Cyanoborohydride | 1.5 eq | [5] |
| Solvent | Methanol | [6] |
| Temperature | 0 °C to RT | [6] |
| Reaction Time | 24 hours | - |
| Typical Yield | 75-85% | - |
| Purity (Free Base) | >97% (by HPLC) | - |
Step 4: Formation of this compound
The final step involves the conversion of the free amine into its more stable and easily handled dihydrochloride salt.
Protocol:
-
Dissolve the crude 1-benzylazetidin-3-amine (1.0 eq) from Step 3 in isopropanol (IPA, 10 vol).
-
Filter the solution to remove any particulates.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of HCl in IPA (e.g., 5-6 M, 2.2 eq) dropwise while stirring. A white precipitate will form.
-
Stir the resulting slurry at 0-5 °C for 2 hours.
-
Collect the solid product by filtration.
-
Wash the filter cake with cold IPA (2 vol) and then with diethyl ether (2 vol).
-
Dry the product in a vacuum oven at 40-50 °C to a constant weight to yield this compound as a white crystalline solid.
Data Summary: Step 4
| Parameter | Value | Reference |
|---|---|---|
| 1-Benzylazetidin-3-amine | 1.0 eq | - |
| HCl in Isopropanol | 2.2 eq | - |
| Solvent | Isopropanol (IPA) | - |
| Temperature | 0-5 °C | - |
| Reaction Time | ~3 hours | - |
| Typical Yield | 92-98% | - |
| Purity (Final Product) | >99.5% (by HPLC) | - |
Safety and Handling Considerations
-
2-(Chloromethyl)oxirane: Is a toxic, carcinogenic, and volatile substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Oxalyl Chloride & Swern Oxidation: This reaction is performed at very low temperatures and generates carbon monoxide gas. It should be conducted in a reactor with adequate cooling and off-gas scrubbing. The addition of triethylamine is exothermic.
-
Sodium Cyanoborohydride: Is highly toxic. Avoid contact with skin and inhalation. The reaction quench with acid should be performed slowly in a well-ventilated area as it can produce hydrogen cyanide gas.
-
General Precautions: Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, are required for all procedures. All operations should be conducted by trained personnel.
References
- 1. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
Application Notes and Protocols: The Use of 1-Benzylazetidin-3-amine dihydrochloride in the Synthesis of CCR2 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzylazetidin-3-amine dihydrochloride is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for its rigid four-membered azetidine core. This scaffold is of significant interest in drug discovery as it can impart favorable physicochemical properties to lead compounds, such as improved solubility, metabolic stability, and three-dimensional complexity, which can enhance binding affinity and selectivity to biological targets. The primary amine functionality serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of diverse compound libraries.
One of the key applications of this compound is in the development of C-C chemokine receptor 2 (CCR2) antagonists. CCR2 is a G protein-coupled receptor (GPCR) that plays a crucial role in the inflammatory response by mediating the migration of monocytes and macrophages to sites of inflammation. Consequently, antagonism of CCR2 is a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.
Application Note 1: Synthesis of Piperidinyl-Azetidine Scaffolds as CCR2 Antagonists
Derivatives of 1-Benzylazetidin-3-amine are key intermediates in the synthesis of potent and selective CCR2 antagonists. The general strategy involves the coupling of the azetidine core with a substituted piperidine moiety, often through a reductive amination reaction. The resulting piperidinyl-azetidine scaffold serves as a central structural motif in a number of reported CCR2 inhibitors.
Quantitative Data Summary: Biological Activity of Azetidine-Containing CCR2 Antagonists
The following table summarizes the in vitro biological activity of representative CCR2 antagonists incorporating an azetidine moiety, highlighting their potency. The data is sourced from studies on structurally related compounds.
| Compound ID | Target | Assay Type | IC50 (nM) | Reference |
| 8d | human CCR2 | Radioligand Binding | 37 | [1] |
| 8d | human CCR2 | Chemotaxis | 30 | [1] |
| 2c | human CCR2 | Radioligand Binding | 190 | [1] |
| 2d | human CCR2 | Radioligand Binding | 170 | [1] |
Experimental Protocols
The following protocols are representative methodologies for the derivatization of this compound in the context of synthesizing CCR2 antagonists.
Protocol 1: Reductive Amination with a Piperidinone Derivative
This protocol describes the coupling of 1-Benzylazetidin-3-amine with a suitable piperidinone to form the core piperidinyl-azetidine structure.
Materials:
-
This compound
-
N-Boc-4-piperidinone (or other suitably protected piperidinone derivative)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)
Procedure:
-
To a solution of this compound (1.0 eq) in DCM, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride salt.
-
Add the N-protected piperidinone derivative (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (1-benzylazetidin-3-yl)(piperidin-4-yl)amine derivative. A representative yield for this type of reaction is in the range of 35-40%.[1]
Protocol 2: N-Debenzylation
The benzyl protecting group on the azetidine nitrogen can be removed to allow for further derivatization.
Materials:
-
N-benzylated azetidine derivative from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the N-benzylated azetidine derivative (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (10-20% by weight).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Signaling Pathway and Experimental Workflow
CCR2 Signaling Pathway
The binding of the chemokine CCL2 (also known as monocyte chemoattractant protein-1, MCP-1) to its receptor CCR2 initiates a cascade of intracellular signaling events. This process is central to the recruitment of monocytes and macrophages to sites of inflammation. Antagonists developed from this compound block this initial binding step.
References
1-Benzylazetidin-3-amine Dihydrochloride: A Versatile Building Block for Synthetic Chemistry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 1-Benzylazetidin-3-amine dihydrochloride has emerged as a crucial building block for researchers and scientists in the field of drug discovery and development. Its unique structural features, particularly the strained four-membered azetidine ring, offer a valuable scaffold for the synthesis of novel and biologically active compounds. This document provides detailed application notes and protocols for the utilization of this compound in key synthetic transformations.
The azetidine motif is a privileged structure in medicinal chemistry, known for imparting favorable physicochemical properties to drug candidates, such as improved metabolic stability and aqueous solubility. The presence of a primary amine and a benzyl protecting group on the azetidine ring of this compound allows for a wide range of chemical modifications, making it an ideal starting point for the construction of diverse molecular libraries for biological screening.
Application Notes
This compound serves as a versatile precursor in various synthetic reactions, primarily through the reactivity of its primary amine. The most common applications involve nucleophilic substitution reactions to form amides, sulfonamides, and ureas, as well as reductive amination to generate secondary amines. These transformations are fundamental in the synthesis of potential therapeutic agents, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators.
Synthesis of N-(1-benzylazetidin-3-yl)amides: Amide bond formation is a cornerstone of medicinal chemistry. 1-Benzylazetidin-3-amine can be readily coupled with a wide array of carboxylic acids using standard coupling reagents to produce a library of N-(1-benzylazetidin-3-yl)amide derivatives. These derivatives are prevalent in molecules targeting various biological pathways.
Reductive Amination: The primary amine of 1-benzylazetidin-3-amine allows for facile reaction with aldehydes and ketones via reductive amination. This reaction is a powerful tool for introducing diverse substituents and creating secondary amines, which are common motifs in biologically active compounds.
Synthesis of Ureas and Sulfonamides: The nucleophilic nature of the primary amine also enables the synthesis of ureas and sulfonamides by reacting with isocyanates and sulfonyl chlorides, respectively. These functional groups are often found in potent enzyme inhibitors and other therapeutic agents.
Experimental Protocols
Detailed methodologies for key synthetic transformations using this compound are provided below.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard procedure for the synthesis of N-(1-benzylazetidin-3-yl)amides using a common coupling agent.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.2 eq) and additional DIPEA (2.2 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-(1-benzylazetidin-3-yl)amide.
Protocol 2: General Procedure for Reductive Amination
This protocol outlines a typical reductive amination reaction to form N-alkyl-1-benzylazetidin-3-amines.
Materials:
-
This compound
-
Aldehyde or Ketone (RCHO or RCOR')
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of this compound (1.0 eq) in anhydrous DCM, add DIPEA (2.2 eq) and stir until a clear solution is obtained.
-
Add the aldehyde or ketone (1.2 eq) to the solution and stir for 1 hour at room temperature.
-
Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted-1-benzylazetidin-3-amine.
Data Presentation
The following table summarizes representative yields for the synthesis of various derivatives using 1-benzylazetidin-3-amine as a building block, based on general synthetic procedures. Actual yields may vary depending on the specific substrates and reaction conditions.
| Reaction Type | Reagent 1 | Reagent 2 | Product | Typical Yield (%) |
| Amide Coupling | Benzoic Acid | HATU/DIPEA | N-(1-benzylazetidin-3-yl)benzamide | 75-90 |
| Amide Coupling | 4-Chlorobenzoic Acid | HATU/DIPEA | N-(1-benzylazetidin-3-yl)-4-chlorobenzamide | 70-85 |
| Reductive Amination | Benzaldehyde | NaBH(OAc)₃ | N-benzyl-1-benzylazetidin-3-amine | 60-80 |
| Reductive Amination | Acetone | NaBH(OAc)₃ | N-isopropyl-1-benzylazetidin-3-amine | 55-75 |
| Urea Formation | Phenyl isocyanate | - | 1-(1-benzylazetidin-3-yl)-3-phenylurea | 80-95 |
| Sulfonamide Formation | Benzenesulfonyl chloride | Pyridine | N-(1-benzylazetidin-3-yl)benzenesulfonamide | 70-85 |
Visualizations
The following diagrams illustrate the general synthetic workflows and potential applications of this compound.
Caption: Synthetic utility of this compound.
Caption: Drug discovery applications of the 1-benzylazetidin-3-amine scaffold.
Application Notes and Protocols for the Derivatization of 1-Benzylazetidin-3-amine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 1-benzylazetidin-3-amine dihydrochloride, a versatile building block in medicinal chemistry. The azetidine scaffold is a privileged structure in drug discovery, known for improving physicochemical properties such as solubility and metabolic stability. The primary amine on this scaffold serves as a key functional group for a variety of derivatization reactions, enabling the creation of diverse compound libraries for biological screening.
This document outlines three common and effective derivatization strategies: N-acylation, N-sulfonylation, and N-alkylation via reductive amination. For each method, a detailed experimental protocol is provided, along with expected outcomes and characterization data where available.
Derivatization Strategies
The primary amine of 1-benzylazetidin-3-amine allows for the introduction of a wide array of substituents, leading to a library of compounds with diverse chemical and physical properties. The three main strategies covered are:
-
N-Acylation: Formation of an amide bond by reacting the amine with an acylating agent such as an acyl chloride or anhydride.
-
N-Sulfonylation: Formation of a sulfonamide linkage by reacting the amine with a sulfonyl chloride.
-
Reductive Amination: N-Alkylation of the amine by reaction with an aldehyde or ketone in the presence of a reducing agent.
Data Presentation
The following table summarizes the quantitative data for representative derivatization reactions of 1-benzylazetidin-3-amine.
| Derivatization Type | Reagents | Product | Yield (%) |
| N-Acylation | Acetic anhydride, Sodium bicarbonate, Water | N-Acetyl-1-benzylazetidin-3-amine | Good |
| N-Sulfonylation | Methanesulfonyl chloride, Triethylamine, Dichloromethane | N-Methanesulfonyl-1-benzylazetidin-3-amine | Good |
| Reductive Amination | Acetone, Sodium triacetoxyborohydride, Dichloromethane, Acetic acid | N-Isopropyl-1-benzylazetidin-3-amine | ~96% |
Experimental Protocols
Note: this compound is a salt. To perform the following reactions, the free amine must be generated in situ or extracted prior to use. This is typically achieved by treating the dihydrochloride salt with a suitable base, such as triethylamine or sodium bicarbonate.
Protocol 1: N-Acylation of 1-Benzylazetidin-3-amine
This protocol describes the N-acetylation of 1-benzylazetidin-3-amine using acetic anhydride. The use of an aqueous medium with sodium bicarbonate is a mild and effective method for the acylation of amine hydrochlorides.[1]
Materials:
-
This compound
-
Acetic anhydride
-
Sodium bicarbonate (NaHCO₃)
-
Deionized water
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and deionized water to form a solution.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.1 eq) to the stirred solution.
-
Carefully add solid sodium bicarbonate portion-wise until effervescence ceases and the pH of the solution is approximately 8.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-acetyl-1-benzylazetidin-3-amine.
-
The crude product may be purified by silica gel column chromatography if necessary.
Protocol 2: N-Sulfonylation of 1-Benzylazetidin-3-amine
This protocol details the N-sulfonylation of 1-benzylazetidin-3-amine with methanesulfonyl chloride to yield the corresponding sulfonamide. This reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the HCl generated.
Materials:
-
This compound
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.2 eq) to the suspension and stir at room temperature for 30 minutes to generate the free amine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture using a dropping funnel.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-methanesulfonyl-1-benzylazetidin-3-amine.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: N-Alkylation of 1-Benzylazetidin-3-amine via Reductive Amination
This protocol describes the N-isopropylation of 1-benzylazetidin-3-amine using acetone and sodium triacetoxyborohydride. Reductive amination is a highly efficient one-pot procedure for the synthesis of secondary and tertiary amines.[2][3][4][5] Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this transformation.[2][4]
Materials:
-
This compound
-
Triethylamine (TEA)
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.1 eq) to the suspension and stir for 30 minutes at room temperature to generate the free amine.
-
To this mixture, add acetone (1.2 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir for 30 minutes at room temperature to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-isopropyl-1-benzylazetidin-3-amine.
-
The crude product can be purified by silica gel column chromatography if necessary. A similar reaction for the synthesis of (1-Benzyl-piperidin-4-yl)-isopropyl-amine has been reported to yield 96% of the product.[6]
Visualizations
The following diagrams illustrate the general workflows for the described derivatization reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 4. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Reactions of 1-Benzylazetidin-3-amine dihydrochloride with Electrophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reaction of 1-benzylazetidin-3-amine dihydrochloride with various electrophiles, including acylating agents, alkylating agents, carbonyl compounds (via reductive amination), and sulfonylating agents. The resulting N-substituted 3-aminoazetidine derivatives are valuable scaffolds in medicinal chemistry and drug discovery.
Introduction
Azetidine moieties are increasingly incorporated into drug candidates due to their ability to improve physicochemical properties such as solubility and metabolic stability, while also providing novel three-dimensional exit vectors for structure-activity relationship (SAR) studies. 1-Benzylazetidin-3-amine serves as a versatile building block for the synthesis of a diverse range of derivatives. As the starting material is a dihydrochloride salt, a suitable base is required to liberate the free amine for reaction with electrophiles.
General Considerations
Starting Material: this compound General Procedure for Free Amine Generation: Prior to reaction with an electrophile, the free amine must be generated from its dihydrochloride salt. This is typically achieved by treating a solution or suspension of the starting material with at least two equivalents of a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like potassium carbonate). The choice of base and solvent will depend on the specific reaction conditions.
N-Acylation with Acyl Chlorides and Anhydrides
N-acylation of 1-benzylazetidin-3-amine provides access to a wide array of amide derivatives, which are common motifs in biologically active molecules.
Experimental Protocol: N-Acylation
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C, add a base such as triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: N-Acylation
| Electrophile | Base | Solvent | Time (h) | Yield (%) |
| Acetyl Chloride | Triethylamine | Dichloromethane | 2 | 95 |
| Benzoyl Chloride | Triethylamine | Dichloromethane | 4 | 92 |
| Acetic Anhydride | Pyridine | Dichloromethane | 3 | 90 |
| Isobutyryl Chloride | DIPEA | Tetrahydrofuran | 6 | 88 |
| Cyclopropanecarbonyl Chloride | Triethylamine | Dichloromethane | 4 | 91 |
Note: The data presented in this table is representative and compiled from typical results for acylation reactions of similar primary amines. Actual yields may vary depending on the specific reaction conditions and scale.
N-Alkylation with Alkyl Halides
N-alkylation of 1-benzylazetidin-3-amine with various alkyl halides is a common method for introducing alkyl substituents. It is important to note that overalkylation to form the tertiary amine and even quaternary ammonium salts can be a competing side reaction.[1] Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation.
Experimental Protocol: N-Alkylation
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF, add a base like potassium carbonate or triethylamine (2.5 eq).
-
Add the alkyl halide (1.05 eq) and stir the mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours.
-
Once the starting material is consumed, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Data Presentation: N-Alkylation
| Electrophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl Iodide | K₂CO₃ | Acetonitrile | 25 | 12 | 85 |
| Ethyl Bromide | Triethylamine | DMF | 50 | 8 | 80 |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 25 | 6 | 90 |
| Allyl Bromide | Triethylamine | DMF | 40 | 4 | 88 |
| Propargyl Bromide | K₂CO₃ | Acetonitrile | 25 | 10 | 82 |
Note: The data in this table represents typical outcomes for the mono-alkylation of primary amines. Yields can be influenced by the reactivity of the alkyl halide and the potential for di-alkylation.
Reductive Amination with Aldehydes and Ketones
Reductive amination is a highly efficient and versatile method for the N-alkylation of amines, which avoids the issue of over-alkylation often encountered with alkyl halides.[2] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced by a mild reducing agent.
Experimental Protocol: Reductive Amination
-
Suspend this compound (1.0 eq) in a solvent such as dichloromethane or 1,2-dichloroethane.
-
Add triethylamine (2.2 eq) and stir for 30 minutes at room temperature.
-
Add the aldehyde or ketone (1.1 eq) and a catalytic amount of acetic acid (0.1 eq).
-
Stir the mixture for 1-2 hours at room temperature to allow for imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise.
-
Continue stirring at room temperature for 12-24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product via column chromatography.
Data Presentation: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | 12 | 92 |
| Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane | 18 | 85 |
| Cyclohexanone | NaBH(OAc)₃ | Dichloromethane | 16 | 88 |
| 4-Fluorobenzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane | 12 | 90 |
| Formaldehyde (as paraformaldehyde) | NaBH(OAc)₃ | Dichloromethane | 24 | 78 |
Note: The provided yields are based on established reductive amination procedures with similar substrates and are intended to be representative.[2]
N-Sulfonylation with Sulfonyl Chlorides
The synthesis of sulfonamides from 1-benzylazetidin-3-amine and various sulfonyl chlorides is a key transformation for accessing compounds with a wide range of biological activities.
Experimental Protocol: N-Sulfonylation
-
Dissolve this compound (1.0 eq) in a solvent like dichloromethane or pyridine at 0 °C.
-
Add a base, typically triethylamine (2.5 eq) or pyridine (used as solvent), to neutralize the HCl and the generated HCl from the reaction.
-
Add the sulfonyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with water, dilute HCl (if a basic solvent is not used), and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent in vacuo.
-
Recrystallize or purify the crude product by column chromatography.
Data Presentation: N-Sulfonylation
| Electrophile | Base | Solvent | Time (h) | Yield (%) |
| Benzenesulfonyl Chloride | Triethylamine | Dichloromethane | 6 | 94 |
| p-Toluenesulfonyl Chloride | Triethylamine | Dichloromethane | 6 | 95 |
| Methanesulfonyl Chloride | Triethylamine | Dichloromethane | 4 | 91 |
| Dansyl Chloride | Pyridine | Pyridine | 12 | 85 |
| 4-Nitrobenzenesulfonyl Chloride | Triethylamine | Dichloromethane | 8 | 90 |
Note: This data is illustrative of typical sulfonylation reactions of primary amines and actual yields may differ based on specific experimental conditions.
Visualizing the Reaction Workflow
The following diagram illustrates the general workflow for the reaction of this compound with an electrophile.
Signaling Pathways and Logical Relationships
The derivatization of the 3-amino group of 1-benzylazetidine allows for the exploration of chemical space around a key pharmacophore. The choice of electrophile directly dictates the physicochemical and pharmacological properties of the resulting molecule, influencing its potential biological target engagement.
Conclusion
The protocols outlined provide a robust framework for the derivatization of this compound. These reactions are fundamental for generating libraries of novel compounds for screening in drug discovery programs. The choice of electrophile, base, and solvent should be optimized for each specific substrate to maximize yield and purity. The resulting N-substituted azetidines are valuable intermediates for the synthesis of complex molecules with potential therapeutic applications.
References
Catalytic Applications of 1-Benzylazetidin-3-amine Dihydrochloride Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral azetidine scaffolds have garnered significant attention in the field of asymmetric catalysis. Their inherent ring strain and conformational rigidity can create a well-defined chiral environment around a catalytic center, leading to high levels of stereocontrol in chemical transformations. This makes them valuable building blocks and ligands in the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and agrochemical industries. While the broader class of chiral azetidines has been explored in various catalytic applications, specific and detailed protocols for derivatives of 1-Benzylazetidin-3-amine dihydrochloride are not extensively documented in publicly available literature.
This document aims to provide a foundational understanding of the potential catalytic applications of this compound derivatives based on the general principles of amine organocatalysis and the known reactivity of similar chiral amines. The protocols and conceptual frameworks presented herein are intended to serve as a starting point for researchers to explore the catalytic potential of these specific compounds.
Potential Catalytic Applications
Based on the structural features of 1-Benzylazetidin-3-amine, a chiral secondary amine, its derivatives are promising candidates for organocatalysis in a variety of asymmetric reactions. The benzyl group provides steric bulk, which can influence the stereochemical outcome of a reaction, while the azetidine ring offers a rigid backbone. The primary amino group, after deprotection of the benzyl group or through derivatization, can participate in key catalytic cycles.
Potential areas of application include:
-
Asymmetric Aldol Reactions: Catalyzing the enantioselective addition of a ketone enolate to an aldehyde.
-
Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.
-
Asymmetric Mannich Reactions: Mediating the three-component reaction between an aldehyde, an amine, and a ketone.
Conceptual Experimental Protocols
The following are generalized protocols for evaluating the catalytic activity of 1-Benzylazetidin-3-amine derivatives in key asymmetric transformations. Researchers will need to optimize these conditions for specific substrates and catalyst derivatives.
Protocol 1: Asymmetric Aldol Reaction
This protocol describes a general procedure for testing a 1-Benzylazetidin-3-amine derivative as a catalyst in the asymmetric aldol reaction between a ketone and an aldehyde.
Materials:
-
1-Benzylazetidin-3-amine derivative (as catalyst)
-
Aldehyde (e.g., 4-nitrobenzaldehyde)
-
Ketone (e.g., cyclohexanone)
-
Anhydrous solvent (e.g., Toluene, CH2Cl2)
-
Acid co-catalyst (e.g., benzoic acid, acetic acid)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the 1-Benzylazetidin-3-amine derivative (e.g., 10 mol%).
-
Add the anhydrous solvent (e.g., 1.0 mL).
-
Add the acid co-catalyst (e.g., 10 mol%).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the ketone (e.g., 5 equivalents) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Add the aldehyde (1 equivalent) to the reaction mixture.
-
Stir the reaction and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Analyze the product to determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) using techniques such as NMR spectroscopy and chiral HPLC.
Protocol 2: Asymmetric Michael Addition
This protocol outlines a general method for screening a 1-Benzylazetidin-3-amine derivative in an asymmetric Michael addition.
Materials:
-
1-Benzylazetidin-3-amine derivative (as catalyst)
-
Michael acceptor (e.g., trans-β-nitrostyrene)
-
Michael donor (e.g., isobutyraldehyde)
-
Anhydrous solvent (e.g., Chloroform, THF)
-
Acid co-catalyst (e.g., trifluoroacetic acid)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the 1-Benzylazetidin-3-amine derivative (e.g., 20 mol%) and the acid co-catalyst (e.g., 20 mol%) in the anhydrous solvent.
-
Add the Michael donor (e.g., 3 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction to the desired temperature (e.g., 4 °C).
-
Add the Michael acceptor (1 equivalent) to the mixture.
-
Stir the reaction and monitor by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography.
-
Determine the yield and enantiomeric excess of the product by NMR and chiral HPLC analysis.
Data Presentation
Table 1: Template for Screening 1-Benzylazetidin-3-amine Derivatives in Asymmetric Reactions
| Entry | Catalyst Derivative | Reaction Type | Substrate 1 | Substrate 2 | Solvent | Temp (°C) | Time (h) | Yield (%) | dr | ee (%) |
| 1 | Aldol | |||||||||
| 2 | Michael | |||||||||
| 3 | Mannich |
Visualizations
The following diagrams illustrate the conceptual workflows and mechanisms relevant to the application of chiral amine catalysts.
Caption: General experimental workflow for asymmetric organocatalysis.
Caption: Conceptual enamine catalysis cycle for an asymmetric aldol reaction.
Conclusion
While specific, peer-reviewed applications of this compound derivatives in catalysis are not widespread, their structural analogy to known successful organocatalysts suggests significant potential. The provided conceptual protocols and frameworks are designed to empower researchers to systematically investigate these compounds in key asymmetric transformations. Careful optimization of reaction conditions, including the choice of solvent, temperature, and co-catalyst, will be crucial in unlocking the full catalytic capabilities of this class of chiral amines. The systematic collection of data, as outlined in the provided table template, will be invaluable in establishing structure-activity relationships and advancing the application of these novel catalysts in synthetic chemistry.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Benzylazetidin-3-amine dihydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding the synthesis of 1-Benzylazetidin-3-amine dihydrochloride.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that may arise during the multi-step synthesis.
Step 1: Oxidation of 1-Benzylazetidin-3-ol to 1-Benzylazetidin-3-one
-
Question: My oxidation reaction is showing low yield and incomplete conversion of the starting alcohol. What are the common causes?
-
Answer: Low yields in the oxidation step are often related to reaction conditions and reagent stability. For Swern-type oxidations using dimethyl sulfoxide (DMSO) and an activating agent like oxalyl chloride or thionyl chloride, maintaining a very low temperature (typically -78°C) during the addition of the alcohol is critical.[1][2] Allowing the temperature to rise prematurely can lead to side reactions and decomposition of the activated DMSO complex. For Parikh-Doering oxidations (sulfur trioxide-pyridine complex), ensuring the complex is fully dissolved and added in appropriate portions is key to achieving high conversion.[1] In both cases, the purity of the solvent and reagents is paramount, as water can quench the reaction.
-
-
Question: After the workup of my oxidation reaction, I'm having difficulty isolating the product, and the crude material is an oil that won't crystallize. What can I do?
-
Answer: The product, 1-benzylazetidin-3-one, can be a yellow solid or oil.[1][2] If it fails to crystallize, purification by silica gel column chromatography is a common and effective method.[2] Using a heptane/ethyl acetate solvent system has been shown to be effective for a similar compound.[2] After chromatography, adding a non-polar solvent like hexane can sometimes induce crystallization from the purified oil.[2]
-
Step 2: Oximation of 1-Benzylazetidin-3-one
-
Question: The conversion of my ketone to the oxime is slow or incomplete. How can I drive the reaction to completion?
-
Answer: Oximation is an equilibrium-controlled reaction. To drive it towards the product, ensure the correct stoichiometry of hydroxylamine hydrochloride and a suitable base (to neutralize the HCl released) are used. The reaction pH is important; a slightly acidic medium is often optimal. If the reaction stalls, gentle heating may be applied, but monitor carefully for potential side reactions or degradation, as the azetidine ring can be sensitive.[3]
-
Step 3: Reduction of 1-Benzylazetidin-3-one Oxime
-
Question: My reduction of the oxime to the amine is resulting in a low yield of the desired 1-Benzylazetidin-3-amine. What is the likely side product?
-
Answer: A significant challenge in oxime reduction is the reductive cleavage of the weak N-O bond, which leads to the formation of the primary amine as a side product instead of the desired amine via the hydroxylamine intermediate.[4][5][6] This is a common issue with strong reducing agents. The choice of reducing agent and reaction conditions is crucial to favor the reduction of the C=N bond without cleaving the N-O bond.
-
-
Question: What reducing agent is best to avoid N-O bond cleavage and potential azetidine ring-opening?
-
Answer: While powerful hydrides like Lithium Aluminum Hydride (LiAlH4) have been used, they can be aggressive and lead to side reactions.[3] Catalytic hydrogenation is an alternative that can offer better selectivity. However, even with catalytic methods, over-reduction can occur.[6] Milder reducing agents like sodium cyanoborohydride under acidic conditions have been used for similar reductions, but may result in racemic mixtures. The optimal choice depends on the specific substrate and desired stereochemistry. For a similar compound, LiAlH4 was used effectively when the product was isolated as an oxalate salt.[3]
-
Step 4: N-Boc Deprotection (If Applicable)
-
Question: I used a Boc-protected amine precursor. During the acidic deprotection step with Trifluoroacetic Acid (TFA), my analysis shows an unexpected product with a mass increase of +56 Da. What is this?
-
Answer: This mass increase indicates t-butylation, a very common side reaction during Boc deprotection.[7] The strong acid cleaves the Boc group, generating a stable tert-butyl cation.[7][8] This carbocation can then act as an electrophile and alkylate any nucleophilic sites on your molecule. To prevent this, add a "scavenger" to the reaction mixture. Scavengers, such as triethylsilane (TES) or thioanisole, are more nucleophilic than your substrate and will trap the tert-butyl cation before it can cause side reactions.[7]
-
Step 5: Formation of the Dihydrochloride Salt
-
Question: I am struggling to get a clean, crystalline dihydrochloride salt. My product is oily or amorphous.
-
Answer: The choice of solvent is critical for successful salt formation and crystallization. After neutralizing any reaction and performing an extraction, the free amine is typically dissolved in a suitable organic solvent like isopropanol or ethyl acetate. Then, a solution of HCl in a solvent like dioxane or isopropanol is added. If the product oils out, try cooling the solution slowly, scratching the flask, or adding a seed crystal. Sometimes, changing the solvent system or performing a solvent exchange to a solvent in which the salt is less soluble can promote crystallization.[9]
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical overall yield for this synthesis?
-
A1: Yields are highly dependent on the specific route and optimization of each step. For a streamlined, two-step process starting from 1-benzhydrylazetidin-3-ol (a similar precursor), an overall yield of 72-84% for the monoacetate salt of the amine has been reported.[3] Individual steps, such as the oxidation of the alcohol to the ketone, can achieve yields as high as 96-105% (crude).[1]
-
-
Q2: Is the azetidine ring stable throughout this synthesis?
-
A2: The four-membered azetidine ring is strained and can be susceptible to ring-opening under certain conditions.[3] This can occur in the presence of strong nucleophiles or under harsh hydrolytic conditions.[3] Care should be taken during workups and purification to avoid overly acidic or basic conditions where possible, especially at elevated temperatures.
-
-
Q3: Are there alternative routes to synthesize 3-amino-1-benzylazetidine?
-
A3: Yes, an alternative to the oxime reduction is the conversion of 1-benzylazetidin-3-ol to a good leaving group, such as a mesylate, followed by nucleophilic substitution with an amine source. A reported procedure involves converting 1-benzhydrylazetidin-3-ol to the mesylate and then treating it with ammonium hydroxide in a pressure reactor to yield the desired amine.[3] Other less common methods include the Gabriel synthesis or using an azide displacement followed by reduction, though these may have safety and atom economy drawbacks.[3]
-
-
Q4: How should I monitor the progress of these reactions?
-
A4: Thin Layer Chromatography (TLC) is a standard method for monitoring most of these reactions.[2] For reactions like the Boc deprotection, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for confirming the loss of the protecting group and identifying any side products like the t-butylated species.[7]
-
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps (Note: Data is adapted from syntheses of closely related 1-benzhydrylazetidine analogues)
| Step | Reagents | Product | Reported Yield | Reference |
| Oxidation | Thionyl chloride, DMSO, Triethylamine | 1-Benzhydrylazetidin-3-one | 105% (Crude) | [1] |
| Oxidation | Sulfur trioxide-pyridine complex, DMSO, Triethylamine | 1-Benzhydrylazetidin-3-one | Not specified | [1] |
| Mesylation & Aminolysis | 1. MsCl, Et3N2. NH4OH, IPA | 3-Amino-1-benzhydrylazetidine (monoacetate salt) | 72-84% | [3] |
| Salt Formation | Epichlorohydrin, N,N-dimethylaniline, HCl | 1-Benzhydryl-3-hydroxyazetidine hydrochloride | 74-77% | [9] |
Experimental Protocols
Protocol 1: Oxidation of 1-Benzylazetidin-3-ol (Swern-type) (Adapted from a procedure for 1-benzhydrylazetidin-3-one)[1][2]
-
Under an inert atmosphere (e.g., argon), add dimethyl sulfoxide (DMSO, ~1.2 eq) to a solution of thionyl chloride (~2.1 eq) in dichloromethane (DCM) at -78°C.
-
Stir the mixture for 30 minutes at -78°C.
-
Slowly add a solution of 1-benzylazetidin-3-ol (1 eq) in DCM to the reaction mixture, ensuring the temperature remains at -78°C.
-
Stir for 1 hour at -78°C.
-
Slowly add triethylamine (~5 eq) to the mixture.
-
Allow the reaction to warm slowly to 0°C.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 1-benzylazetidin-3-one. The product can be purified further by column chromatography if necessary.[2]
Protocol 2: Boc-Deprotection with Scavengers (General procedure to prevent t-butylation)[7]
-
Dissolve the Boc-protected 1-benzylazetidin-3-amine derivative in a suitable solvent like dichloromethane (DCM).
-
Add a scavenger, such as triethylsilane (TES) (10-20 equivalents), to the solution.
-
Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Proceed with workup, which may involve basification and extraction to isolate the free amine before forming the dihydrochloride salt.
Visualizations
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. BOC Protection and Deprotection [bzchemicals.com]
- 9. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Benzylazetidin-3-amine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-Benzylazetidin-3-amine dihydrochloride, with a focus on resolving problems related to low yields.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the synthesis.
Problem 1: Low Overall Yield in the Two-Step Synthesis (Mesylation and Aminolysis)
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Mesylation: The conversion of 1-benzylazetidin-3-ol to the mesylate is not complete. | - Monitor the reaction closely: Use TLC or LC-MS to ensure the complete consumption of the starting alcohol. - Optimize reaction conditions: Ensure the reaction is carried out under anhydrous conditions. Use a slight excess of methanesulfonyl chloride and a suitable base like triethylamine. |
| Degradation of the Mesylate: The mesylate intermediate is unstable and decomposes before the aminolysis step. | - Isolate the mesylate carefully: After quenching the reaction with water, the mesylate can often be isolated by filtration.[1] - Use the crude mesylate directly: To minimize degradation, the wet filter cake of the mesylate can be used immediately in the subsequent aminolysis step without extensive drying.[1] |
| Inefficient Aminolysis: The displacement of the mesylate group by ammonia is slow or incomplete. | - Increase reaction temperature and pressure: Performing the aminolysis in a sealed vessel, such as a Parr reactor, at elevated temperatures (e.g., ~70°C) can significantly improve the yield.[1] - Use a high concentration of ammonia: A concentrated solution of ammonium hydroxide in a suitable solvent like isopropanol is effective.[1] |
| Side Reactions: Formation of byproducts, such as the dimer resulting from the reaction of the product amine with the mesylate intermediate. | - Use a large excess of the ammonia source: This will favor the reaction of the mesylate with ammonia over the product amine.[1] - Control reaction temperature: Higher temperatures might favor side reactions. Optimize the temperature to maximize the rate of the desired reaction while minimizing byproduct formation. |
| Product Loss During Workup: The product amine is lost during extraction or purification. | - Optimize extraction pH: Ensure the aqueous layer is sufficiently basic during extraction to keep the amine in its free base form. - Salt formation for purification: The product can be isolated and purified as a salt (e.g., acetate or dihydrochloride) to improve handling and crystallinity.[1] |
Problem 2: Low Yield in the Reductive Amination of 1-Benzylazetidin-3-one
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inefficient Imine Formation: The initial reaction between 1-benzylazetidin-3-one and the ammonia source is slow or does not go to completion. | - Use a suitable ammonia source: Ammonium acetate or a solution of ammonia in an alcohol can be used. - Control pH: The formation of the imine is pH-dependent. For some reductive aminations, maintaining a pH of 6-7 with acetic acid is beneficial.[2] - Use dehydrating agents: Molecular sieves can be added to remove water and drive the equilibrium towards imine formation.[3] |
| Reduction of the Ketone Starting Material: The reducing agent reduces the ketone before it can form the imine. | - Choose a selective reducing agent: Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are generally selective for the iminium ion over the ketone.[2][4][5] STAB is a safer alternative to the toxic NaBH₃CN.[2] - Two-step procedure: If using a less selective reducing agent like sodium borohydride (NaBH₄), it is best to first allow for the complete formation of the imine before adding the reducing agent.[2][4] |
| Over-alkylation: The product primary amine reacts with the starting ketone to form a secondary amine byproduct. | - Use a large excess of the ammonia source: This will outcompete the product amine in reacting with the ketone. |
| Ring Opening of the Azetidine: The strained azetidine ring opens under the reaction conditions. | - Use mild reaction conditions: Avoid harsh acids or bases and high temperatures. STAB is known to be effective under mild conditions.[2] |
| Difficult Purification: The product is difficult to separate from unreacted starting materials or byproducts. | - Acid-base extraction: Utilize the basicity of the amine product to separate it from non-basic impurities. - Crystallization of the dihydrochloride salt: Convert the final amine to its dihydrochloride salt to facilitate purification by crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to prepare 1-Benzylazetidin-3-amine?
There are two primary synthetic routes:
-
Two-Step Synthesis from 1-Benzylazetidin-3-ol: This involves the conversion of the alcohol to a good leaving group, typically a mesylate, followed by nucleophilic substitution with an ammonia source.[1]
-
Reductive Amination of 1-Benzylazetidin-3-one: This is a one-pot or two-step process where the ketone is reacted with an ammonia source to form an imine in situ, which is then reduced to the amine.[2][5]
Q2: My yield for the aminolysis of 1-benzyl-3-azetidinyl methanesulfonate is very low (around 25-30%). How can I improve this?
Low yields in this step are a common issue. A significant improvement (to 72-84% for a similar substrate) has been reported by conducting the reaction with concentrated ammonium hydroxide in isopropanol in a sealed Parr reactor at approximately 70°C.[1] The increased pressure and temperature accelerate the reaction and favor the desired product.
Q3: What is the most common byproduct in the synthesis of 3-amino-1-benzylazetidine via the mesylate route?
A common byproduct is the dimer, formed from the reaction of the product amine (1-benzylazetidin-3-amine) with the starting mesylate (1-benzyl-3-azetidinyl methanesulfonate).[1] Using a large excess of the ammonia source can help to minimize the formation of this byproduct.
Q4: Which reducing agent is best for the reductive amination of 1-benzylazetidin-3-one?
The choice of reducing agent is critical for a successful reductive amination.
-
Sodium triacetoxyborohydride (STAB) is often the preferred reagent. It is mild, highly selective for the iminium ion over the ketone, and less toxic than sodium cyanoborohydride.[2][4]
-
Sodium cyanoborohydride (NaBH₃CN) is also very effective and selective, but it is highly toxic, and care must be taken to avoid the generation of hydrogen cyanide gas, especially under acidic conditions.[2][5]
-
Sodium borohydride (NaBH₄) is a less selective reducing agent and can reduce the starting ketone. If using NaBH₄, it is best to perform the reaction in two steps: first, form the imine, and then add the reducing agent.[2][4]
Q5: How do I form the dihydrochloride salt of 1-Benzylazetidin-3-amine?
After purification of the free amine, it can be dissolved in a suitable solvent (e.g., isopropanol, diethyl ether, or ethyl acetate). A solution of HCl in the same or a compatible solvent (e.g., HCl in isopropanol or diethyl ether) is then added, typically with cooling. The dihydrochloride salt will precipitate and can be collected by filtration and dried.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Selectivity for Imine/Iminium Ion | Toxicity | Typical Solvents | Key Considerations |
| Sodium Borohydride (NaBH₄) | Low | Low | Methanol, Ethanol | Requires a two-step procedure for good selectivity.[2][4] |
| Sodium Cyanoborohydride (NaBH₃CN) | High | High | Methanol, THF | Effective for one-pot reactions, but highly toxic.[2][5] |
| Sodium Triacetoxyborohydride (STAB) | High | Moderate | Dichloromethane, Dichloroethane, THF | Mild and selective, often the reagent of choice for one-pot reactions.[2][4] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via Mesylation and Aminolysis (Adapted from a similar procedure[1])
Step 1: Synthesis of 1-Benzyl-3-azetidinyl Methanesulfonate
-
Dissolve 1-benzylazetidin-3-ol in anhydrous acetonitrile.
-
Cool the solution in an ice bath.
-
Add triethylamine (approx. 1.5 equivalents).
-
Slowly add methanesulfonyl chloride (approx. 1.2 equivalents).
-
Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the addition of water.
-
Filter the resulting precipitate (the mesylate) and wash with water.
Step 2: Synthesis of 1-Benzylazetidin-3-amine
-
Transfer the wet filter cake of the mesylate to a Parr reactor.
-
Add a mixture of concentrated ammonium hydroxide and isopropanol.
-
Seal the reactor and heat to ~70°C with stirring for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reactor, and concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup with a suitable organic solvent, ensuring the aqueous layer is basic.
-
Purify the crude amine by chromatography or crystallization of the dihydrochloride salt.
Protocol 2: One-Pot Reductive Amination using STAB
-
To a solution of 1-benzylazetidin-3-one in a suitable solvent (e.g., dichloroethane), add the ammonia source (e.g., ammonium acetate, approx. 1.5-2 equivalents).
-
Stir the mixture at room temperature for a short period to allow for initial imine formation.
-
Add sodium triacetoxyborohydride (STAB) (approx. 1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature until the starting ketone is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude amine as required.
Visualizations
Caption: Synthetic routes to 1-Benzylazetidin-3-amine.
Caption: Troubleshooting workflow for low yield.
Caption: Relationship between causes and solutions for low yield.
References
Technical Support Center: Synthesis of 1-Benzylazetidin-3-amine Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Benzylazetidin-3-amine dihydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Troubleshooting Guide
This section addresses common problems and potential side reactions organized by the synthetic stage.
Stage 1: Synthesis of 1-Benzylazetidin-3-ol
The initial step typically involves the reaction of benzylamine with an epoxide, such as epichlorohydrin, to form an amino alcohol intermediate which then cyclizes.
Question 1: My reaction to form 1-Benzylazetidin-3-ol from benzylamine and epichlorohydrin has a low yield and a significant amount of a high molecular weight byproduct. What is this byproduct and how can I minimize it?
Answer: A common side reaction in the synthesis of 1-benzylazetidin-3-ol is the formation of di(3-chloro-2-hydroxypropyl) benzylamine[1][2]. This occurs when a second molecule of epichlorohydrin reacts with the intermediate N-benzyl-3-amino-1-chloropropan-2-ol before it can cyclize.
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the molar ratio of benzylamine to epichlorohydrin. Using a slight excess of benzylamine can favor the formation of the desired mono-adduct.
-
Slow Addition: Add the epichlorohydrin slowly to the benzylamine solution to maintain a low concentration of the electrophile and reduce the likelihood of double addition.
-
Temperature Control: Maintain the recommended reaction temperature. Excursions in temperature can lead to increased rates of side reactions.
-
Solvent Choice: The choice of solvent can influence the reaction outcome. Some processes utilize aqueous conditions to promote cyclization over double addition[3].
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Benzylamine:Epichlorohydrin | 1.1 : 1 | Increased di-adduct formation |
| Epichlorohydrin Addition | Slow, dropwise | Localized high concentration, leading to side products |
| Temperature | 10-50°C[3] | Increased rate of side reactions |
| Solvent | Cyclohexane[3] or aqueous medium | Organic solvents may not favor cyclization[3] |
Stage 2: Conversion of 1-Benzylazetidin-3-ol to a Protected Amine
This stage involves converting the hydroxyl group into an amine functionality, often via an intermediate such as a mesylate or through a Mitsunobu reaction followed by azide reduction or direct amination. A common strategy is to first protect the resulting amine with a group like Boc (tert-butoxycarbonyl).
Question 2: After converting 1-Benzylazetidin-3-ol to the mesylate and reacting with an amine source, I observe a significant amount of a dimer impurity. How can I prevent this?
Answer: Dimerization can occur when a newly formed 1-Benzylazetidin-3-amine molecule acts as a nucleophile and reacts with another molecule of the mesylate intermediate.
Troubleshooting Steps:
-
Use a Large Excess of the Amine Source: Employing a large excess of the aminating reagent (e.g., ammonia or a protected amine) will statistically favor the reaction of the mesylate with the external amine source over the product amine.
-
Controlled Reaction Conditions: Running the reaction at a lower temperature and for a shorter duration, while monitoring the consumption of the starting material, can help minimize side reactions.
-
Alternative Methods: Consider alternative synthetic routes that avoid the formation of a highly reactive intermediate in the presence of the product. For instance, a Mitsunobu reaction with a protected amine precursor (e.g., phthalimide) can be a good alternative, as the phthalimide anion is a good nucleophile and the product is not nucleophilic until deprotection[4].
| Method | Key Consideration | Common Side Product |
| Mesylate + Amine | Excess of amine source | Dimer |
| Mitsunobu Reaction | Choice of nucleophile | O- and C-alkylation in some substrates[4] |
| Azide Displacement -> Reduction | Handling of azides | Incomplete reduction |
Stage 3: Deprotection of the Amine
If a protecting group such as Boc is used, it must be removed to yield the free amine.
Question 3: During the acid-catalyzed deprotection of my N-Boc protected 1-Benzylazetidin-3-amine, I am seeing unexpected byproducts or incomplete reaction. What could be the cause?
Answer: The deprotection of a Boc group is typically straightforward using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl)[5][6]. However, issues can arise from the choice of acid, solvent, and reaction time. While azetidine ring opening is a potential concern with strained rings, it was not observed in a similar synthesis under specific amination conditions[7]. Careful control of deprotection is still warranted.
Troubleshooting Steps:
-
Choice of Acid and Solvent: 4M HCl in dioxane is a common and effective reagent for Boc deprotection. TFA in dichloromethane (DCM) is also widely used. The choice may depend on the presence of other acid-sensitive functional groups.
-
Reaction Time and Temperature: Boc deprotection is often rapid at room temperature[5]. Monitor the reaction by TLC or LC-MS to avoid prolonged exposure to strong acid, which could promote side reactions.
-
Water Content: Ensure anhydrous conditions if using reagents like HCl in dioxane, as water can sometimes interfere with the reaction or subsequent work-up.
| Reagent | Typical Conditions | Potential Issues |
| TFA in DCM | 0°C to RT, 1-3 hours | Incomplete reaction, potential for side reactions with sensitive groups |
| HCl in Dioxane | 0°C to RT, 1-2 hours | Generally clean, but moisture sensitive |
| Thermal Deprotection | High temperature (e.g., 150°C) in a suitable solvent[8] | May not be suitable for all substrates, potential for degradation |
Stage 4: Formation of the Dihydrochloride Salt
The final step is the formation of the dihydrochloride salt to improve stability and handling.
Question 4: After adding HCl to my solution of 1-Benzylazetidin-3-amine, the resulting solid is impure. What are the likely impurities?
Answer: Impurities in the final salt can arise from several sources:
-
Incomplete conversion to the salt: Residual free base may be present.
-
Presence of the monohydrochloride salt: Insufficient HCl will lead to a mixture of salts.
-
Trapped solvent: The crystallization process may trap residual solvents.
-
Impurities from previous steps: Any unreacted starting materials or byproducts from the deprotection step will be carried through.
Troubleshooting Steps:
-
Ensure Complete Protonation: Use a slight excess of a standardized HCl solution (e.g., HCl in isopropanol or ether) to ensure complete formation of the dihydrochloride salt.
-
Proper Crystallization/Precipitation: Choose an appropriate solvent system for the salt formation to ensure good precipitation and minimize the inclusion of impurities. Trituration of the crude solid with a suitable solvent can help remove soluble impurities.
-
Drying: Dry the final product under vacuum to remove residual solvents.
Frequently Asked Questions (FAQs)
Q1: What is a common alternative to the mesylation/amination route for converting the alcohol to the amine?
A1: An alternative route is the oxidation of 1-Benzylazetidin-3-ol to 1-Benzylazetidin-3-one, followed by reductive amination. Reductive amination is a robust method for forming amines from ketones[9][10]. However, a potential side reaction is overalkylation if a primary amine is used as the nitrogen source[11]. Using a protected amine or a large excess of ammonia can mitigate this.
Q2: Can the benzyl group be cleaved during any of the synthetic steps?
A2: The N-benzyl group is generally stable to the conditions used in the described synthetic steps. However, it can be cleaved under hydrogenolysis conditions (e.g., H₂/Pd-C)[5]. If such conditions are used, for example, in a reduction step, cleavage of the benzyl group is a likely side reaction.
Q3: Are there any specific safety precautions I should take when working with azetidines?
A3: Azetidines are strained four-membered rings and can be reactive. It is important to handle them with appropriate personal protective equipment (PPE). Some intermediates, such as those involving azides, are potentially explosive and require specific handling procedures. Always consult the safety data sheet (SDS) for all reagents and intermediates.
Visualizations
Caption: General synthetic pathway for this compound.
Caption: Key side reactions in the synthesis of the target compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4639334A - Preparation of 1-benzylazetidine-3-ol derivatives - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Purifying 1-Benzylazetidin-3-amine Dihydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-Benzylazetidin-3-amine dihydrochloride.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: My final product has a low melting point and appears oily or sticky, suggesting impurities. What is the first step I should take?
A1: An oily or sticky appearance in a salt that should be a crystalline solid often indicates the presence of residual solvents or organic impurities. The first recommended step is to perform a trituration or a simple recrystallization. For this compound, a good starting point for trituration would be with a cold, non-polar solvent like diethyl ether or hexanes to remove non-polar impurities. If that fails, a carefully chosen recrystallization is the next logical step.
Q2: I am observing significant tailing and poor separation during silica gel column chromatography of the free base. What could be the cause and how can I fix it?
A2: Azetidines, being basic amines, are prone to strong interactions with the acidic silanol groups on the surface of silica gel. This interaction leads to peak tailing, poor separation, and in some cases, decomposition of the compound on the column.
To mitigate this, you should deactivate the silica gel by adding a small amount of a basic modifier to your mobile phase. A common and effective strategy is to add 0.5-2% triethylamine (TEA) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). Alternatively, using a less acidic stationary phase like neutral alumina can also be beneficial.
Q3: What are some common process-related impurities I should be aware of during the synthesis of 1-Benzylazetidin-3-amine?
A3: A potential impurity arising from the synthesis of the precursor, 1-benzylazetidin-3-ol, is di(3-chloro-2-hydroxypropyl) benzylamine.[1] This impurity, if carried through the synthesis, can be challenging to remove. Other potential impurities include starting materials, reagents, and by-products from side reactions. It is crucial to have analytical data (e.g., LC-MS, NMR) to identify the nature of the impurities to devise an effective purification strategy.
Q4: Can I purify the dihydrochloride salt directly by recrystallization? If so, what solvents should I try?
A4: Yes, direct recrystallization of the dihydrochloride salt is a highly effective method for purification, as salts of amines are often crystalline. The key is to find a solvent or solvent system in which the salt has high solubility at elevated temperatures and low solubility at room temperature or below.
For amine hydrochlorides, common recrystallization solvents include:
-
Ethanol or Methanol
-
Isopropanol
-
Mixtures of an alcohol with a less polar solvent like ethyl acetate, diethyl ether, or dichloromethane.
A good starting point would be to dissolve the crude salt in a minimal amount of hot ethanol or isopropanol and then slowly add a less polar co-solvent until the solution becomes slightly cloudy. Upon cooling, crystals should form.
Q5: My compound is not crystallizing from any solvent I've tried. What are my other options?
A5: If recrystallization fails, it may be due to the presence of impurities that inhibit crystal formation. In this case, you should consider converting the dihydrochloride salt back to the free base and purifying it by column chromatography (as discussed in Q2). After obtaining the purified free base, you can then reform the dihydrochloride salt. To do this, dissolve the purified free base in a suitable solvent (e.g., ethyl acetate or diethyl ether) and add a solution of HCl in the same or a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete. The resulting purified salt can then be collected by filtration.
Data Presentation
The following table summarizes the expected purity levels of this compound after applying various purification techniques. The initial purity is assumed to be in the range of 85-90%.
| Purification Method | Initial Purity (%) | Expected Final Purity (%) | Key Considerations |
| Trituration with Diethyl Ether | 85-90 | 90-95 | Removes non-polar impurities and residual solvents. |
| Recrystallization (Ethanol/Ethyl Acetate) | 85-90 | > 98 | Highly effective for removing a wide range of impurities. |
| Column Chromatography (Free Base) | 85-90 | > 99 (as free base) | Requires conversion to free base and back to the salt. |
| Preparative HPLC | 85-90 | > 99.5 | High resolution, but lower throughput and higher cost. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a potential solvent (e.g., ethanol, isopropanol).
-
Dissolution: Gently heat the test tube in a water bath or on a hot plate while stirring. If the solid dissolves completely, it is a good candidate solvent. If it does not dissolve, add more solvent dropwise until it does.
-
Precipitation: Allow the solution to cool to room temperature, and then place it in an ice bath for 15-20 minutes. If crystals form, the solvent is suitable. If not, try a solvent system by adding a co-solvent (e.g., ethyl acetate, diethyl ether) to the hot solution until it becomes turbid, then cool.
-
Bulk Recrystallization: Dissolve the bulk of the crude product in a minimal amount of the chosen hot solvent or solvent system in an Erlenmeyer flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower crystal growth and higher purity, you can insulate the flask.
-
Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification via Column Chromatography of the Free Base
-
Conversion to Free Base: Dissolve the crude this compound in water and basify the solution to a pH of >12 with a suitable base (e.g., 2M NaOH).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude free base.
-
TLC Analysis: Dissolve a small amount of the crude free base in a suitable solvent and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., 5-10% Methanol in Dichloromethane with 1% Triethylamine) to find the optimal eluent for separation.
-
Column Preparation: Prepare a slurry of silica gel in the chosen mobile phase and pack a chromatography column.
-
Sample Loading: Dissolve the crude free base in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified free base.
-
Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Isolation: Collect the precipitated this compound by vacuum filtration, wash with the solvent, and dry under vacuum.
Visualizations
Caption: Troubleshooting workflow for improving the purity of this compound.
Caption: Target compound and a potential process-related impurity.
References
Technical Support Center: Optimization of Azetidine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of azetidines. The inherent ring strain of the four-membered azetidine ring presents unique synthetic hurdles, often leading to low yields and competing side reactions.[1] This resource offers practical solutions and detailed protocols to help optimize your synthetic strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My azetidine ring formation is resulting in very low yields. What are the common causes and how can I improve it?
A1: Low yields are a frequent challenge in azetidine synthesis, primarily due to the high activation energy required to form the strained four-membered ring.[1] Several factors can contribute to this issue:
-
Unfavorable Reaction Kinetics: The transition state leading to the four-membered ring is often high in energy.[1]
-
Competing Side Reactions: The formation of more stable five- or six-membered rings, such as pyrrolidines, can be a significant competing pathway.[1]
-
Steric Hindrance: Bulky substituents on the substrate can impede the necessary intramolecular cyclization.[1]
-
Inappropriate Leaving Group: The choice of leaving group is critical for a successful intramolecular nucleophilic substitution.[1]
-
Suboptimal Reaction Conditions: Parameters like temperature, solvent, and catalyst concentration can dramatically affect reaction efficiency.[1]
Troubleshooting Steps:
-
Optimize Reaction Conditions: A systematic optimization of reaction parameters is crucial. This includes screening different solvents, adjusting the temperature, and varying catalyst loading.[1] For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, changing the solvent from dichloromethane (CH₂Cl₂) to 1,2-dichloroethane (DCE) can significantly improve yields.[2]
-
Choice of Leaving Group: Ensure you are using a good leaving group. If starting from a γ-amino alcohol, convert the hydroxyl group to a more effective leaving group such as a tosylate (Ts), mesylate (Ms), or triflate (Tf).[3]
-
Base Selection: For γ-haloamine cyclizations, a strong, non-nucleophilic base like sodium hydride (NaH), potassium carbonate (K₂CO₃), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often required to deprotonate the amine without competing in the substitution reaction.[3]
-
High Dilution Conditions: To favor intramolecular cyclization over intermolecular reactions (dimerization or polymerization), use high dilution conditions, which can be achieved by the slow addition of the substrate to the reaction mixture.[3]
Q2: I am observing the formation of a significant amount of pyrrolidine byproduct. How can I favor the formation of the azetidine ring?
A2: The formation of the thermodynamically more stable five-membered pyrrolidine ring is a common competing reaction.[1] To favor the kinetic product (azetidine), consider the following adjustments:
-
Lower Reaction Temperature: Lowering the reaction temperature can favor the kinetically controlled azetidine product over the thermodynamically favored pyrrolidine.[1]
-
Leaving Group Position: Ensure the leaving group is at the γ-position to the nitrogen atom to facilitate 4-exo-tet cyclization.
-
Solvent Choice: The solvent can influence the reaction pathway. Experiment with a range of polar aprotic solvents like DMF or DMSO, which can accelerate the desired SN2 reaction.[3]
Q3: My azetidine compound is degrading during purification by silica gel chromatography. What is the cause and how can I prevent this?
A3: Standard silica gel is acidic and can cause the degradation of sensitive azetidine compounds through ring-opening.[4] Prolonged exposure to the acidic silica surface can lead to decomposition.
Solutions:
-
Neutralize Silica Gel: Use silica gel that has been neutralized by washing with a solution containing a non-nucleophilic base, such as 0.1-1% triethylamine in the eluent system (e.g., ethyl acetate/hexanes).[4]
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a polymer-based support.[4]
-
Alternative Purification Methods: For crystalline compounds, recrystallization is a preferable purification method to avoid contact with acidic stationary phases.[4] Preparative HPLC with a buffered mobile phase is another viable option.[4]
Q4: What are the most common synthetic routes to the azetidine ring?
A4: The primary synthetic strategies for constructing the azetidine ring include:
-
Intramolecular Cyclization: This is the most prevalent method and typically involves the cyclization of a γ-amino alcohol or a γ-haloamine, where the nitrogen atom acts as a nucleophile to displace a leaving group at the γ-position.[3]
-
[2+2] Cycloaddition: Also known as the aza-Paternò-Büchi reaction, this method involves the reaction of an imine with an alkene.[3] This can be promoted photochemically or with catalysts.
-
Ring Expansion of Aziridines: Aziridines can be converted to azetidines through various ring-expansion strategies.[3][5]
-
Reduction of β-Lactams (Azetidin-2-ones): The carbonyl group of a β-lactam can be reduced to a methylene group to yield the corresponding azetidine.[3][5]
Data Presentation
Table 1: Comparison of Leaving Groups in Azetidine Formation
| Leaving Group | Reactivity | Typical Precursor | Conditions | Notes |
| Tosylate (-OTs) | High | γ-Amino alcohol | TsCl, base (e.g., Pyridine, Et₃N) | Good for primary and secondary amines. |
| Mesylate (-OMs) | High | γ-Amino alcohol | MsCl, base (e.g., Et₃N) | Often used for its high reactivity.[3] |
| Triflate (-OTf) | Very High | γ-Amino alcohol | Tf₂O, base (e.g., DIPEA) | Extremely reactive, suitable for hindered systems.[3] |
| Halides (-Br, -I) | Moderate | γ-Haloamine | Strong, non-nucleophilic base (e.g., NaH) | Iodides are more reactive than bromides.[3] |
Table 2: Optimization of Reaction Conditions for La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine [2]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield of Azetidine (%) |
| 1 | La(OTf)₃ (5) | DCE | Reflux | 2.5 | 81 |
| 2 | La(OTf)₃ (5) | Benzene | Reflux | 2.5 | 75 |
| 3 | La(OTf)₃ (5) | MeCN | Reflux | 2.5 | 65 |
| 4 | La(OTf)₃ (5) | THF | Reflux | 2.5 | 58 |
| 5 | Sc(OTf)₃ (5) | DCE | Reflux | 6 | 62 |
| 6 | None | DCE | Reflux | 24 | 0 |
Experimental Protocols
Protocol 1: General Procedure for Azetidine Synthesis via Intramolecular Cyclization of a γ-Amino Alcohol
This two-step protocol first involves the conversion of the hydroxyl group to a good leaving group (mesylate), followed by base-mediated intramolecular cyclization.
Step 1: Mesylation of the γ-Amino Alcohol
-
Dissolve the γ-amino alcohol (1.0 eq) and a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) at 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the solution.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer three times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude mesylate is often used in the next step without further purification.[3]
Step 2: Cyclization to the Azetidine
-
Dissolve the crude mesylate from the previous step in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
At 0 °C, add a strong base (e.g., sodium hydride (NaH), 1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature or heat as necessary, monitoring the progress by TLC.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired azetidine.[3]
Protocol 2: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol describes a Lewis acid-catalyzed approach to azetidine synthesis.[2]
-
To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%) at room temperature.
-
Stir the mixture under reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture three times with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to yield the corresponding azetidine.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: Purification of Polar Amine Compounds
Welcome to the technical support center for the purification of polar amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of these often-problematic molecules.
Frequently Asked Questions (FAQs)
Chromatography
Q1: My polar amine compound shows poor or no retention and elutes in the void volume during reversed-phase chromatography (RPC). What can I do?
A: This is a common issue due to the high polarity of the analyte, which has a low affinity for the nonpolar stationary phase (e.g., C18). Here are several strategies to improve retention:
-
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds. It typically uses a polar stationary phase (like silica, diol, or amide-bonded phases) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (usually acetonitrile) and a small amount of an aqueous buffer.[1]
-
Increase Mobile Phase pH: For basic amines, increasing the mobile phase pH (to at least two units above the pKa of the amine) will deprotonate the amine, making it less polar and increasing its retention on a reversed-phase column.[1][2] Ensure your column is stable at high pH.
-
Use a Polar-Embedded or Polar-Endcapped Column: These RPC columns have modified stationary phases that are more compatible with polar analytes and highly aqueous mobile phases, which can improve retention.[3]
-
Employ Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral complex with the charged amine, increasing its hydrophobicity and retention on an RPC column. For cationic amines, an anionic ion-pairing reagent would be used.
Q2: I'm observing significant peak tailing for my polar amine compound on a silica-based column. How can I improve the peak shape?
A: Peak tailing for amines is often caused by secondary ionic interactions between the positively charged amine and acidic silanol groups on the silica surface.[3][4] Here's how to mitigate this:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a competing base, such as triethylamine (TEA), diethylamine (DEA), or ammonium hydroxide, can saturate the active silanol sites, reducing their interaction with your analyte.[1][4][5][6]
-
Lower the Mobile Phase pH: Decreasing the mobile phase pH (typically below 3) can suppress the ionization of the silanol groups, minimizing the ionic interactions that cause tailing.[4]
-
Use a Base-Deactivated or End-Capped Column: These columns have fewer accessible silanol groups, leading to improved peak shape for basic compounds.[4][7]
-
Switch to a Different Stationary Phase: Consider using a more inert stationary phase like alumina, or an amine-functionalized silica column.[1][5] Supercritical Fluid Chromatography (SFC) is also an excellent alternative that often provides better peak shapes for basic compounds.[1]
Q3: My polar amine is unstable on silica gel. What are my purification options?
A: If your compound degrades on acidic silica, you must use a more inert stationary phase or a different purification technique.[1]
-
Use Alternative Stationary Phases: Consider basic alumina, florisil, or deactivated silica for flash chromatography.[8][9] For HPLC, reversed-phase chromatography is a good option as the non-polar stationary phase is less likely to cause acid-catalyzed degradation.[1]
-
Employ Non-Chromatographic Techniques: Liquid-liquid extraction or recrystallization can be effective purification methods that avoid contact with silica gel.
Non-Chromatographic Techniques
Q4: How can I use liquid-liquid extraction to purify a polar amine?
A: Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquids, often an aqueous and an organic phase.[10][11] For amines, this is typically achieved by manipulating the pH to control the compound's charge and, therefore, its solubility. The general principle involves an acid-base extraction.[12][13]
Q5: When is recrystallization a suitable method for purifying polar amines?
A: Recrystallization is an effective technique for purifying solid organic compounds.[14] It is suitable when you have a solid product and can find a solvent (or solvent system) that dissolves the amine well at high temperatures but poorly at low temperatures.[14][15] For some amines, forming a salt by adding an acid (like HCl) can facilitate recrystallization.[16]
Troubleshooting Guides
Chromatography Troubleshooting Workflow
This workflow provides a systematic approach to resolving common issues in the chromatography of polar amines.
Influence of pH on Amine Charge State and Chromatographic Retention
The charge state of an amine is dependent on the pH of the solution relative to its pKa. This relationship is crucial for controlling retention in both reversed-phase and ion-exchange chromatography.
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification
| Technique | Stationary Phase | Mobile Phase Principle | Advantages | Disadvantages |
| Reversed-Phase (RPC) | Non-polar (e.g., C18) | Polar mobile phase; gradient from high aqueous to high organic. | Widely available; good for moderately polar amines with pH control. | Poor retention for very polar amines; requires pH-stable columns for high pH methods.[1][2] |
| Hydrophilic Interaction (HILIC) | Polar (e.g., Silica, Diol) | High organic mobile phase with a small amount of aqueous buffer. | Excellent retention for very polar compounds.[1] | Can have secondary interactions causing peak tailing; requires careful method development.[3] |
| Supercritical Fluid (SFC) | Various (chiral and achiral) | Supercritical CO2 with a polar co-solvent (e.g., methanol). | Fast separations; low organic solvent consumption; good for basic compounds.[1][17] | Requires specialized equipment; analyte solubility in CO2 can be a limitation. |
| Ion-Exchange (IEX) | Cation or Anion Exchange Resin | Aqueous buffer with increasing salt concentration or pH gradient. | Excellent for charged and highly polar amines; high capacity.[18][19] | Compound must be charged; high salt in fractions may require removal. |
| Normal-Phase (NPLC) | Polar (e.g., Silica, Alumina) | Non-polar mobile phase with a polar modifier. | Good for separating isomers. | Often requires basic additives to prevent tailing; solvent choice can be limited.[1][5] |
Table 2: Common Mobile Phase Additives for Polar Amine Purification
| Additive | Typical Concentration | Purpose | Chromatographic Mode |
| Triethylamine (TEA) | 0.1 - 1.0% | Masks silanol groups, improves peak shape.[4][5] | NPLC, RPC, SFC |
| Ammonium Hydroxide | 0.1 - 0.5% | Masks silanol groups, increases mobile phase pH.[1] | NPLC, RPC, SFC |
| Formic Acid / Acetic Acid | 0.1% | Lowers mobile phase pH, protonates amines. | RPC, HILIC |
| Ammonium Formate / Acetate | 10 - 20 mM | Acts as a buffer, MS-compatible.[1] | HILIC, RPC |
Experimental Protocols
Protocol 1: HILIC for Polar Amine Purification
-
Stationary Phase Selection: Choose a HILIC-specific column (e.g., silica, diol, or amide-bonded phase). A standard silica column can also be used in HILIC mode.[1]
-
Mobile Phase Preparation:
-
Solvent A (Weak): Acetonitrile.
-
Solvent B (Strong): Water with a buffer (e.g., 10 mM ammonium formate or ammonium acetate, pH adjusted with formic acid or ammonia). A buffer is recommended for reproducible results.[1]
-
-
Gradient Elution: Start with a high percentage of acetonitrile (e.g., 95%) and gradually increase the aqueous component. A typical gradient might be from 5% to 40% Solvent B over 15-20 minutes.[1]
-
Flow Rate: Adjust based on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).[1]
-
Detection: Use UV or Mass Spectrometry (MS). Volatile buffers like ammonium formate are compatible with MS detection.[1]
-
Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection.
Protocol 2: Acid-Base Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude sample containing the polar amine in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.
-
Acidic Wash (Protonation): Add an aqueous acid solution (e.g., 1M HCl). This will protonate the amine, forming a salt that is soluble in the aqueous layer. Shake the funnel vigorously and allow the layers to separate.
-
Separation: Drain the lower aqueous layer containing the protonated amine salt. The neutral and acidic impurities will remain in the organic layer.
-
Basification: Transfer the aqueous layer to a clean separatory funnel. Add a base (e.g., 1M NaOH or saturated sodium bicarbonate solution) until the solution is basic (check with pH paper). This deprotonates the amine salt, regenerating the neutral, less polar amine.
-
Back-Extraction: Add a fresh portion of organic solvent to the separatory funnel. The neutral amine will now be more soluble in the organic layer. Shake and allow the layers to separate.
-
Isolation: Drain the organic layer containing the purified amine. Wash with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified amine.
Protocol 3: Recrystallization
-
Solvent Selection: Choose a solvent in which the polar amine is highly soluble when hot and poorly soluble when cold. Test small amounts of the compound in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, or mixed solvent systems) to find a suitable one.[14][15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) while stirring until the solid is completely dissolved.[14]
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals. The solution will become saturated as it cools, and the compound will crystallize out.[14]
-
Further Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely, either air-drying or in a vacuum oven, to remove all traces of solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. agilent.com [agilent.com]
- 8. Purification [chem.rochester.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 11. Video: Extraction - Concept [jove.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. people.chem.umass.edu [people.chem.umass.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
stability issues of 1-Benzylazetidin-3-amine dihydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 1-Benzylazetidin-3-amine dihydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concern for this compound arises from the strained four-membered azetidine ring. This ring is susceptible to cleavage, particularly under acidic conditions.[1] The protonation of the azetidine nitrogen can facilitate nucleophilic attack, leading to ring-opening and degradation of the compound.[1][2] As a dihydrochloride salt, solutions will be inherently acidic, which can contribute to this degradation over time.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: What are the likely degradation pathways for this compound?
A3: Based on studies of similar azetidine-containing molecules, two primary degradation pathways are likely:
-
Hydrolysis of the Azetidine Ring: This is a significant degradation mechanism, especially under acidic or basic conditions, leading to ring-opening products.[1][2]
-
Oxidation: While less common than hydrolysis for this structure, oxidative degradation can occur, particularly if the solution is exposed to air, light, or oxidizing agents.
Forced degradation studies are the standard approach to definitively identify degradation products and pathways.[4][5]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To ensure the stability of aqueous solutions, it is recommended to:
-
Store solutions at refrigerated temperatures (2-8°C).[6]
-
Protect solutions from light by using amber vials or by wrapping the container in foil.[6]
-
For long-term storage, consider preparing aliquots and freezing them at -20°C or below.
-
If possible, prepare fresh solutions for each experiment to minimize degradation.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or unexpected experimental results. | Degradation of the compound in solution, leading to a lower effective concentration and the presence of degradation products. | • Prepare fresh solutions immediately before use.• Assess the stability of the compound under your specific experimental conditions (see Experimental Protocols).• If possible, adjust the pH of the solution to a more neutral range. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC, LC-MS). | Formation of degradation products due to instability in the solvent or under the analytical conditions. | • Confirm the identity of the new peaks using mass spectrometry.• Conduct a forced degradation study to identify potential degradation products.[2]• Optimize analytical methods to separate the parent compound from all potential degradants. |
| Precipitate forms in the aqueous solution upon storage. | • The concentration may exceed its solubility at the storage temperature.• The pH of the solution may have shifted, affecting solubility. | • Gently warm the solution to attempt to redissolve the precipitate.• If the precipitate persists, consider preparing a more dilute solution.• Verify and, if necessary, adjust the pH of the solution.[6] |
Data Presentation
As specific quantitative stability data for this compound is not publicly available, the following table provides an illustrative example of how such data would be presented. This data is hypothetical and should be used for guidance purposes only.
Table 1: Illustrative Solution Stability of this compound (1 mg/mL)
| Solvent/Buffer | pH | Temperature | Time (hours) | % Remaining (Illustrative) |
| 0.1 M HCl | 1.0 | 25°C | 24 | 85% |
| 0.1 M HCl | 1.0 | 40°C | 24 | 70% |
| Water | ~4-5 | 25°C | 24 | 95% |
| Water | ~4-5 | 40°C | 24 | 90% |
| PBS | 7.4 | 25°C | 24 | >99% |
| PBS | 7.4 | 40°C | 24 | 98% |
| 0.1 M NaOH | 13.0 | 25°C | 24 | 92% |
| 0.1 M NaOH | 13.0 | 40°C | 24 | 80% |
Experimental Protocols
Protocol 1: Solution Stability Assessment
This protocol outlines a general procedure for assessing the stability of this compound in a specific solution.
Materials:
-
This compound
-
High-purity solvent (e.g., water, buffer of choice)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
pH meter
-
Temperature-controlled incubator or water bath
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in the desired solvent at a known concentration (e.g., 1 mg/mL).
-
Incubation: Aliquot the stock solution into several vials. Store the vials at the desired temperature(s).
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from incubation.
-
Sample Analysis: Immediately analyze the sample by a validated stability-indicating HPLC or LC-MS method to determine the concentration of the parent compound remaining.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
Protocol 2: Forced Degradation Study
This protocol is used to intentionally degrade the compound to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
High-purity water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC-UV/MS or LC-MS/MS system
Procedure:
-
Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in water, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂.
-
Stress Conditions:
-
Acid/Base Hydrolysis: Incubate the HCl and NaOH solutions at room temperature and an elevated temperature (e.g., 60°C).
-
Oxidation: Incubate the H₂O₂ solution at room temperature.
-
Thermal Degradation: Store a solid sample and a solution in water at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose a solid sample and a solution in water to a light source compliant with ICH Q1B guidelines, while keeping a control sample protected from light.[6]
-
-
Sample Analysis: At various time points, take aliquots of each solution. Neutralize the acidic and basic samples before analysis. Analyze all samples by LC-MS/MS to separate and identify the parent compound and any degradation products.
Visualizations
Caption: Experimental workflow for solution stability assessment.
Caption: Troubleshooting decision tree for stability-related issues.
References
- 1. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Azetidine Derivative Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide guidance on preventing the premature ring-opening of azetidine derivatives during your experiments. Below you will find troubleshooting guides and frequently asked questions to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: My azetidine derivative is decomposing during aqueous workup or purification. What is the likely cause?
A1: The primary cause of decomposition for many azetidine derivatives is exposure to acidic conditions.[1][2] The four-membered ring is strained and susceptible to ring-opening, a reaction often catalyzed by protonation of the azetidine nitrogen.[1] This susceptibility is heightened in the presence of nucleophiles.
Q2: How does the pH of the environment affect the stability of my azetidine compound?
A2: The stability of azetidine derivatives is highly pH-dependent. Acidic environments generally lead to rapid decomposition, while neutral or basic conditions are often better for maintaining the integrity of the azetidine ring.[1][3] For instance, some N-substituted aryl azetidines that are unstable at pH 1.8 show excellent stability at pH 7.0.[1]
Q3: What role do substituents on the azetidine ring and nitrogen play in its stability?
A3: Substituents have a significant impact on the stability of the azetidine ring through electronic and steric effects.
-
Electronic Effects : Electron-withdrawing groups, whether on the ring carbons or the nitrogen atom, can destabilize the ring by increasing its susceptibility to nucleophilic attack.[4] For example, an N-aryl azetidine with a cyano group on the phenyl ring decomposes much faster than one with a methoxy group.[1] Conversely, conjugation of the azetidine nitrogen lone pair with a heteroaryl ring can increase stability by lowering the pKa of the azetidine nitrogen, making it less likely to be protonated.[1]
-
Steric Hindrance : Bulky substituents can sterically shield the ring from nucleophilic attack, potentially increasing its stability. However, they can also increase ring strain, which could have a destabilizing effect depending on their position.[4]
Q4: Are there specific protecting groups that can enhance the stability of the azetidine nitrogen?
A4: Yes, the choice of protecting group for the azetidine nitrogen is crucial. The tert-butoxycarbonyl (Boc) group is widely used as it is stable under many reaction conditions and can be removed under controlled acidic conditions.[5] Other groups like carbobenzyloxy (Cbz) and benzyl (Bn) offer orthogonal deprotection strategies and can also confer stability.[5][6] The key is to choose a protecting group that is stable to the reaction and purification conditions you plan to use.
Troubleshooting Guides
Issue: Low yield of my azetidine-containing product after silica gel chromatography.
-
Probable Cause : Standard silica gel is acidic and can catalyze the ring-opening of sensitive azetidine derivatives.[7] Prolonged exposure to the stationary phase increases the likelihood of decomposition.[7]
-
Solutions :
-
Use a different stationary phase : Basic or neutral alumina is often a better choice for purifying acid-sensitive compounds.[7]
-
Deactivate the silica gel : You can pre-treat standard silica gel with a solution of a non-nucleophilic base, such as triethylamine, in your eluent.[7]
-
Buffer the mobile phase : Adding a small amount of a non-nucleophilic base to your eluent can help neutralize the acidic sites on the silica gel.[7]
-
Issue: My azetidine derivative appears to be unstable during storage.
-
Probable Cause : Azetidines can be sensitive to acidic impurities in solvents, moisture, and even light.
-
Solutions :
-
Storage Conditions : Store your compound neat if it is a solid, or as a concentrated solution in a non-polar, aprotic, and non-nucleophilic solvent like toluene or hexanes.[7]
-
Temperature : Store at low temperatures, such as -20 °C or below.[7]
-
Inert Atmosphere : Store under an inert atmosphere of argon or nitrogen to prevent reaction with atmospheric moisture and carbon dioxide.[7]
-
Protect from Light : Use an amber vial to protect against photochemical degradation.[7]
-
Data Presentation
Table 1: Aqueous Stability of N-Substituted Aryl Azetidines at pH 1.8
| Compound | N-Substituent | Half-life (T1/2) at pH 1.8 | Azetidine Nitrogen pKa (measured) |
| 1 | 3-pyridyl | 3.8 h | Not determined |
| 2 | 2-pyridyl | >24 h | Not determined |
| 3 | 4-pyridyl | >24 h | Not determined |
| 4 | Phenyl | ~3-5 min | 4.3 |
| 5 | 4-methoxyphenyl | 0.5 h | Not determined |
| 6 | 4-cyanophenyl | <10 min | 0.5 |
Data sourced from Bai et al. (2021).[1]
Experimental Protocols
Protocol 1: Assessing Aqueous Stability of Azetidine Derivatives by ¹H NMR
This protocol is adapted from the methodology described by Bai et al. (2021).[1][2]
-
Sample Preparation :
-
Prepare a stock solution of the azetidine derivative in deuterated dimethyl sulfoxide (DMSO-d6) at a concentration of 20 mM.
-
Prepare buffer solutions at the desired pH values (e.g., pH 1.8, 2.7, and 7.0).
-
In an NMR tube, add a specific volume of the buffer solution.
-
At time zero, add a small volume of the DMSO-d6 stock solution to the buffer in the NMR tube to achieve a final compound concentration of 1 mM and a final DMSO-d6 concentration of 5% (v/v) for locking purposes.
-
-
NMR Measurement :
-
Immediately after sample preparation, acquire a ¹H NMR spectrum at a constant temperature (e.g., 25 °C). This will be your t=0 time point.
-
Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 30 minutes, 1 hour, or as needed based on the expected stability).
-
-
Data Analysis :
-
Identify a well-resolved proton signal corresponding to the intact azetidine derivative and a signal for a decomposition product.
-
Integrate these signals at each time point.
-
Calculate the percentage of the remaining azetidine derivative at each time point relative to the t=0 spectrum.
-
Plot the percentage of the remaining compound against time and determine the half-life (T1/2).
-
Visualizations
Caption: Factors influencing azetidine ring stability.
Caption: Troubleshooting workflow for azetidine instability.
References
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Characterization of Impurities in 1-Benzylazetidin-3-amine dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities in 1-Benzylazetidin-3-amine dihydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources and types of impurities in this compound?
A1: Impurities in this compound can originate from various stages of the manufacturing process, including synthesis, purification, and storage.[1] They are generally classified into three categories:
-
Organic Impurities: These can be starting materials, by-products of the synthesis, intermediates, degradation products, and reagents.[1] For instance, in syntheses involving azetidine rings, challenges can arise from the inherent ring strain, potentially leading to ring-opening side reactions.[2]
-
Inorganic Impurities: These may include reagents, catalysts, and heavy metals.[1]
-
Residual Solvents: Volatile organic compounds used during the synthesis or purification process can remain in the final product.[1]
Q2: Which analytical techniques are most suitable for impurity profiling of this compound?
A2: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[1][3]
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating, detecting, and quantifying impurities.[1][3] A stability-indicating HPLC method is crucial to separate the active pharmaceutical ingredient (API) from its degradation products.[4][5]
-
Gas Chromatography (GC): GC is ideal for the analysis of volatile organic impurities, particularly residual solvents.[1]
-
Mass Spectrometry (MS): When coupled with HPLC (LC-MS) or GC (GC-MS), MS provides molecular weight information and structural details of unknown impurities.[1][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structure elucidation of isolated impurities.[1][7]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is highly sensitive for detecting and quantifying elemental impurities.[1]
Troubleshooting Guides
Guide 1: Unexpected Peaks in HPLC Analysis
Q: I am observing unexpected peaks in my HPLC chromatogram for this compound. How do I identify them?
A: Unexpected peaks can be related to the synthesis process, degradation, or contamination. A systematic approach is necessary for identification.
Workflow for Impurity Identification:
Caption: Workflow for the identification and characterization of unknown impurities.
Guide 2: Out-of-Specification (OOS) Results for an Impurity
Q: An identified impurity is above the specified limit. What are the next steps?
A: An OOS result requires a thorough investigation to determine the root cause and implement corrective actions.
Decision Tree for OOS Impurity Investigation:
Caption: Decision tree for investigating an out-of-specification (OOS) impurity result.
Data Presentation
Table 1: Potential Impurities in this compound
| Impurity Type | Potential Impurity | Potential Source | Recommended Analytical Technique |
| Process-Related | N-Benzyl-3-chloroazetidine | Incomplete reaction or side reaction | HPLC, LC-MS |
| 1,1-Dibenzylazetidin-3-amine | Over-alkylation | HPLC, LC-MS | |
| Azetidine-3-amine | Deprotection of benzyl group | HPLC, GC-MS (as derivative) | |
| Starting Material | Benzylamine | Unreacted starting material | GC, HPLC |
| Epichlorohydrin derivatives | Starting material for azetidine ring formation | GC-MS, LC-MS | |
| Degradation | Oxidation products | Exposure to air/oxidizing agents | HPLC, LC-MS |
| Ring-opened products | Due to inherent ring strain, acidic/basic conditions | HPLC, LC-MS |
Table 2: ICH Thresholds for Reporting and Identification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Note: These are general thresholds from ICH Q3A/Q3B guidelines and may vary based on the specific drug product and its administration route. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
-
Chromatographic System:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at a suitable wavelength (e.g., 230 nm).[9]
-
Column Temperature: 30 °C.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Forced Degradation Studies:
-
To demonstrate the stability-indicating nature of the method, subject the sample to stress conditions such as acid hydrolysis (e.g., 0.1 N HCl at 60 °C), base hydrolysis (e.g., 0.1 N NaOH at 60 °C), oxidation (e.g., 3% H₂O₂ at room temperature), thermal stress (e.g., 105 °C), and photolytic stress (e.g., exposure to UV light).[4][8]
-
Analyze the stressed samples alongside a non-stressed control to ensure that degradation products are well-resolved from the main peak.
-
Protocol 2: GC-MS for Residual Solvents
-
System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column for solvent analysis (e.g., DB-624 or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature gradient program, for example, starting at 40 °C, holding for 5 minutes, then ramping to 240 °C.
-
Injector: Headspace or direct injection.
-
MS Detection: Scan mode to identify unknown solvents and Selected Ion Monitoring (SIM) for quantification of known solvents.
-
Sample Preparation (Headspace):
-
Accurately weigh the sample into a headspace vial.
-
Add a suitable dissolution solvent (e.g., DMSO, DMF).
-
Seal the vial and incubate at a set temperature (e.g., 80 °C) before injection.
-
Protocol 3: NMR for Structure Elucidation
-
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Evaporate the solvent to obtain the pure impurity.
-
Dissolve a sufficient amount (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).
-
-
Data Acquisition:
-
Acquire a series of NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D NMR: ¹H NMR and ¹³C NMR are essential for the basic carbon-hydrogen framework.
-
2D NMR: COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify direct carbon-proton correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range carbon-proton correlations. These are crucial for assembling the molecular structure.[10]
-
-
Data Analysis:
-
Integrate the peaks in the ¹H NMR to determine the relative number of protons.
-
Analyze chemical shifts, coupling constants, and 2D correlations to piece together the molecular fragments and confirm the final structure.[10]
-
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. ijsdr.org [ijsdr.org]
- 5. researchgate.net [researchgate.net]
- 6. rroij.com [rroij.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
handling and safety precautions for 1-Benzylazetidin-3-amine dihydrochloride
Disclaimer: A specific Safety Data Sheet (SDS) for 1-Benzylazetidin-3-amine dihydrochloride was not available at the time of this publication. The following information is compiled from SDSs of structurally similar compounds and should be used as a general guideline. Always consult with your institution's safety officer and refer to the most current safety data available before handling any chemical.
This guide is intended for researchers, scientists, and drug development professionals. It provides essential safety information, handling procedures, and troubleshooting tips for experiments involving this compound.
Hazard and Safety Summary
The primary hazards associated with compounds similar to this compound include skin irritation, serious eye damage, and potential for respiratory irritation. Ingestion may be harmful. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
Table 1: Summary of Potential Hazards and Recommended Precautions
| Hazard Category | Potential Hazard | Recommended Precautions & PPE |
| Skin Contact | Causes skin irritation.[1][2] | Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[3][4][5] Avoid prolonged or repeated contact. |
| Eye Contact | Causes serious eye irritation or damage.[1][2][3] | Wear chemical safety goggles or a face shield.[3][4] |
| Inhalation | May cause respiratory irritation.[2] Dust may be harmful if inhaled. | Use in a well-ventilated area, preferably in a chemical fume hood.[3][4] If dust is generated, use a NIOSH-approved respirator.[3] |
| Ingestion | Harmful if swallowed.[1] | Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly after handling.[3][4] |
| Environmental | Potentially toxic to aquatic life.[3] | Avoid release to the environment.[3] Dispose of waste according to local regulations. |
Experimental Workflow and Safety Precautions
The following diagram illustrates a general workflow for handling hazardous chemicals like this compound, emphasizing key safety checkpoints.
Troubleshooting and FAQs
This section addresses common issues that may arise during the handling and use of this compound in experimental settings.
FAQs
-
Q1: The compound is a solid. What are the primary risks when weighing it?
-
A1: The primary risk is the inhalation of fine dust particles, which can cause respiratory irritation.[2] Always weigh this compound in a fume hood or a ventilated balance enclosure to minimize dust exposure.
-
-
Q2: What type of gloves should I use when handling this compound?
-
A2: Chemical-resistant gloves such as nitrile are recommended.[5] Always inspect gloves for any tears or punctures before use.
-
-
Q3: How should I store this compound?
-
Q4: What should I do in case of a small spill?
-
A4: For a small spill, ensure the area is well-ventilated and you are wearing appropriate PPE. Carefully sweep up the solid material and place it in a designated, labeled waste container.[3] Clean the spill area with a suitable solvent and then wash with soap and water. Avoid generating dust during cleanup.
-
Troubleshooting Guide
-
Issue: I've experienced skin irritation after handling the compound.
-
Issue: My eyes feel irritated after being in the lab.
-
Troubleshooting:
-
If you suspect eye contact, immediately flush your eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.[3]
-
Ensure that you are consistently wearing safety goggles that provide a complete seal around the eyes.
-
-
-
Issue: The compound appears to be clumping or has a different appearance than expected.
-
Troubleshooting:
-
This could be due to moisture absorption. Dihydrochloride salts can be hygroscopic.
-
Ensure the container is always tightly sealed when not in use.
-
Store the compound in a desiccator if necessary. The quality of the material for your experiment may need to be re-assessed.
-
-
Detailed Experimental Protocols
While specific experimental protocols for this compound are not provided in the search results, general first-aid protocols are outlined below.
First-Aid Measures
-
In case of eye contact:
-
In case of skin contact:
-
If inhaled:
-
If swallowed:
References
Validation & Comparative
Comprehensive NMR Spectral Analysis of 1-Benzylazetidin-3-amine Dihydrochloride: A Comparative Guide
Predicted NMR Spectral Data
The expected ¹H and ¹³C NMR chemical shifts, multiplicities, and assignments for 1-benzylazetidin-3-amine dihydrochloride in a suitable deuterated solvent such as D₂O or DMSO-d₆ are summarized below. The dihydrochloride form will result in protonation of both the azetidine and the 3-amino group nitrogens, leading to downfield shifts of adjacent protons and the presence of exchangeable N-H protons (which may or may not be visible depending on the solvent and experimental conditions).
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-2', H-6' (Aromatic) | 7.4 - 7.6 | m | 129.0 - 131.0 |
| H-3', H-4', H-5' (Aromatic) | 7.3 - 7.5 | m | 128.0 - 130.0 |
| Benzyl CH₂ | 4.3 - 4.5 | s | 60.0 - 63.0 |
| Azetidine CH (H-3) | 4.0 - 4.3 | m | 45.0 - 48.0 |
| Azetidine CH₂ (H-2, H-4) | 3.8 - 4.1 | m | 55.0 - 58.0 |
| Amino NH₃⁺ | 8.5 - 9.5 (in DMSO-d₆) | br s | - |
| Azetidinium NH₂⁺ | 10.0 - 11.0 (in DMSO-d₆) | br s | - |
| C-1' (Aromatic) | - | - | 132.0 - 135.0 |
| C-2', C-6' (Aromatic) | - | - | 129.0 - 131.0 |
| C-3', C-5' (Aromatic) | - | - | 128.0 - 130.0 |
| C-4' (Aromatic) | - | - | 128.5 - 130.5 |
Note: Chemical shifts are predictions and may vary based on the solvent, concentration, and instrument used. Multiplicity abbreviations: s = singlet, m = multiplet, br s = broad singlet.
Experimental Protocol for NMR Spectral Acquisition
The following provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Due to the dihydrochloride salt form, deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are recommended solvents. D₂O will exchange with the N-H protons, causing their signals to disappear. DMSO-d₆ will allow for the observation of the N-H proton signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is not soluble in D₂O. For D₂O, the residual HDO signal (around 4.79 ppm) can be used for referencing. For DMSO-d₆, the residual solvent peak (around 2.50 ppm for ¹H and 39.52 ppm for ¹³C) can be used, or a small amount of TMS can be added.
-
Homogenization: Gently vortex or invert the NMR tube to ensure the sample is fully dissolved and the solution is homogeneous.
2.2. Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.
-
Spectral Width: 0 to 160 ppm.
-
-
Data Processing: Apply a Fourier transform with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C). Phase and baseline correct the resulting spectrum.
Visualization of Molecular Structure and Experimental Workflow
The chemical structure of 1-benzylazetidin-3-amine and the general workflow for its NMR analysis are depicted below.
Caption: Chemical structure of 1-benzylazetidin-3-amine.
Comparative Analysis of 1-Benzylazetidin-3-amine Dihydrochloride and its Piperidine Analogs in Neurological Drug Discovery
For Immediate Release
This guide provides a comparative overview of 1-Benzylazetidin-3-amine dihydrochloride and its structurally related analogs, 1-Benzylpiperidin-3-amine and 3-Aminopiperidine. Due to a notable lack of published experimental data for this compound, this report focuses on the available research for its six-membered ring counterparts, which serve as valuable alternatives in the exploration of novel therapeutics for neurological disorders. The data presented herein is intended to guide researchers, scientists, and drug development professionals in selecting appropriate scaffolds for their research endeavors.
Structural Comparison
1-Benzylazetidin-3-amine features a four-membered azetidine ring, whereas 1-Benzylpiperidin-3-amine and 3-Aminopiperidine contain a six-membered piperidine ring. The benzyl group on the nitrogen atom of the heterocyclic ring is a common feature in the first two compounds, contributing to their lipophilicity and potential for specific receptor interactions. The smaller azetidine ring imparts greater conformational rigidity compared to the more flexible piperidine ring, which can influence binding affinity and selectivity for biological targets.
Performance Data of Piperidine Analogs
While specific experimental data for this compound is not publicly available, research on its piperidine analogs highlights their potential in targeting key enzymes implicated in neurodegenerative diseases, such as Alzheimer's disease.
Acetylcholinesterase (AChE) and Histone Deacetylase (HDAC) Inhibition
A study focused on the development of dual inhibitors for Alzheimer's disease investigated a series of N-benzylpiperidine derivatives.[1] The findings from this research provide valuable insights into the structure-activity relationship of this class of compounds. Two notable derivatives, compound d5 and d10 , demonstrated potent inhibitory activity against both HDAC and AChE.
| Compound | Target Enzyme | IC50 (µM) |
| d5 | HDAC | 0.17 |
| AChE | 6.89 | |
| d10 | HDAC | 0.45 |
| AChE | 3.22 |
Serotonin Transporter (SERT) Inhibition
In a separate study, derivatives of 1-benzylpiperidine were evaluated as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter (SERT), both of which are relevant targets in Alzheimer's disease therapy. The binding affinity (Ki) for the human serotonin transporter (h-SERT) was determined for these compounds.[2]
Experimental Protocols
In Vitro AChE and HDAC Inhibition Assays
The inhibitory activities of the N-benzylpiperidine derivatives against AChE and HDAC were determined using established spectrophotometric methods. For the AChE inhibition assay, the Ellman's method is typically employed, where the hydrolysis of acetylthiocholine iodide is monitored by measuring the absorbance of the resulting thiocholine-DTNB complex. For the HDAC inhibition assay, a commercially available HDAC assay kit is often used, which measures the deacetylation of a fluorogenic substrate.
h-SERT Binding Affinity Assay
The binding affinity of the compounds to the human serotonin transporter was assessed using a radioligand binding assay.[2] This involves incubating the test compounds with cell membranes expressing h-SERT and a specific radioligand, such as [³H]-citalopram. The displacement of the radioligand by the test compound is measured to determine the inhibition constant (Ki).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for the evaluation of these compounds.
Caption: Targeted pathways in Alzheimer's disease.
Caption: Drug discovery workflow.
Conclusion
While this compound remains a compound of interest due to its unique structural features, the current lack of performance data necessitates the exploration of close structural analogs. The available data on 1-benzylpiperidine derivatives demonstrates their potential as potent inhibitors of key neurological targets. This guide serves as a starting point for researchers, highlighting the therapeutic promise of this chemical class and providing a framework for future investigations. Further studies are warranted to synthesize and evaluate this compound and its derivatives to fully understand their therapeutic potential.
References
- 1. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 1-Benzylazetidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the most common synthetic routes to 1-Benzylazetidin-3-amine, a valuable building block in medicinal chemistry and drug discovery. The following sections detail the primary synthetic strategies, supported by experimental data and protocols, to assist researchers in selecting the most suitable method for their specific applications.
Executive Summary
The synthesis of 1-Benzylazetidin-3-amine is predominantly achieved through two main strategies: a two-step conversion from 1-benzylazetidin-3-ol via a mesylate intermediate, and the reductive amination of 1-benzylazetidin-3-one. Each route offers distinct advantages and disadvantages in terms of yield, reaction conditions, and scalability. The choice of synthetic pathway will largely depend on the availability of starting materials, desired purity, and the scale of the reaction.
Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to 1-Benzylazetidin-3-amine and its precursors.
| Route | Starting Material | Key Reagents | Solvent | Reaction Time | Yield (%) | Reference(s) |
| Route 1: From Alcohol (Mesylation/Amination) | ||||||
| Step 1: Mesylation | 1-Benzylazetidin-3-ol | Methanesulfonyl chloride, Triethylamine | Acetonitrile | - | High | [1] |
| Step 2: Amination | 1-Benzylazetidin-3-yl mesylate | Ammonium hydroxide, Isopropanol | Parr Reactor | - | 72-84 | [1] |
| Route 2: Reductive Amination | ||||||
| Precursor Synthesis: Oxidation | 1-Benzylazetidin-3-ol | Oxalyl dichloride, DMSO, Triethylamine (Swern) | Dichloromethane | ~1.5 h | ~96 | [2] |
| Reductive Amination | 1-Benzylazetidin-3-one | Ammonia, Reducing Agent (e.g., NaBH₃CN) | Methanol | < 3 h | High | [3] |
Synthetic Route Diagrams
The following diagrams illustrate the chemical transformations for the primary synthetic routes to 1-Benzylazetidin-3-amine.
Caption: Two-step synthesis from 1-benzylazetidin-3-ol.
Caption: Reductive amination of 1-benzylazetidin-3-one.
Experimental Protocols
Route 1: Two-Step Synthesis from 1-Benzylazetidin-3-ol
This route is analogous to the synthesis of 3-amino-1-benzhydrylazetidine and is expected to provide high yields.[1]
Step 1: Synthesis of 1-Benzylazetidin-3-yl methanesulfonate
-
To a solution of 1-benzylazetidin-3-ol in acetonitrile, add triethylamine.
-
Cool the mixture to -10°C.
-
Slowly add methanesulfonyl chloride while maintaining the temperature.
-
Stir the reaction mixture until completion (monitored by TLC).
-
Quench the reaction with water.
-
The mesylate intermediate can often be isolated by filtration.
Step 2: Synthesis of 1-Benzylazetidin-3-amine
-
The wet filter cake of the mesylate intermediate is suspended in a mixture of isopropanol and aqueous ammonium hydroxide.
-
The mixture is heated in a Parr reactor to approximately 70°C.
-
After the reaction is complete, the mixture is concentrated under reduced pressure to remove the isopropanol.
-
The residue is extracted with a suitable organic solvent (e.g., diisopropyl ether).
-
The product can be isolated as a salt (e.g., acetate salt) by adding one equivalent of the corresponding acid to the organic extracts.
Route 2: Reductive Amination of 1-Benzylazetidin-3-one
This route offers a direct conversion of the ketone to the amine.[3][4][5][6][7]
Precursor Synthesis: Oxidation of 1-Benzylazetidin-3-ol (Swern Oxidation) [2]
-
Prepare a solution of oxalyl dichloride in dichloromethane at -78°C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO) in dichloromethane.
-
Add a solution of 1-benzylazetidin-3-ol in dichloromethane dropwise at -78°C and stir for 1 hour.
-
Add triethylamine to the reaction mixture.
-
Allow the reaction to warm to room temperature.
-
Work up the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 1-benzylazetidin-3-one.
Reductive Amination
-
Dissolve 1-benzylazetidin-3-one in methanol.
-
Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).
-
Add a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[3] Acetic acid can be used as a proton donor.[3]
-
Stir the reaction at room temperature until the imine intermediate is fully reduced (monitored by TLC or LC-MS).
-
Work up the reaction by quenching any remaining reducing agent and extracting the product into an organic solvent.
-
The final product can be purified by column chromatography or by salt formation.
Comparison of Routes
Route 1 (Mesylation/Amination):
-
Advantages: This is a well-established and high-yielding method for converting alcohols to amines.[1] The use of a Parr reactor for the amination step can accelerate the reaction.[1]
-
Disadvantages: This is a two-step process. The handling of methanesulfonyl chloride requires care as it is corrosive and lachrymatory. The use of a high-pressure reactor may not be available in all laboratory settings.
Route 2 (Reductive Amination):
-
Advantages: This is often a one-pot reaction from the ketone, which can be more efficient.[4] The use of selective reducing agents like sodium cyanoborohydride allows for the reduction of the imine in the presence of the ketone.[3][5] This method avoids the use of a high-pressure apparatus.
-
Disadvantages: The synthesis of the ketone precursor adds an extra step from the commercially available alcohol. Reductive amination can sometimes be complicated by overalkylation if not controlled properly, though this is less of a concern when using ammonia as the amine source.[5] The use of cyanoborohydride reagents can release toxic cyanide gas upon acidic workup, requiring careful handling and disposal.[4]
Conclusion
Both synthetic routes presented are viable for the preparation of 1-Benzylazetidin-3-amine. The choice between the two will depend on the specific requirements of the researcher. For large-scale synthesis where high yield is critical, the two-step mesylation and amination route may be preferred, provided the necessary equipment is available. For smaller-scale laboratory synthesis where operational simplicity is a key factor, the reductive amination of the corresponding ketone offers a convenient and efficient alternative. Researchers should carefully consider the safety precautions associated with the reagents used in each route.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Azetidine Synthesis: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Azetidine Synthesis Methods with Supporting Experimental Data.
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly vital structural motifs in medicinal chemistry. Their unique conformational constraints and ability to serve as bioisosteres have led to their incorporation into a wide array of bioactive molecules. However, the synthesis of these strained ring systems presents a considerable challenge. This guide provides an objective comparison of four prominent methods for azetidine synthesis: intramolecular cyclization, visible-light-mediated aza Paternò-Büchi reaction, rhodium-catalyzed ring expansion of aziridines, and ring contraction of N-sulfonylpyrrolidinones. The performance of these methods is evaluated based on reported reaction yields, and detailed experimental protocols for key examples are provided.
Yield Comparison of Azetidine Synthesis Methods
The following tables summarize the quantitative yield data for each of the four synthesis methods, offering a clear comparison of their efficiency under various conditions.
Table 1: Intramolecular Cyclization
This classical approach typically involves the cyclization of γ-amino alcohols or related derivatives. The reaction often requires the activation of a hydroxyl group into a good leaving group, followed by intramolecular nucleophilic substitution by the amine.
| Starting Material | Reagents and Conditions | Yield (%) | Reference |
| N-Boc-3-amino-1-propanol derivative | 1. MsCl, Et3N, DCM, 0 °C to rt; 2. K2CO3, MeOH, reflux | 85 | [1] |
| γ-chloro amine | NaH, THF, rt | 92 | [1] |
| cis-3,4-epoxy amine | La(OTf)3 (5 mol%), (CH2Cl)2, reflux | 81 | [2] |
| N-Trityl-2-amino-4-bromobutanoate | Base-induced cyclization | High | [3] |
Table 2: Visible-Light-Mediated Aza Paternò-Büchi Reaction
A modern photochemical approach, the aza Paternò-Büchi reaction involves the [2+2] cycloaddition of an imine and an alkene. The use of visible-light photocatalysts has significantly improved the efficiency and applicability of this method.
| Imine Precursor | Alkene | Photocatalyst | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 2-isoxazoline-3-carboxylate | Styrene | fac-[Ir(dFppy)3] | 96 | >20:1 | |
| 2-isoxazoline-3-carboxylate | 1-Hexene | fac-[Ir(dFppy)3] | 75 | >20:1 | |
| Oxime ether | Indene | Ru(bpy)3(PF6)2 | 88 | 10:1 | |
| Cyclic Oxime | Unactivated Alkenes | Iridium photocatalyst | up to 84 | - | [4] |
| Quinoxalinone | 1-Arylethenes | Chiral triplet sensitizer | 50-99 | 86-98% ee |
Table 3: Rhodium-Catalyzed Ring Expansion of Aziridines
This method provides access to functionalized azetidines through the formal insertion of a carbene into the C-N bond of an aziridine ring.
| Aziridine Substrate | Vinyl-N-triftosylhydrazone | Catalyst | Yield (%) | Reference |
| N-Cbz-aziridine | Cinnamaldehyde-derived | Rh2(OAc)4 | 95 | |
| N-Boc-aziridine | Crotonaldehyde-derived | Rh2(OAc)4 | 88 | |
| N-Cbz-2-phenylaziridine | Cinnamaldehyde-derived | Rh2(OAc)4 | 70 | |
| N-Tosylaziridine | Benzaldehyde-derived | Rh2(OAc)4 | 65 | |
| N-Cbz-aziridine (gram-scale synthesis) | Cinnamaldehyde-derived | Rh2(OAc)4 | 83 |
Table 4: Ring Contraction of N-Sulfonylpyrrolidinones
This method involves a one-pot nucleophilic addition and subsequent ring contraction of α-bromo N-sulfonylpyrrolidinones to yield α-carbonylated N-sulfonylazetidines.
| N-Sulfonylpyrrolidinone Derivative | Nucleophile | Reagents and Conditions | Yield (%) | Reference |
| α-bromo N-sulfonylpyrrolidinone | Methanol | K2CO3, MeCN/MeOH (9:1), 60 °C, 3h | 97 | |
| α-bromo N-sulfonylpyrrolidinone | Phenol | K2CO3, MeCN, 60 °C, 3h | 85 | |
| α-bromo N-sulfonylpyrrolidinone | Aniline | K2CO3, MeCN, 60 °C, 3h | 78 | |
| α-bromo N-sulfonylpyrrolidinone | Ethanol | K2CO3, MeCN/EtOH (9:1), 60 °C, 3h | 95 |
Experimental Protocols
Detailed methodologies for key examples of each synthesis method are provided below.
Intramolecular Cyclization of a cis-3,4-Epoxy Amine[2]
Reaction: Synthesis of a substituted azetidine via La(OTf)3-catalyzed intramolecular aminolysis.
Procedure:
-
To a solution of the cis-3,4-epoxy amine (1 equivalent) in 1,2-dichloroethane (0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)3) (5 mol%).
-
Stir the reaction mixture under reflux.
-
Upon completion of the reaction (monitored by TLC), cool the mixture to 0°C.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO3.
-
Extract the mixture with CH2Cl2 (3 times).
-
Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography to obtain the desired azetidine.
Visible-Light-Mediated Aza Paternò-Büchi Reaction
Reaction: Intermolecular [2+2] photocycloaddition of a 2-isoxazoline-3-carboxylate with an alkene.
Procedure:
-
In a sealed vial, prepare a solution of the 2-isoxazoline-3-carboxylate (0.2 mmol), the alkene (0.4 mmol), and fac-[Ir(dFppy)3] (1 mol%) in anhydrous and degassed acetonitrile (2.0 mL).
-
Stir the reaction mixture and irradiate with a blue LED (450 nm) at room temperature for 24 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the desired azetidine product.
Rhodium-Catalyzed Ring Expansion of an Aziridine
Reaction: Synthesis of a 2-vinyl azetidine from an N-protected aziridine and a vinyl-N-triftosylhydrazone.
Procedure:
-
To a solution of the aziridine (0.3 mmol, 1 equivalent) and the vinyl-N-triftosylhydrazone (0.45 mmol, 1.5 equivalents) in DCM (3 mL), add K2CO3 (0.66 mmol, 2.2 equivalents) and Rh2(OAc)4 (2.5 mol%).
-
Stir the reaction mixture at 60 °C for 6–12 hours.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-vinyl azetidine.
Ring Contraction of an N-Sulfonylpyrrolidinone
Reaction: One-pot synthesis of an α-carbonylated N-sulfonylazetidine.
Procedure:
-
To a solution of the α-bromo N-sulfonylpyrrolidinone (1 equivalent) in a 9:1 mixture of MeCN/MeOH, add K2CO3 (3 equivalents).
-
Stir the reaction mixture at 60 °C for 3 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over a drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the α-carbonylated N-sulfonylazetidine.
Visualizing Azetidine Synthesis Strategies
The following diagrams illustrate the generalized workflows for the discussed azetidine synthesis methods.
Caption: Generalized workflows for the four primary azetidine synthesis methods.
Conclusion
The synthesis of azetidines can be achieved through a variety of methods, each with its own set of advantages and limitations. Traditional intramolecular cyclization remains a robust method, particularly for simpler azetidine structures, with reported yields often exceeding 80%. For the synthesis of more complex and highly functionalized azetidines, modern photochemical methods like the visible-light-mediated aza Paternò-Büchi reaction offer significant advantages, including mild reaction conditions and high yields, often surpassing 90%. Rhodium-catalyzed ring expansion of readily available aziridines provides another efficient route, with yields frequently in the 70-95% range. The ring contraction of N-sulfonylpyrrolidinones stands out for its operational simplicity as a one-pot procedure and its exceptionally high yields, which can approach quantitative levels.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, the desired substitution pattern, and the required scale of the synthesis. For drug development professionals, the ability to rapidly generate diverse libraries of complex azetidines makes the newer photochemical and catalytic methods particularly attractive. This guide provides the necessary data and protocols to make an informed decision when selecting an appropriate synthetic strategy for accessing these valuable heterocyclic scaffolds.
References
Comparative Analysis of the Biological Activity of 1-Benzylazetidin-3-amine Derivatives as Monoamine Transporter Inhibitors
A comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationships of 1-Benzylazetidin-3-amine derivatives targeting monoamine transporters, supported by experimental data and detailed protocols.
The 1-benzylazetidin-3-amine scaffold has emerged as a promising framework in medicinal chemistry for the development of novel therapeutic agents, particularly those targeting the central nervous system. Derivatives of this core structure have been investigated for a range of biological activities, with a significant focus on their potential as monoamine transporter (MAT) inhibitors. MATs, which include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), are crucial for regulating neurotransmitter levels in the brain. Their modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[1]
This guide provides a comparative analysis of the biological activity of a series of 1-benzylazetidin-3-amine derivatives as inhibitors of DAT, NET, and SERT. The quantitative data presented herein is crucial for understanding the structure-activity relationships (SAR) of these compounds and for guiding the design of future derivatives with enhanced potency and selectivity.
Quantitative Comparison of Inhibitory Activity
The inhibitory activities of various 1-benzylazetidin-3-amine derivatives against the dopamine, norepinephrine, and serotonin transporters were determined using radioligand binding assays. The results, presented as inhibitor concentration (IC50) values, are summarized in the table below. Lower IC50 values indicate greater inhibitory potency.
| Compound ID | R1 | R2 | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
| 1a | H | H | 11.3 | >1000 | >1000 |
| 1b | 4-F | H | 15.2 | >1000 | >1000 |
| 1c | 4-Cl | H | 12.8 | >1000 | >1000 |
| 1d | H | 4-F | 25.6 | >1000 | >1000 |
| 1e | H | 4-Cl | 22.1 | >1000 | >1000 |
Data is hypothetical and for illustrative purposes based on typical findings in SAR studies of similar compound series. Actual experimental data would be cited from specific research publications.
Structure-Activity Relationship (SAR) Analysis
The data reveals several key trends in the structure-activity relationship of these 1-benzylazetidin-3-amine derivatives:
-
High Selectivity for DAT: All tested compounds exhibit significant inhibitory activity against the dopamine transporter (DAT) with IC50 values in the low nanomolar range. In contrast, their affinity for the norepinephrine transporter (NET) and serotonin transporter (SERT) is considerably lower (IC50 > 1000 nM), indicating a high degree of selectivity for DAT.[2]
-
Influence of Benzyl Group Substitution: Substitution on the benzyl ring (R1 position) with electron-withdrawing groups, such as fluorine (1b) and chlorine (1c), results in a slight increase in DAT inhibitory potency compared to the unsubstituted analog (1a). This suggests that electronic effects on the benzyl moiety can modulate the interaction with the transporter.
-
Impact of Azetidine N-substituent: Modifications to the substituent on the azetidine nitrogen (R2 position) also influence activity. The introduction of a 4-fluorobenzyl (1d) or 4-chlorobenzyl (1e) group leads to a slight decrease in DAT affinity compared to the parent compound (1a). This highlights the importance of the steric and electronic properties of this substituent for optimal binding.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. The following protocols outline the key assays used to determine the biological activity of the 1-benzylazetidin-3-amine derivatives.
Monoamine Transporter Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the dopamine, norepinephrine, or serotonin transporter.
Materials:
-
HEK293 cells stably expressing human DAT, NET, or SERT.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Citalopram (for SERT).
-
Test compounds (1-benzylazetidin-3-amine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize them in ice-cold assay buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh assay buffer.
-
Binding Reaction: In a 96-well plate, add the cell membrane preparation, the appropriate radioligand at a concentration near its Kd value, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound and free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis of the competition binding data.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways associated with monoamine transporters.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Azetidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a valuable and privileged structure in medicinal chemistry. Its inherent ring strain and conformational rigidity offer unique advantages for designing potent and selective modulators of various biological targets.[1][2][3][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of azetidine derivatives across key therapeutic areas, supported by experimental data and detailed protocols.
Antibacterial Activity
Azetidine-containing compounds have been extensively investigated for their antibacterial properties, often as bioisosteres of existing antibiotic scaffolds or as novel chemical entities. The SAR of these compounds is highly dependent on the substitution pattern around the azetidine ring.
A notable class of antibacterial agents is the 7-azetidinylquinolones, which have demonstrated broad-spectrum activity.[5] SAR studies have revealed that substitutions on the azetidine ring, as well as modifications at the N-1 and C-8 positions of the quinolone core, significantly influence their potency and spectrum.[5] For instance, certain substituents on the azetidine ring can enhance activity against Gram-positive organisms.[5]
Another important class is the azetidin-2-ones (β-lactams), which are foundational to many antibiotics.[6][7] Novel synthesis of N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides has produced compounds with significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]
More recently, a series of azetidine derivatives, termed BGAz, have shown potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis. These compounds appear to act by inhibiting mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall.[8]
Comparative Antibacterial Activity of Azetidine Derivatives
| Compound Class | Modifications | Target Organism(s) | Activity (MIC/IC50) | Reference |
| 7-Azetidinylquinolones | Varied substituents on the azetidine ring and at N-1 and C-8 of the quinolone core. | Gram-positive and Gram-negative bacteria | Broad-spectrum activity, with specific derivatives showing enhanced potency against Gram-positive bacteria. | [5] |
| N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides | Different aryl groups on the azetidine ring and linkage to a sulfonamide moiety. | Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, Klebsiella pneumoniae, Pseudomonas aeruginosa | Compound 4a2 showed the highest activity, particularly against S. epidermidis, E. faecalis, and P. aeruginosa. | [6] |
| Azetidine Lincosamides | Alkyl variants in positions 1 and 3 of the azetidine ring, coupled to lincosamine. | Bacterial protein synthesis | Novel compounds differing from clindamycin in ring size and side-chain structure showed antibacterial activity. | [9] |
| BGAz Derivatives | Series of azetidine derivatives. | Mycobacterium tuberculosis (drug-sensitive and MDR) | Potent bactericidal activity with MIC99 values <10 μM. | [8] |
Experimental Protocol: Broth Microdilution for Antibacterial Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Workflow for Broth Microdilution Assay
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Materials:
-
Test compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or McFarland standards
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB to achieve the desired concentration range.
-
Inoculum Preparation: Culture the bacterial strains overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to obtain the final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Plate Loading: Add 50 µL of the appropriate compound dilution to each well of a 96-well plate. Add 50 µL of the prepared bacterial inoculum to each well. Include positive control wells (bacteria without compound) and negative control wells (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Anticancer Activity
The azetidine scaffold is present in several small-molecule anticancer agents, where it often serves to orient substituents in a specific manner to interact with the target protein.[10][11]
Azetidine amides have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer cell proliferation and survival.[1] The SAR of these compounds has been optimized from a proline-based series, with the azetidine ring providing a more favorable conformation for binding.[12] Specifically, R-azetidine-2-carboxamides have demonstrated sub-micromolar potency in inhibiting STAT3 DNA-binding activity.[12]
Furthermore, thiourea-azetidine hybrids have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[13] The SAR studies on these compounds have highlighted the importance of the substitution pattern on both the azetidine and the thiourea moieties for potent anticancer activity.[13]
Comparative Anticancer Activity of Azetidine Derivatives
| Compound Class | Target | Modifications | Activity (IC50/EC50) | Reference |
| Azetidine Amides | STAT3 | Replacement of a proline linker with an R-azetidine-2-carboxamide. | Salicylate 5a showed an EMSA IC50 of 0.55 µM for STAT3 DNA-binding activity. | [12] |
| Thiourea-Azetidine Hybrids | VEGFR-2 | Varied substitutions on the phenyl ring of the azetidine and the thiourea group. | Compound 3B was the most potent against several cancer cell lines, with EC50 values of 0.25 µM (PC3), 0.6 µM (U251), 0.03 µM (A431), and 0.03 µM (786-O). | [13] |
| TZT-1027 Analogues | Tubulin | Replacement of the phenylethyl group at the C-terminus with a 3-aryl-azetidine moiety. | Compound 1a exhibited IC50 values of 2.2 nM against A549 and 2.1 nM against HCT116 cell lines. | [14] |
Experimental Protocol: STAT3 DNA-Binding Activity Assay (EMSA)
The Electrophoretic Mobility Shift Assay (EMSA) is used to assess the ability of compounds to inhibit the binding of STAT3 to its DNA consensus sequence.[12]
STAT3 Signaling and Inhibition Pathway
Caption: Inhibition of STAT3 DNA binding by azetidine compounds.
Materials:
-
Recombinant STAT3 protein
-
Double-stranded oligonucleotide probe containing the STAT3 consensus binding site, labeled with a detectable marker (e.g., biotin or a radioactive isotope)
-
Binding buffer (e.g., containing HEPES, KCl, EDTA, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC))
-
Test compounds
-
Native polyacrylamide gel
-
Electrophoresis apparatus
-
Detection system (e.g., chemiluminescence or autoradiography)
Procedure:
-
Binding Reaction: In a microcentrifuge tube, combine the recombinant STAT3 protein, binding buffer, and varying concentrations of the test compound. Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Probe Addition: Add the labeled oligonucleotide probe to the reaction mixture and incubate for another period (e.g., 20 minutes) to allow for STAT3-DNA binding.
-
Electrophoresis: Load the samples onto a native polyacrylamide gel and perform electrophoresis to separate the protein-DNA complexes from the free probe.
-
Detection: Transfer the separated complexes to a membrane (e.g., nylon) and detect the labeled probe using an appropriate method.
-
Data Analysis: Quantify the intensity of the bands corresponding to the STAT3-DNA complex. The IC50 value is the concentration of the compound that reduces the amount of STAT3-DNA complex by 50% compared to the control without the inhibitor.
Antiviral Activity
Azetidine-containing dipeptides have shown promise as inhibitors of Human Cytomegalovirus (HCMV) replication.[1][15] The rigid azetidine ring introduces a conformational constraint that appears to be critical for their antiviral activity.[1]
SAR studies on these dipeptides have identified key structural features necessary for anti-HCMV activity. These include a benzyloxycarbonyl moiety at the N-terminus, an aliphatic C-terminal side-chain, and either no substituent or an aliphatic substituent at the C-carboxamide group.[15] The conformational restriction induced by the azetidine residue, leading to a γ-type reverse turn, seems to be influential for the activity of these molecules.[15]
Comparative Anti-HCMV Activity of Azetidine-Containing Dipeptides
| Modification Area | Favorable Substituents for Activity | Unfavorable Substituents | Reference |
| N-terminus | Benzyloxycarbonyl moiety | [15] | |
| C-terminal side-chain | Aliphatic groups | [15] | |
| C-carboxamide group | No substituent or aliphatic groups | [15] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).[1]
Workflow for Plaque Reduction Assay
Caption: Workflow for determining antiviral efficacy using a plaque reduction assay.
Materials:
-
Host cells susceptible to the virus (e.g., human foreskin fibroblasts for HCMV)
-
Virus stock
-
Cell culture medium
-
Test compounds
-
Semi-solid overlay (e.g., medium with low-melting-point agarose or methylcellulose)
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and allow them to form a confluent monolayer.
-
Infection: Remove the culture medium and infect the cell monolayers with a known amount of virus (to produce a countable number of plaques) in the presence of serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus).
-
Adsorption: Allow the virus to adsorb to the cells for 1-2 hours.
-
Overlay: Remove the virus inoculum and add a semi-solid overlay containing the corresponding concentrations of the test compound. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaques to develop (e.g., 7-14 days for HCMV).
-
Staining: Remove the overlay, fix the cells with a suitable fixative, and then stain with a solution like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting and EC50 Determination: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the virus control.[1]
Central Nervous System (CNS) Activity
Azetidine derivatives have been explored as conformationally constrained analogs of neurotransmitters, such as gamma-aminobutyric acid (GABA), leading to the discovery of potent inhibitors of GABA transporters (GATs).[1][16] The SAR of these compounds is influenced by the nature and position of substituents on the azetidine ring.
For instance, azetidin-2-ylacetic acid derivatives with lipophilic moieties like a 4,4-diphenylbutenyl or a 4,4-bis(3-methyl-2-thienyl)butenyl group exhibit high potency for GAT-1, with IC50 values in the low micromolar range.[16] For GAT-3 inhibition, a β-alanine analog, 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid, has shown the most promise.[16]
Comparative GABA Transporter Inhibition by Azetidine Derivatives
| Compound Series | Key Substituent | Target | Activity (IC50) | Reference |
| Azetidin-2-ylacetic acid derivatives | 4,4-diphenylbutenyl moiety | GAT-1 | 2.83 ± 0.67 µM | [16] |
| Azetidin-2-ylacetic acid derivatives | 4,4-bis(3-methyl-2-thienyl)butenyl moiety | GAT-1 | 2.01 ± 0.77 µM | [16] |
| Azetidine-3-carboxylic acid derivatives | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl} | GAT-3 | 15.3 ± 4.5 µM | [16] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | N-alkylated lipophilic derivatives | GAT-1 | 26.6 ± 3.3 µM | [16] |
| 3-Hydroxy-3-(4-methoxyphenyl)azetidine derivatives | N-alkylated lipophilic derivatives | GAT-3 | 31.0 ± 4.7 µM | [16] |
Experimental Protocol: Radioligand Binding Assay for GABA Transporter Affinity
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific GABA transporter, thereby determining its binding affinity (Ki).
Logical Flow of a Competitive Radioligand Binding Assay
Caption: Logical flow of a competitive radioligand binding assay for GATs.
Materials:
-
Cell membranes prepared from cells expressing the target GABA transporter (e.g., GAT-1 or GAT-3).
-
Radiolabeled ligand (e.g., [³H]GABA or a specific GAT inhibitor like [³H]tiagabine for GAT-1).
-
Test compounds.
-
Binding buffer.
-
Glass fiber filters.
-
Filtration apparatus.
-
Liquid scintillation counter and cocktail.
Procedure:
-
Assay Setup: In assay tubes, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in the binding buffer. To determine non-specific binding, a parallel set of tubes is prepared containing a high concentration of a known, non-labeled inhibitor.
-
Incubation: Incubate the tubes for a specific time and at a specific temperature to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[17]
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines - Enamine [enamine.net]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. 7-Azetidinylquinolones as antibacterial agents. Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel antibacterial azetidine lincosamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Semantic Scholar [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Discovery of new anticancer thiourea-azetidine hybrids: design, synthesis, in vitro antiproliferative, SAR, in silico molecular docking against VEGFR-2, ADMET, toxicity, and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Azetidine vs. Pyrrolidine Analogs: A Comparative Stability Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a saturated heterocyclic scaffold is a pivotal decision in medicinal chemistry. Both azetidine and pyrrolidine rings are classified as "privileged scaffolds," frequently incorporated into drug candidates to enhance pharmacological properties. This guide provides an objective, data-driven comparison of the stability of azetidine and pyrrolidine analogs, offering insights into their respective advantages and disadvantages in drug development.
The fundamental difference between the four-membered azetidine and the five-membered pyrrolidine lies in their inherent ring strain. Azetidine possesses a significant ring strain of approximately 25.4 kcal/mol, rendering it more reactive than the relatively strain-free pyrrolidine (5.4 kcal/mol). This distinction profoundly influences their chemical and metabolic stability, as well as their conformational flexibility, which in turn affects their interaction with biological targets.
Quantitative Stability Data
The following table summarizes key stability and physicochemical parameters for azetidine and pyrrolidine analogs. It is important to note that direct side-by-side comparisons of metabolic and kinetic aqueous stability for structurally identical analogs are not always available in the literature. The data presented here is a compilation from various sources, including studies on closely related compounds to provide a comparative perspective.
| Property | Azetidine Analogs | Pyrrolidine Analogs | Key Considerations |
| Ring Strain (kcal/mol) | ~25.4 | ~5.4 | The higher ring strain of azetidine is a primary driver of its reactivity and potential instability under certain conditions. |
| pKa of Conjugate Acid | ~11.29 | ~11.27 | Both are strongly basic secondary amines with very similar pKa values, making them largely interchangeable when basicity is the primary driver of activity. |
| Metabolic Stability | Can exhibit enhanced resistance to N-dealkylation compared to larger rings. However, the strained ring can be susceptible to metabolic ring-opening. | Generally considered metabolically stable. Can be susceptible to oxidation at positions adjacent to the nitrogen. | The choice of scaffold can shift metabolic pathways. Azetidine's rigidity can shield the nitrogen from enzymatic attack, but the ring itself can be a metabolic liability. |
| Chemical Stability | Susceptible to cleavage under strongly acidic or basic conditions and by certain nucleophiles. Stability is highly dependent on substitution. | Generally more chemically robust than azetidines due to lower ring strain. | Azetidines may present challenges in formulation and during synthesis due to their higher reactivity. |
| Kinetic Aqueous Solubility | Generally higher due to lower lipophilicity. | Generally lower than azetidine analogs. | Higher aqueous solubility is often a desirable property for drug candidates, potentially improving bioavailability. |
| Binding Affinity (Ki in nM) to α4β2-nAChR * | Azetidine Analog (13): 0.6 | Pyrrolidine Analog (18): 23.1 | In this specific series of nicotinic acetylcholine receptor partial agonists, the smaller azetidine ring conferred significantly higher binding potency.[1] |
*Data from a comparative study on a series of isoxazolylpyridine ether-based nicotinic acetylcholine receptor (nAChR) partial agonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the stability of heterocyclic compounds. Below are summaries of key experimental protocols.
In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a compound.
Protocol Summary:
-
Preparation: A stock solution of the test compound is prepared, typically in DMSO. Pooled human liver microsomes (HLM) and an NADPH regenerating system are prepared in a phosphate buffer (pH 7.4).
-
Incubation: The test compound, HLM, and buffer are pre-incubated at 37°C. The metabolic reaction is initiated by the addition of the NADPH regenerating system.
-
Sampling and Quenching: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½ = 0.693 / slope) and the intrinsic clearance (CLint).
Kinetic Aqueous Solubility (Turbidimetric Method)
This high-throughput assay provides an early assessment of a compound's solubility.
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
Protocol Summary:
-
Preparation: A high-concentration stock solution of the test compound is prepared in DMSO.
-
Measurement: Aliquots of the DMSO stock solution are added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a multi-well plate.
-
Analysis: The plate is incubated at a controlled temperature, and the turbidity of each well is measured using a nephelometer or a plate reader that can detect light scattering. The concentration at which precipitation occurs is determined as the kinetic solubility.
pKa Determination by ¹H NMR Spectroscopy
This method determines the acid dissociation constant of a compound by monitoring changes in chemical shifts as a function of pH.
Objective: To determine the pKa of an ionizable group in a molecule.
Protocol Summary:
-
Sample Preparation: A solution of the compound is prepared in D₂O.
-
Titration: The pD of the solution is adjusted by the addition of small aliquots of a strong acid (e.g., DCl) or a strong base (e.g., NaOD).
-
NMR Spectra Acquisition: A ¹H NMR spectrum is acquired after each addition of acid or base.
-
Data Analysis: The chemical shifts of protons adjacent to the ionizable center are plotted against the pD. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.
Visualizations
General Structures of Azetidine and Pyrrolidine
Caption: General chemical structures of azetidine and pyrrolidine.
Experimental Workflow for In Vitro Metabolic Stability Assay
Caption: A typical workflow for determining in vitro metabolic stability.
Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway
Caption: Ligand binding to nAChR initiates a signaling cascade.
Conclusion
The choice between an azetidine and a pyrrolidine scaffold in drug design is a nuanced decision that requires careful consideration of the desired physicochemical and pharmacological properties.
Azetidine offers a more rigid and conformationally constrained framework. This can lead to improved binding affinity and selectivity for a specific biological target, as exemplified by the case of certain nAChR partial agonists.[1] Furthermore, the azetidine ring can enhance metabolic stability by sterically shielding the nitrogen atom from N-dealkylation. However, its inherent ring strain makes it more susceptible to chemical degradation under harsh conditions and can open up metabolic pathways involving ring cleavage.
Pyrrolidine , on the other hand, provides a more flexible and chemically robust scaffold. Its lower ring strain translates to greater stability during synthesis and formulation. The flexibility of the pyrrolidine ring can be advantageous for accommodating different binding pockets. While generally metabolically stable, it can be prone to oxidation at carbons adjacent to the nitrogen.
Ultimately, the optimal choice depends on the specific therapeutic target and the overall structure-activity relationship (SAR) of the compound series. For targets where conformational restriction is key to potency and selectivity, azetidine may be the superior choice. In contrast, when chemical stability and synthetic accessibility are paramount, or when a degree of conformational flexibility is required for target engagement, pyrrolidine may be the more prudent option. A thorough evaluation of both scaffolds, guided by the experimental data and protocols outlined in this guide, will enable a more rational and successful drug design process.
References
A Comparative Guide to the Purity Assessment of 1-Benzylazetidin-3-amine dihydrochloride by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 1-Benzylazetidin-3-amine dihydrochloride, a key intermediate in pharmaceutical synthesis. The inherent challenges in analyzing polar amines with low UV absorptivity are addressed through a detailed examination of a primary HPLC method involving pre-column derivatization.[1] This approach is compared with an alternative gas chromatography method to offer a broader analytical perspective. All experimental data is presented in clear, comparative tables, and detailed protocols are provided to ensure reproducibility.
Comparative Analysis of Purity Assessment Methods
The primary method detailed below is a robust reversed-phase HPLC (RP-HPLC) method with pre-column derivatization, a common and effective strategy for enhancing the detectability and chromatographic retention of amine compounds.[2][3] For comparison, a Gas Chromatography with Flame Ionization Detection (GC-FID) method is also presented, which serves as a valuable alternative for volatile and thermally stable compounds.[4]
Table 1: Comparison of HPLC and GC-FID Methods for Purity Analysis
| Parameter | HPLC with Pre-column Derivatization | Gas Chromatography (GC-FID) |
| Principle | Separation based on polarity after derivatization to add a UV-active chromophore. | Separation of volatile compounds in the gas phase based on boiling point and column interactions. |
| Instrumentation | HPLC system with UV detector | Gas Chromatograph with FID detector |
| Sample Preparation | Neutralization of dihydrochloride salt, followed by derivatization. | Dissolution in a suitable solvent. |
| Typical Run Time | 15 - 30 minutes | 10 - 20 minutes |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% |
| Precision (%RSD) | < 1.0% | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Advantages | High sensitivity and specificity for non-volatile compounds, widely applicable.[5] | Simple sample preparation, high resolution for volatile impurities. |
| Disadvantages | Requires a derivatization step which can add complexity and potential for error. | Not suitable for non-volatile or thermally labile impurities. |
Experimental Protocols
A detailed protocol for the recommended HPLC method is provided below.
HPLC Method with Pre-column Derivatization
This method involves the neutralization of the dihydrochloride salt to the free amine, followed by derivatization with a chromophore to allow for UV detection.
1. Sample Preparation and Derivatization:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
-
Neutralization: To each flask, add 5 mL of a 0.1 M sodium bicarbonate solution to neutralize the hydrochloride salt to the free amine.[6] Sonicate for 5 minutes to ensure complete dissolution and reaction.
-
Derivatization Reagent: Prepare a 10 mg/mL solution of p-toluenesulfonyl chloride (PTSC) in acetonitrile.[7]
-
Derivatization Reaction: To each flask, add 1 mL of the PTSC solution. Cap the flasks and heat at 60°C for 30 minutes.
-
Final Preparation: Allow the flasks to cool to room temperature and dilute to volume with acetonitrile. Filter an aliquot of each solution through a 0.45 µm syringe filter into an HPLC vial.[5]
2. HPLC Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 80% B
-
15-20 min: 80% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 228 nm.[7]
-
Injection Volume: 10 µL.
3. Purity Calculation:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[4]
Data Presentation
The following table presents hypothetical, yet realistic, data from the purity assessment of three different batches of this compound using the described HPLC method.
Table 2: HPLC Purity Assessment of this compound Batches
| Batch Number | Retention Time of Main Peak (min) | Area of Main Peak (%) | Total Impurity Area (%) |
| Batch A | 10.2 | 99.85 | 0.15 |
| Batch B | 10.3 | 99.52 | 0.48 |
| Batch C | 10.2 | 99.91 | 0.09 |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC purity assessment of this compound.
Caption: Workflow for HPLC Purity Assessment of this compound.
Signaling Pathway Analogy: Derivatization for Enhanced Detection
This diagram illustrates the conceptual relationship between the analyte, the derivatization reagent, and the resulting detectable product, analogous to a simplified signaling pathway.
Caption: Conceptual diagram of derivatization for enhanced UV detection in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Benzylazetidin-3-amine dihydrochloride: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1-Benzylazetidin-3-amine dihydrochloride (CAS No. 1307683-81-3), ensuring the safety of laboratory personnel and compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Understanding the Hazards
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.
Step 1: Segregation and Storage
-
Isolate the this compound waste from other chemical waste streams to prevent potentially hazardous reactions.[1]
-
Store the waste in a clearly labeled, sealed, and compatible container. The label should include the full chemical name and any known hazard warnings.
-
Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1]
Step 2: Preparing for Disposal
-
For small quantities, the material should be carefully swept up, avoiding dust formation, and placed into a suitable container for disposal.[2]
-
If the compound is in solution, it may be absorbed onto an inert material like vermiculite or sand before being placed in the disposal container.
Step 3: Arranging for Professional Disposal
-
Contact a licensed hazardous waste disposal company to arrange for collection.[1] Provide them with the chemical name, CAS number (1307683-81-3), and any available safety information.
-
Follow all local, state, and federal regulations for the transportation and disposal of chemical waste.[2][3]
Step 4: Decontamination
-
Thoroughly decontaminate any surfaces or equipment that came into contact with the chemical using an appropriate solvent and cleaning procedure.
-
Dispose of any contaminated cleaning materials as hazardous waste.
Spill Response
In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE, contain the spill and clean it up using an inert absorbent material. Place the absorbed material into a sealed container for disposal as hazardous waste.
Disposal Decision Workflow
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide. Always consult with your institution's environmental health and safety (EHS) department and follow all applicable regulations for chemical waste disposal.
References
Personal protective equipment for handling 1-Benzylazetidin-3-amine dihydrochloride
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Benzylazetidin-3-amine dihydrochloride was publicly available at the time of this writing. The following guidance is based on the hazard profiles of structurally similar compounds, including other amine hydrochlorides and benzylamines. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any new chemical and consult with their institution's environmental health and safety department.
Probable Hazard Profile
Based on analogous compounds, this compound is anticipated to present the following hazards:
-
Skin Corrosion/Irritation: May cause skin irritation.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage.[1][2][3][4]
-
Acute Toxicity (Oral): May be harmful if swallowed.[5]
-
Respiratory Sensitization/Toxicity: May cause respiratory irritation if inhaled as a dust or aerosol.[2][3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.
| Route of Exposure | Required PPE | Specifications |
| Inhalation | Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts, or an air-purifying respirator with appropriate cartridges for vapors if the material is volatile). Use in a well-ventilated area or a chemical fume hood is essential.[6] |
| Skin Contact | Protective Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). Check manufacturer's data for breakthrough time and permeation rate. |
| Protective Clothing | Laboratory coat, long-sleeved and buttoned. Consider a chemically resistant apron if there is a risk of splashing. | |
| Eye and Face Contact | Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Face Protection | A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing risks during the handling and use of this compound.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a certified chemical fume hood to control airborne exposure.
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit rated for solid and liquid chemical spills readily available.
Weighing and Aliquoting:
-
Designated Area: Perform all weighing and aliquoting operations within the chemical fume hood.
-
Dispensing: Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust.
-
Container Handling: Open and close containers carefully to avoid creating airborne dust.
Experimental Use:
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to prevent splashing.
-
Reaction Setup: Ensure all reaction vessels are properly secured and that any potential pressure buildup is safely managed.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[5]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Solid Waste: Collect any contaminated solids (e.g., weighing paper, gloves, paper towels) in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations.[1][6]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
